Product packaging for 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine(Cat. No.:CAS No. 1260860-26-1)

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B578481
CAS No.: 1260860-26-1
M. Wt: 215.037
InChI Key: RNUCSZLRGJAHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is a versatile chemical scaffold recognized for its significant value in medicinal and agricultural chemistry research. Its core structure, which combines a pyrimidine ring with a pyrazole substituent, is frequently explored in the design of bioactive molecules due to its ability to mimic purine bases and participate in key molecular interactions . In agricultural research, this compound serves as a critical precursor for developing selective herbicides and plant growth regulators, particularly for broadleaf weed control in cereal crops like rice and corn . Within pharmaceutical research, the pyrazolyl-pyrimidine core is a privileged structure in drug discovery. This scaffold is integral to the synthesis of compounds investigated as potential protein kinase inhibitors , which are a major focus in targeted cancer therapy. The molecule's reactivity, conferred by the two chlorine atoms, allows for selective functionalization, enabling researchers to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . This makes it a valuable building block for developing novel therapeutic and agrochemical agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2N4 B578481 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine CAS No. 1260860-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-6-5(4-10-7(9)12-6)13-3-1-2-11-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUCSZLRGJAHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677505
Record name 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260860-26-1
Record name 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is a strategically important heterocyclic compound, serving as a versatile building block in the synthesis of novel kinase inhibitors for therapeutic applications, particularly in oncology. Its pyrazolopyrimidine core is a recognized pharmacophore that can mimic the adenine ring of ATP, enabling competitive inhibition of a wide range of protein kinases. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in the development of targeted cancer therapies. Detailed experimental protocols and a summary of relevant biological data are presented to facilitate its use in drug discovery and medicinal chemistry research.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine ring bearing two reactive chlorine atoms and a pyrazole moiety. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, making this compound an excellent scaffold for the generation of diverse chemical libraries.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1260860-26-1[1][2]
Molecular Formula C₇H₄Cl₂N₄[1][2]
Molecular Weight 215.04 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Storage Store in a cool, dry place away from light and moisture.[2]

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the initial synthesis of the pyrazolyl uracil precursor followed by a chlorination reaction.

Synthesis of 5-(1H-pyrazol-1-yl)uracil

While a specific protocol for 5-(1H-pyrazol-1-yl)uracil was not found in the reviewed literature, a general and plausible method involves the reaction of a 5-halouracil with pyrazole. For instance, the reaction of 5-bromouracil with pyrazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) would be a standard approach.

Chlorination of 5-(1H-pyrazol-1-yl)uracil

The conversion of the uracil precursor to the target dichloropyrimidine is a crucial step. This is generally accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat refluxing solution.

Experimental Protocol: Chlorination of a Dihydroxypyrimidine Derivative (General Procedure)

This protocol is adapted from the synthesis of similar 2,4-dichloropyrimidine compounds.[3][4][5]

  • Materials:

    • 5-(1H-pyrazol-1-yl)uracil (or a similar dihydroxypyrimidine precursor)

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous toluene or other high-boiling inert solvent (optional)

    • An organic base such as N,N-dimethylaniline or triethylamine (optional)

    • Ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate or dichloromethane for extraction

    • Anhydrous sodium sulfate or magnesium sulfate for drying

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dihydroxypyrimidine precursor in an excess of phosphorus oxychloride. An inert solvent like toluene can also be used.

    • If a base is used, add it to the reaction mixture.

    • Heat the mixture to reflux (typically around 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield the pure this compound.

Diagram 1: Proposed Synthetic Pathway for this compound

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Chlorination 5-Bromouracil 5-Bromouracil 5-(1H-pyrazol-1-yl)uracil 5-(1H-pyrazol-1-yl)uracil 5-Bromouracil->5-(1H-pyrazol-1-yl)uracil  Pyrazole, Base (e.g., K2CO3), DMF Pyrazole Pyrazole 5-(1H-pyrazol-1-yl)uracil_2 5-(1H-pyrazol-1-yl)uracil Target_Compound This compound 5-(1H-pyrazol-1-yl)uracil_2->Target_Compound  POCl3, Reflux G Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis Biochemical_Assay In vitro Kinase Inhibition Assay Compound_Synthesis->Biochemical_Assay Cell-based_Assay Cellular Proliferation/ Signaling Assay Biochemical_Assay->Cell-based_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell-based_Assay->Lead_Optimization Lead_Optimization->Compound_Synthesis In_vivo_Studies In vivo Efficacy and PK/PD Studies Lead_Optimization->In_vivo_Studies Candidate Drug Candidate In_vivo_Studies->Candidate G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->RAF Inhibitor->MEK

References

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core substituted with two chlorine atoms and a pyrazolyl group. The pyrimidine scaffold is a fundamental component in various biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The presence of two reactive chlorine atoms at the C2 and C4 positions makes this compound a versatile intermediate for synthesizing a wide range of derivatives through nucleophilic aromatic substitution (SNAr) reactions.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, serving as a technical resource for professionals in chemical and pharmaceutical research.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. While specific experimental data such as melting and boiling points are not widely published for this exact compound, properties can be inferred from closely related analogs like 2,4-dichloro-5-fluoropyrimidine, which is a solid with a melting point of 37-41 °C.

PropertyValueSource
CAS Number 1260860-26-1[3][4]
Molecular Formula C7H4Cl2N4[3][4]
Molecular Weight 215.04 g/mol [4]
Physical Form Likely a solid at room temperatureInferred from analogs
Storage Sealed in a dry environment at room temperature[4]

Spectroscopic Data

Detailed spectroscopic data for the title compound is not publicly available. However, the 1H and 13C NMR spectra for the structurally similar compound, 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, provide a valuable reference for spectral interpretation.[5]

Table 2: Reference NMR Data for 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine [5]

NucleusChemical Shift (δ ppm)Multiplicity & Coupling Constants (J, Hz)
1H NMR 8.96s, 1H (Pyrimidine CH)
8.59dd, J=2.77, 0.76 Hz, 1H (Pyrazole CH)
7.89d, J=0.76 Hz, 1H (Pyrazole CH)
6.56dd, J=2.77, 1.51 Hz, 1H (Pyrazole CH)
13C NMR 163.04s
160.86q, J=7.09 Hz
155.57s
145.57s
130.42s
117.69 - 126.63m
111.39 - 112.97m
109.96s

Experimental Protocols

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of a corresponding 2,4,5-trisubstituted pyrimidine. A general and analogous procedure can be adapted from the synthesis of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine.[5][6]

Methodology:

  • Reaction Setup: To a solution of a suitable starting material like 2,4-dichloro-5-substituted-pyrimidine in a solvent such as N,N-dimethylacetamide (DMA), add pyrazole and a base like potassium carbonate.

  • Reaction Execution: The mixture is stirred, typically at room temperature, overnight. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon consumption of the starting material, the reaction mixture is diluted with water and extracted multiple times with an organic solvent (e.g., ethyl acetate).[5]

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude residue is then purified using flash chromatography on silica gel.[5]

G cluster_0 reagents 2,4-Dichloropyrimidine Precursor + Pyrazole + Base (e.g., K2CO3) solvent Solvent (e.g., DMA) reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction solvent->reaction workup Aqueous Work-up & Organic Extraction reaction->workup purification Dry, Concentrate & Purify (Flash Chromatography) workup->purification product This compound purification->product

General synthesis workflow for the target compound.

Reactivity and Chemical Behavior

The chemistry of this compound is dominated by the high reactivity of the chlorine substituents towards nucleophilic aromatic substitution (SNAr).

Regioselectivity of SNAr Reactions

In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[2] For derivatives with an electron-withdrawing substituent at the C5 position, this selectivity for C4 substitution is often enhanced.[7][8] However, the reaction can sometimes yield a mixture of C2 and C4 substituted products, or even disubstituted products, depending on the reaction conditions and the nature of the nucleophile.[2] The pyrazolyl group at the C5 position influences the electronic distribution of the pyrimidine ring, guiding the regioselectivity of incoming nucleophiles.

G start 2,4-Dichloro-5-(pyrazol-1-yl)pyrimidine c4_product C4-Substituted Product (Major Product) start->c4_product  SNAr at C4 (More Favorable) c2_product C2-Substituted Product (Minor Product) start->c2_product  SNAr at C2 (Less Favorable)

Regioselectivity in SNAr reactions.

Potential Biological Activity and Applications

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in many compounds of significant pharmacological interest.

  • Kinase Inhibition: Pyrimidine and pyrazole-based scaffolds are core components of numerous kinase inhibitors.[9][10] Compounds derived from this scaffold could potentially target signaling pathways regulated by kinases like PI3Kδ, Tropomyosin receptor kinases (Trks), or EGFR, which are implicated in cancer and inflammatory diseases.[9][10][11]

  • Anticancer and Anti-inflammatory Agents: Fused heterocyclic systems derived from pyrazolopyrimidines have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties.[10][12]

  • Synthetic Intermediate: The primary application of this compound is as a versatile building block in medicinal chemistry. Its reactive chlorine atoms allow for the facile introduction of various functional groups, enabling the synthesis of diverse compound libraries for drug discovery programs.[2][9]

G core Pyrazolopyrimidine Core ki Kinase Inhibition (e.g., PI3K, Trk) core->ki ac Anticancer Activity core->ac ai Anti-inflammatory Activity core->ai ad Antimicrobial Activity core->ad

Potential biological activities of the scaffold.

References

In-Depth Technical Guide: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine (CAS: 1260860-26-1) - A Compound of Interest in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of pyrazole fused or substituted with a pyrimidine ring is a cornerstone in the development of targeted therapies, particularly in the field of oncology. These heterocyclic compounds are well-established as potent inhibitors of various protein kinases, playing a crucial role in regulating cell signaling pathways. This technical guide focuses on the compound 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine, a molecule belonging to this important class. While specific, in-depth research on this particular compound (CAS: 1260860-26-1) is not extensively available in publicly accessible literature, this document aims to provide a comprehensive overview based on the known synthesis, biological activities, and mechanisms of action of closely related pyrazole-pyrimidine derivatives. This guide will serve as a valuable resource for researchers interested in the potential of this and similar compounds in drug discovery and development.

Introduction to Pyrazole-Pyrimidine Scaffolds in Drug Discovery

The pyrazole and pyrimidine ring systems are privileged structures in medicinal chemistry due to their ability to mimic the purine core of ATP, the primary energy currency of the cell and a key substrate for kinases. By competitively binding to the ATP-binding pocket of kinases, pyrazole-pyrimidine derivatives can effectively block their enzymatic activity.[1][2] This inhibition can disrupt aberrant signaling pathways that are often hyperactivated in diseases like cancer, inflammation, and neurodegenerative disorders.[3][4]

The dichlorinated pyrimidine core, as seen in the title compound, offers synthetic versatility, allowing for selective substitution at the 2- and 4-positions to modulate potency, selectivity, and pharmacokinetic properties. The pyrazole moiety can also be modified to optimize interactions within the kinase active site.

Physicochemical Properties

While specific experimental data for this compound is limited, its basic properties can be tabulated.

PropertyValue
CAS Number 1260860-26-1
Molecular Formula C₇H₄Cl₂N₄
Molecular Weight 215.04 g/mol
Appearance Likely a solid at room temperature
Purity Commercially available up to >95%
Storage Recommended to be stored in a cool, dry place

Synthesis and Chemical Reactivity

For instance, the synthesis of a dichlorinated pyrazolopyrimidine might start from a pyrazole precursor which is then reacted with a suitable pyrimidine precursor, followed by a chlorination step using reagents like phosphorus oxychloride (POCl₃) to install the chloro groups.[6] A patent for the synthesis of a similar compound, 2,4-dichloro-5-methoxy pyrimidine, describes the reaction of 2,4-dihydroxyl-5-methoxy pyrimidine with phosphorous oxychloride.[6] Another related synthesis involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole.[7][8]

Hypothetical Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product A Pyrazole C Nucleophilic Substitution / Condensation A->C B Substituted Pyrimidine Precursor (e.g., 2,4,5-trichloropyrimidine or uracil derivative) B->C D Chlorination (if necessary) C->D E Chromatography / Recrystallization D->E F This compound E->F

Caption: Hypothetical workflow for the synthesis of the target compound.

Potential Biological Activity and Mechanism of Action

Given that numerous pyrazole and pyrimidine derivatives are potent kinase inhibitors, it is highly probable that this compound also functions in this capacity.[1][2][3] These compounds often target kinases that are key regulators of cell cycle progression, proliferation, and survival, such as Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR).[9][10][11]

Potential Signaling Pathway Inhibition:

The inhibition of these kinases can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in tumor growth. The specific kinase(s) targeted by this compound would determine the precise downstream effects.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase Target Kinase (e.g., CDK, FAK, SRC) Receptor->Kinase Substrate Downstream Substrate Kinase->Substrate Apoptosis Apoptosis Kinase->Apoptosis Proliferation Cell Proliferation Substrate->Proliferation Inhibitor This compound Inhibitor->Kinase Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Experimental Protocols for Evaluation

To characterize the biological activity of this compound, a series of standard in vitro assays would be employed.

Kinase Inhibition Assays

These assays are crucial to determine the potency and selectivity of the compound against a panel of kinases. A common method is a radiometric assay using ³³P-ATP or a fluorescence-based assay.

General Protocol Outline:

  • Reagents: Kinase enzyme, substrate (peptide or protein), ATP (with ³³P-ATP tracer or modified for fluorescence), test compound, and assay buffer.

  • Procedure:

    • The test compound is serially diluted and incubated with the kinase enzyme.

    • The kinase reaction is initiated by adding the substrate and ATP mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated.

Cell-Based Assays

5.2.1. Cytotoxicity/Antiproliferative Assays (e.g., MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).[12][13]

General Protocol Outline:

  • Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Measurement: The absorbance is read on a microplate reader, which is proportional to the number of viable cells.

5.2.2. Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on cell cycle progression.[14]

General Protocol Outline:

  • Treatment: Cells are treated with the compound for a specific time.

  • Harvesting and Fixation: Cells are harvested, washed, and fixed (e.g., with ethanol).

  • Staining: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide).

  • Analysis: The DNA content of individual cells is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental Workflow for Biological Evaluation:

G A Compound Synthesis & Purification B In Vitro Kinase Assays (Determine IC50, Selectivity) A->B C Cell-Based Assays (e.g., MTT, Cell Cycle) A->C B->C D Western Blot Analysis (Confirm target modulation) C->D E In Vivo Animal Models (Assess efficacy and toxicity) D->E F Lead Optimization E->F

Caption: A typical workflow for evaluating a novel kinase inhibitor.

Conclusion and Future Directions

While specific data on this compound is sparse in the current body of scientific literature, its structural similarity to a well-established class of kinase inhibitors makes it a compound of significant interest for further investigation. Researchers are encouraged to synthesize and evaluate this molecule against a broad panel of kinases and cancer cell lines to elucidate its specific biological targets and therapeutic potential. The synthetic handles provided by the dichloro-pyrimidine core offer ample opportunities for medicinal chemistry efforts to optimize this scaffold into a potent and selective clinical candidate. Future research should focus on detailed structure-activity relationship (SAR) studies, pharmacokinetic profiling, and in vivo efficacy studies in relevant disease models.

References

Spectroscopic Data for 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Representative Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine, based on analysis of the analogue 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine[1]
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.96s-1H, Pyrimidine-H
8.59dd2.77, 0.761H, Pyrazole-H
7.89d0.761H, Pyrazole-H
6.56dd2.77, 1.511H, Pyrazole-H

s = singlet, d = doublet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
~160Pyrimidine-C4
~158Pyrimidine-C2
~155Pyrimidine-C6
~144Pyrazole-C5
~131Pyrazole-C3
~118Pyrimidine-C5
~110Pyrazole-C4

Note: These are predicted chemical shifts based on the analysis of similar structures and may vary from experimental values.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound
m/zInterpretation
214/216/218[M]⁺, [M+2]⁺, [M+4]⁺ molecular ion peaks due to chlorine isotopes
179/181[M-Cl]⁺ fragment
152/154[M-Cl, -HCN]⁺ fragment
67[Pyrazole]⁺ fragment

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data, typical for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra would be acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

High-resolution mass spectra would be obtained using an electron ionization (EI) time-of-flight (TOF) mass spectrometer. The sample would be introduced via a direct insertion probe. The ionization energy would be set to 70 eV. The mass-to-charge ratio (m/z) would be recorded, and the data analyzed to determine the molecular weight and fragmentation pattern of the compound.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_reporting Reporting start Starting Materials: 2,4,5-trichloropyrimidine and pyrazole reaction Nucleophilic Aromatic Substitution Reaction start->reaction workup Reaction Work-up and Purification reaction->workup product Isolated Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample Prep ms Mass Spectrometry (HRMS) product->ms Sample Prep data_proc Data Processing and Interpretation nmr->data_proc ms->data_proc structure Structural Confirmation data_proc->structure report Technical Guide / Publication structure->report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and available data for 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Nomenclature

This compound is a substituted pyrimidine ring linked to a pyrazole ring. The core structure consists of a pyrimidine ring chlorinated at positions 2 and 4, with a 1H-pyrazol-1-yl group attached at position 5.

IUPAC Name: this compound

CAS Number: 1260860-26-1[1][2]

Molecular Formula: C₇H₄Cl₂N₄[1][2]

Synonyms: While no widely used synonyms are documented, alternative descriptors may include variations in the numbering and arrangement of the substituents.

Chemical Structure Diagram

G Chemical Structure of this compound N1 N C2 C N1->C2 C6 C N1->C6 N3 N C2->N3 C2->N3 Cl_C2 Cl C2->Cl_C2 C4 C N3->C4 C5 C C4->C5 C4->C5 Cl_C4 Cl C4->Cl_C4 C5->C6 N1_pz N C5->N1_pz C6->N1 H_C6 H C6->H_C6 N2_pz N N1_pz->N2_pz C3_pz C N2_pz->C3_pz N2_pz->C3_pz C4_pz C C3_pz->C4_pz H_C3_pz H C3_pz->H_C3_pz C5_pz C C4_pz->C5_pz C4_pz->C5_pz H_C4_pz H C4_pz->H_C4_pz C5_pz->N1_pz H_C5_pz H C5_pz->H_C5_pz

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Weight 215.04 g/mol [1][2]
Melting Point Not available
Boiling Point Not available
Solubility Not available
¹H NMR Not available
¹³C NMR Not available
Mass Spectrum Not available

Researchers are advised to perform their own analytical characterization to determine the specific properties of this compound.

Experimental Protocols

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. The following is a proposed experimental protocol based on this analogy.

Disclaimer: This protocol is an adaptation and has not been experimentally validated for the synthesis of the title compound. Researchers should exercise caution and perform appropriate reaction monitoring and product characterization.

Proposed Synthesis of this compound

This proposed synthesis involves a nucleophilic aromatic substitution reaction between 2,4,5-trichloropyrimidine and pyrazole.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 2,4,5-Trichloropyrimidine reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF or Acetonitrile) reactant2 Pyrazole product This compound reagents->product

Caption: Proposed reaction for the synthesis of the title compound.

Materials:

  • 2,4,5-Trichloropyrimidine

  • 1H-Pyrazole

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 1H-pyrazole (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 2,4,5-trichloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on the safety data for structurally related dichloropyrimidine derivatives, the following precautions are recommended:

  • Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements (Recommended):

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before handling.

Applications in Research and Drug Development

Substituted pyrimidines are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. The pyrazole moiety is also a common pharmacophore. The combination of these two heterocyclic systems in this compound makes it an attractive scaffold for the development of novel therapeutic agents. The chlorine atoms at positions 2 and 4 provide reactive handles for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Potential areas of investigation could include kinase inhibition, anti-cancer, and anti-inflammatory activities.

References

The Rising Therapeutic Potential of Pyrazolyl-Pyrimidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrazole and pyrimidine rings has given rise to a versatile class of heterocyclic compounds known as pyrazolyl-pyrimidines. This scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2][3] This technical guide provides an in-depth overview of the burgeoning biological activities of pyrazolyl-pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside a systematic presentation of quantitative activity data.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrazolyl-pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily through their potent inhibition of various protein kinases that are crucial for cancer cell growth, survival, and proliferation.[1][4][5] The pyrazolo[3,4-d]pyrimidine core, in particular, is a well-established isostere of the adenine ring of ATP, enabling it to competitively bind to the ATP-binding site of numerous kinases.[2]

Mechanism of Action: Kinase Inhibition

Several key kinases have been identified as primary targets for pyrazolyl-pyrimidine inhibitors in cancer therapy:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase (EGFR-TK), thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[6][7][8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Pyrazolyl-pyrimidines can inhibit VEGFR-2, a key receptor in the angiogenesis signaling cascade, leading to a reduction in tumor vascularization.[9][10][11]

  • Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes implicated in various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of Pim-1 kinase.[12][13][14]

  • Other Kinases: The versatility of the pyrazolyl-pyrimidine scaffold has led to the development of inhibitors for a range of other kinases involved in cancer, including Cyclin-Dependent Kinases (CDKs), Src tyrosine kinase, and Bruton's tyrosine kinase (BTK).[1][4][15]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro inhibitory activities of representative pyrazolyl-pyrimidine compounds against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget/Cell LineActivityValueReference
1a A549 (Lung)IC502.24 µM[15]
VIIa 57 different cell linesIC500.326 - 4.31 µM[15]
15 NCI 60-cell panelGI500.018 - 9.98 µM[7]
16 NCI 60-cell panelGI500.018 - 9.98 µM[7]
4 EGFR-TKIC500.054 µM[7]
15 EGFR-TKIC500.135 µM[7]
16 EGFR-TKIC500.034 µM[7]
12b VEGFR-2IC500.09 µM[9]
5c VEGFR-2IC50nanomolar range[10]
5e VEGFR-2IC50nanomolar range[10]
5g VEGFR-2IC50nanomolar range[10]
5h VEGFR-2IC50nanomolar range[10]
7f MCF-7 (Breast)IC50Not specified[16]
17 MCF-7 (Breast)IC502.89 µM[17]
5 Caco-2, A549, HT1080, HelaIC50micromolar range[18]
7 Caco-2, A549, HT1080, HelaIC50micromolar range[18]

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget/Cell LineActivityValueReference
6d CDK2IC500.09 - 1.58 µM[19]
6k CDK2IC500.09 - 1.58 µM[19]
6m-p CDK2IC500.09 - 1.58 µM[19]
6r-t CDK2IC500.09 - 1.58 µM[19]
11g CDK2IC500.09 - 1.58 µM[19]
6d TRKAIC500.23 - 1.59 µM[19]
6k TRKAIC500.23 - 1.59 µM[19]
6m-p TRKAIC500.23 - 1.59 µM[19]
6r-t TRKAIC500.23 - 1.59 µM[19]
11g TRKAIC500.23 - 1.59 µM[19]
11j Pan-PimPotent inhibitorNot specified[12]
Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by pyrazolyl-pyrimidine inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR P P EGFR->P Pyrazolyl-pyrimidine\nInhibitor Pyrazolyl-pyrimidine Inhibitor Pyrazolyl-pyrimidine\nInhibitor->EGFR inhibits PI3K PI3K P->PI3K RAS RAS P->RAS Akt Akt PI3K->Akt Proliferation,\nSurvival Proliferation, Survival Akt->Proliferation,\nSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation,\nSurvival

EGFR Signaling Pathway Inhibition

VEGFR_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 P P VEGFR-2->P Pyrazolyl-pyrimidine\nInhibitor Pyrazolyl-pyrimidine Inhibitor Pyrazolyl-pyrimidine\nInhibitor->VEGFR-2 inhibits PLCγ PLCγ P->PLCγ PI3K PI3K P->PI3K Endothelial Cell\nProliferation, Migration,\nSurvival Endothelial Cell Proliferation, Migration, Survival PLCγ->Endothelial Cell\nProliferation, Migration,\nSurvival Akt Akt PI3K->Akt Akt->Endothelial Cell\nProliferation, Migration,\nSurvival

VEGFR Signaling Pathway Inhibition

PIM1_Signaling_Pathway Cytokines Cytokines JAK/STAT JAK/STAT Pim-1 Pim-1 JAK/STAT->Pim-1 Substrates\n(e.g., BAD, c-Myc) Substrates (e.g., BAD, c-Myc) Pim-1->Substrates\n(e.g., BAD, c-Myc) Pyrazolo[1,5-a]pyrimidine\nInhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine\nInhibitor->Pim-1 inhibits Cell Survival,\nProliferation Cell Survival, Proliferation Substrates\n(e.g., BAD, c-Myc)->Cell Survival,\nProliferation

Pim-1 Signaling Pathway Inhibition

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazolyl-pyrimidine scaffolds have demonstrated promising activity against a range of bacterial and fungal pathogens.[20][21][22]

Spectrum of Activity

Derivatives of both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal species.[21][23]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro minimum inhibitory concentrations (MIC) of representative pyrazolyl-pyrimidine compounds.

Table 3: Antimicrobial Activity of Pyrazolyl-pyrimidine Derivatives

CompoundOrganismActivityValue (µg/mL)Reference
3a Gram-positive strainsMIC0.125[21]
3a Gram-negative bacteriaMIC0.062 - 0.25[21]
5a Gram-positive isolatesMIC0.125 - 0.50[21]
6 Gram-positive isolatesMIC0.187 - 0.50[21]
9a Gram-positive isolatesMIC0.25 - 0.50[21]
10a Gram-positive isolatesMIC0.125 - 0.50[21]
5c MRSAMIC521 µM[23]
5c P. aeruginosaMIC2085 µM[23]
5a MRSAMIC2081 µM[23]
5b MRSAMIC1007 µM[23]
3 Bacteria and FungiMICNot specified[22]
6 Bacteria and FungiMICNot specified[22]
13 Bacteria and FungiMICNot specified[22]
14 Bacteria and FungiMICNot specified[22]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases. Pyrazolyl-pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as selective inhibitors of COX-2.

Quantitative Anti-inflammatory Activity Data

Table 4: Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetActivityValueReference
4d COX-2IC5023 µM[16]
3a COX-2IC5042 µM[16]
3b COX-2IC5031 µM[16]
4b COX-2IC5034 µM[16]

Experimental Protocols

Synthesis of Pyrazolyl-pyrimidine Scaffolds

The synthesis of the pyrazolyl-pyrimidine core is typically achieved through the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.

Synthesis_Workflow 3-Aminopyrazole 3-Aminopyrazole 1,3-Dicarbonyl\nCompound 1,3-Dicarbonyl Compound Condensation\nReaction Condensation Reaction 1,3-Dicarbonyl\nCompound->Condensation\nReaction Pyrazolyl-pyrimidine\nCore Pyrazolyl-pyrimidine Core Condensation\nReaction->Pyrazolyl-pyrimidine\nCore

General Synthetic Workflow

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines [24][25][26][27]

A common method involves the reaction of a 3-aminopyrazole derivative with a β-dicarbonyl compound in a suitable solvent, often with an acid catalyst.

  • Dissolve the 3-aminopyrazole in a solvent such as ethanol or acetic acid.

  • Add the β-dicarbonyl compound to the solution.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidines [4][15][16][28][29]

A widely used approach starts with the synthesis of a 5-aminopyrazole-4-carbonitrile, followed by cyclization.

  • Synthesize 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile by reacting 2-(1-ethoxyethylidene)malononitrile with phenylhydrazine in refluxing ethanol.[4]

  • Reflux the resulting aminopyrazole derivative in formic acid for several hours.[4]

  • Pour the reaction mixture into ice water to precipitate the pyrazolo[3,4-d]pyrimidin-4-one product.

  • Filter, dry, and recrystallize the product. Further modifications can be made at various positions of the scaffold.

Biological Assays

Protocol 3: MTT Assay for Anticancer Activity [2][3][30]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolyl-pyrimidine compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC) [31][32][33][34][35]

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Compound Preparation: Prepare a serial two-fold dilution of the pyrazolyl-pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 5: Kinase Inhibition Assay [19][36]

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and the pyrazolyl-pyrimidine inhibitor at various concentrations in a suitable buffer.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow the kinase to phosphorylate its substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as luminescence-based assays that measure the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The pyrazolyl-pyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The ease of synthetic modification allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors for various therapeutic targets. The extensive research into their anticancer, antimicrobial, and anti-inflammatory potential highlights their promise as a source of new drug candidates. Future research will likely focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising scaffolds into clinically effective therapeutics. The continued exploration of their mechanism of action and the identification of novel biological targets will further expand the therapeutic applications of this versatile heterocyclic system.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a multitude of biologically active compounds, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the discovery and history of pyrazolo[1,5-a]pyrimidine compounds, detailing their synthesis, evolution as therapeutic agents, and the key experimental methodologies that have underpinned their development.

A Historical Perspective: From Obscurity to a Pillar of Drug Discovery

The journey of pyrazolo[1,5-a]pyrimidines began in the mid-20th century, with early explorations focused primarily on the fundamental synthesis and chemical reactivity of this novel heterocyclic system. For decades, these compounds remained of academic interest, with their full therapeutic potential yet to be unveiled.

A significant turning point occurred in the 1980s and 1990s with the burgeoning field of kinase biology. Researchers identified protein kinases as critical regulators of cellular signaling pathways and prime targets for therapeutic intervention in a host of diseases, most notably cancer. The pyrazolo[1,5-a]pyrimidine scaffold, with its ability to mimic the purine core of ATP and fit into the ATP-binding pocket of kinases, was "rediscovered" as a promising template for the design of potent and selective kinase inhibitors. This realization sparked a surge in research and development, transforming the pyrazolo[1,5-a]pyrimidine core from a chemical curiosity into a clinically significant pharmacophore.

The Architectural Blueprint: Key Synthetic Strategies

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is, in large part, due to the diverse and robust synthetic methodologies developed for its construction and functionalization. The most common approach involves the cyclocondensation of a 3-amino-1H-pyrazole with a 1,3-dielectrophilic species.

Classical Cyclocondensation Reactions

The foundational methods for synthesizing the pyrazolo[1,5-a]pyrimidine ring system involve the reaction of 3-amino-1H-pyrazoles with β-dicarbonyl compounds or their synthetic equivalents. These reactions are typically acid- or base-catalyzed and provide a straightforward entry into the core scaffold.

Modern Synthetic Advancements

Over the years, synthetic chemists have developed more sophisticated and efficient methods to access a wider array of substituted pyrazolo[1,5-a]pyrimidines. These include:

  • Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines.

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Sonogashira couplings have been instrumental in the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of a wide range of aryl and alkynyl substituents.

G cluster_start Starting Materials cluster_synthesis Synthetic Methodologies 3_Amino_1H_pyrazole 3-Amino-1H-pyrazole Derivatives Cyclocondensation Classical Cyclocondensation (Acid/Base Catalysis) 3_Amino_1H_pyrazole->Cyclocondensation 1_3_Dielectrophile 1,3-Dielectrophilic Reagents (e.g., β-Dicarbonyls, Enaminones) 1_3_Dielectrophile->Cyclocondensation Product Functionalized Pyrazolo[1,5-a]pyrimidines Cyclocondensation->Product Core Formation MCR Multi-component Reactions MCR->Product Microwave Microwave-Assisted Synthesis Microwave->Product Pd_Coupling Palladium-Catalyzed Cross-Coupling Product->Pd_Coupling Late-stage Functionalization G cluster_pathway Trk Signaling Pathway NGF Neurotrophin (e.g., NGF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) NGF->Trk_Receptor Binds Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg PLCγ Pathway Dimerization->PLCg Cell_Outcomes Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Cell_Outcomes PI3K_AKT_mTOR->Cell_Outcomes PLCg->Cell_Outcomes Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor (e.g., Larotrectinib) Inhibitor->Dimerization Inhibits ATP Binding G Start Start Prep_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prep_Reagents Add_Inhibitor Add Inhibitor to Plate Prep_Reagents->Add_Inhibitor Add_Kinase Add Kinase to Plate Add_Inhibitor->Add_Kinase Add_ATP_Substrate Add ATP/Substrate Mix (Initiate Reaction) Add_Kinase->Add_ATP_Substrate Incubate_1 Incubate at RT (e.g., 60 min) Add_ATP_Substrate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT (30 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Navigating the Uncharted: A Technical Guide to the Potential Mechanism of Action of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action for 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is not publicly available. This guide, therefore, provides an in-depth analysis of its potential mechanisms of action based on the well-documented biological activities of its core chemical scaffolds: the dichloropyrimidine and pyrazole moieties. The experimental protocols and data presented are drawn from studies on structurally related compounds and serve as a strategic blueprint for investigating this specific molecule.

Core Structural Components and Implied Biological Activity

The structure of this compound suggests a high potential for biological activity, primarily as an inhibitor of key cellular signaling pathways. The pyrimidine ring is a fundamental component of DNA and RNA, and its derivatives are known to interfere with a multitude of biological processes. The dichloropyrimidine scaffold, in particular, is a common feature in kinase inhibitors, where the chlorine atoms can act as leaving groups for covalent binding or participate in hydrogen bonding within ATP-binding pockets.

The attached pyrazole ring is also a privileged scaffold in medicinal chemistry, frequently found in compounds targeting kinases and other enzymes. The combination of these two moieties in this compound creates a molecule with a strong potential to interact with ATP-binding sites of various kinases, making it a prime candidate for investigation as an anticancer or anti-inflammatory agent.

Potential Mechanisms of Action and Biological Targets

Based on extensive research into related pyrazolopyrimidine compounds, several high-probability mechanisms of action can be postulated for this compound.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are crucial regulators of the cell cycle.[1] Abnormal CDK activity is a hallmark of cancer, making them attractive therapeutic targets.

Hypothesized Mechanism: this compound may act as an ATP-competitive inhibitor of CDKs, such as CDK1, CDK2, and CDK9. By binding to the ATP pocket of these enzymes, the compound would block the phosphorylation of key substrates like the Retinoblastoma protein (Rb) and the C-terminal domain of RNA polymerase II. This would lead to a halt in the cell cycle, typically at the S and G2/M phases, and ultimately induce apoptosis in rapidly dividing cancer cells.[1]

Modulation of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Certain pyrazolopyrimidine derivatives have demonstrated potent inhibitory activity against JAKs.[2]

Hypothesized Mechanism: The compound could function as a JAK2 inhibitor, preventing the phosphorylation and subsequent activation of STAT proteins. This would block the downstream signaling events that promote the survival and proliferation of malignant cells, particularly in hematological malignancies where JAK2 mutations are common.[2]

Interference with Pyrimidine Biosynthesis

Given its pyrimidine core, the compound could potentially interfere with the de novo pyrimidine biosynthesis pathway. Inhibitors of this pathway have been shown to possess broad-spectrum antiviral and anticancer activities.[3][4]

Hypothesized Mechanism: this compound might inhibit one of the key enzymes in the de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH). Depletion of the pyrimidine pool would not only starve cancer cells of the necessary building blocks for DNA and RNA synthesis but could also trigger a cellular stress response, leading to the induction of antiviral and pro-apoptotic genes.[3][4] This mechanism is often linked to the activation of the innate immune response.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Derivatives of pyrazolopyrimidine have been investigated as inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[5][6] The EGFR signaling pathway is a well-established driver of tumorigenesis in various cancers.[5]

Hypothesized Mechanism: The compound may bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream pro-survival pathways like the PI3K/Akt and MAPK/ERK pathways. This would lead to decreased cell proliferation, migration, and survival of EGFR-dependent cancer cells.[6]

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes the inhibitory activities of related pyrazolopyrimidine compounds against various biological targets.

Compound ClassTarget Kinase(s)IC50 / GI50Reference
Pyrazolo[1,5-a]pyrimidine (BS-194)CDK2, CDK1, CDK93 nM, 30 nM, 90 nM[1]
Pyrazol-3-yl pyrimidin-4-amine (AZD1480)JAK2Potent Inhibition (specific IC50 not provided in abstract)[2]
Pyrazolo-[4,3-e][3][7][8]triazolopyrimidineEGFRIC50 < 50 µM (antiproliferative)[6]
Pyrimidine-based FAK inhibitorsFAKIC50 = 27.4 nM[9]

Proposed Experimental Protocols for Mechanism of Action Elucidation

A systematic approach is required to definitively determine the mechanism of action of this compound. The following experimental workflow is proposed.

In Vitro Kinase Inhibition Assays
  • Objective: To identify the primary kinase targets of the compound.

  • Methodology:

    • Perform a broad-spectrum kinase panel screen (e.g., using a commercial service) to assess the inhibitory activity of the compound against a wide range of human kinases at a fixed concentration (e.g., 1 µM).

    • For any kinases showing significant inhibition (>50%), perform dose-response studies to determine the IC50 values. This can be done using various assay formats, such as radiometric assays (e.g., [γ-32P]ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

    • Conduct ATP-competition assays to determine if the inhibition is ATP-competitive. This involves measuring the IC50 at varying ATP concentrations.

Cell-Based Proliferation and Viability Assays
  • Objective: To assess the antiproliferative and cytotoxic effects of the compound on relevant cancer cell lines.

  • Methodology:

    • Select a panel of human cancer cell lines representing different tumor types and with known genetic backgrounds (e.g., with specific kinase mutations).

    • Treat the cells with a range of concentrations of the compound for 48-72 hours.

    • Measure cell viability using assays such as MTT, MTS, or CellTiter-Glo®.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each cell line.

Analysis of Cellular Signaling Pathways
  • Objective: To confirm target engagement and downstream pathway modulation in a cellular context.

  • Methodology:

    • Treat selected cancer cell lines with the compound at concentrations around its IC50 value for various time points.

    • Prepare cell lysates and perform Western blot analysis to examine the phosphorylation status of the suspected primary target (e.g., p-CDK substrates, p-STAT3, p-EGFR) and key downstream signaling proteins (e.g., p-Akt, p-ERK).

    • A decrease in the phosphorylation of these proteins would confirm the on-target effect of the compound.

Cell Cycle and Apoptosis Assays
  • Objective: To determine the effect of the compound on cell cycle progression and apoptosis.

  • Methodology:

    • Cell Cycle Analysis: Treat cells with the compound for 24-48 hours, then fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide). Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

    • Apoptosis Assay: Treat cells with the compound and then stain with Annexin V and a viability dye (e.g., PI or 7-AAD). Analyze by flow cytometry to quantify the percentage of apoptotic cells. Alternatively, perform Western blot analysis for markers of apoptosis, such as cleaved caspase-3 and PARP.

Metabolomic Analysis for Pyrimidine Biosynthesis Inhibition
  • Objective: To investigate if the compound affects the de novo pyrimidine biosynthesis pathway.

  • Methodology:

    • Treat cells with the compound.

    • Extract intracellular metabolites.

    • Analyze the levels of purine and pyrimidine nucleosides and nucleotides using liquid chromatography-mass spectrometry (LC-MS). A significant decrease in pyrimidine levels would suggest inhibition of this pathway.[3]

Visualizing Potential Mechanisms and Workflows

To further clarify the potential mechanisms and the experimental approach, the following diagrams are provided.

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Processes cluster_3 Potential Inhibition Point GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Proliferation Gene Transcription & Cell Proliferation STAT->Proliferation CDK CDK/Cyclin CellCycle Cell Cycle Progression CDK->CellCycle Inhibitor This compound Inhibitor->Receptor Inhibitor->JAK Inhibitor->CDK

Figure 1: Potential kinase inhibition points for this compound in cellular signaling.

G Start Compound Synthesis and Characterization KinaseScreen Broad-Spectrum Kinase Screen Start->KinaseScreen CellScreen Cell-Based Proliferation Assays Start->CellScreen HitIdentified Identify Potent Hits (IC50 < 1 µM) KinaseScreen->HitIdentified CellScreen->HitIdentified PathwayAnalysis Western Blot for Pathway Modulation HitIdentified->PathwayAnalysis CellularEffects Cell Cycle and Apoptosis Assays HitIdentified->CellularEffects Metabolomics Metabolomic Profiling HitIdentified->Metabolomics MoA Mechanism of Action Elucidated PathwayAnalysis->MoA CellularEffects->MoA Metabolomics->MoA

Figure 2: Proposed experimental workflow for elucidating the mechanism of action.

G cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Potential Inhibition Glutamine Glutamine + CO2 + ATP CAD CAD Enzyme Complex Glutamine->CAD Orotate Orotate CAD->Orotate UMP_Synthase UMP Synthase Orotate->UMP_Synthase UMP UMP UMP_Synthase->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Inhibitor This compound Inhibitor->CAD Potential Inhibition

Figure 3: Potential inhibition of the de novo pyrimidine biosynthesis pathway.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests its potential as a modulator of key cellular signaling pathways, particularly as a kinase inhibitor. The information and proposed experimental strategies outlined in this guide provide a robust framework for researchers to undertake a thorough investigation of this compound. Elucidating its mechanism of action will be a critical step in evaluating its potential as a novel therapeutic agent in oncology, immunology, or other disease areas. The structural similarities to known potent inhibitors make this a promising endeavor for drug discovery and development programs.

References

A Comprehensive Technical Guide to the Synthesis of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis of dichloropyrimidines, crucial intermediates in the development of pharmaceuticals and other bioactive molecules. This document details various synthetic methodologies, presents quantitative data in structured tables for easy comparison, and provides explicit experimental protocols for key reactions. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the chemical transformations.

Synthesis of 2,4-Dichloropyrimidines

2,4-Dichloropyrimidine is a versatile building block in organic synthesis, frequently utilized in the preparation of a wide array of biologically active compounds. The most prevalent synthetic route to 2,4-dichloropyrimidine involves the chlorination of uracil or its derivatives.

Chlorination of Uracil and its Derivatives

The direct chlorination of uracil or 2,4-dihydroxypyrimidine is the most common method for synthesizing 2,4-dichloropyrimidine. Various chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being the most traditional and widely used reagent. Alternative chlorinating agents such as thionyl chloride (SOCl₂) in the presence of a catalyst and phosgene (COCl₂) have also been reported.

Table 1: Synthesis of 2,4-Dichloropyrimidine from Uracil/2,4-Dihydroxypyrimidine

Starting MaterialChlorinating Agent(s)Catalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
UracilPOCl₃N,N-Dimethylaniline-Reflux8>80[1]
UracilPOCl₃Pyridine-1602>80[2][3]
2,4-DihydroxypyrimidineSOCl₂, Bis(trichloromethyl) carbonateDMAP-65-70-95[4]
UracilPhosgeneTriphenylphosphine oxideNitrobenzene105--
UracilPOCl₃ / PCl₅Triethylamine hydrochloridePOCl₃110-1202-
Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil using Phosphorus Oxychloride and N,N-Dimethylaniline [1]

  • To a reaction vessel equipped with a reflux condenser and a heating source, add 2-amino-4,6-dihydroxypyrimidine (0.1 mole), phosphorus oxychloride (0.9 mole), and N,N-dimethylaniline (0.3 mole).

  • Mix the ingredients by swirling and then heat to reflux at approximately 107°C for about 8 hours.

  • Remove the excess phosphorus oxychloride by evaporation under reduced pressure.

  • Carefully pour the thick, molten residue into 80 mL of hot water (at about 80°C).

  • Cool the solution and neutralize with 10N sodium hydroxide with external cooling.

  • Filter the precipitate and dry in vacuo at 50°C to obtain the crude product.

  • The crude material can be further purified by recrystallization.

Protocol 2: Synthesis of 2,4-Dichloropyrimidine from 2,4-Dihydroxypyrimidine using Thionyl Chloride and Bis(trichloromethyl) carbonate [4]

  • In a 50 mL reaction flask, add 1000 mg (8.9 mmol) of 2,4-dihydroxypyrimidine, 50 mg of DMAP, and 4 mL of SOCl₂ to form a turbid liquid.

  • Slowly add a solution of 5.28 g (17.8 mmol) of bis(trichloromethyl) carbonate in 4 mL of SOCl₂ dropwise.

  • Heat the reaction mixture in an oil bath, maintaining the temperature between 65 and 70°C under reflux with cooling.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture and evaporate the solvent.

  • Add 10 mL of ice water to the residue and neutralize with a sodium carbonate solution to a pH of 8-9.

  • Extract the product with dichloromethane.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 2,4-dichloropyrimidine with a reported yield of 95%.[4]

Synthetic Pathway Diagram

G cluster_POCl3 Phosphorus Oxychloride cluster_SOCl2 Thionyl Chloride Uracil Uracil / 2,4-Dihydroxypyrimidine POCl3 POCl₃ Uracil->POCl3 Reflux SOCl2 SOCl₂ / BTC Uracil->SOCl2 65-70°C DCP_2_4 2,4-Dichloropyrimidine POCl3->DCP_2_4 Base1 Tertiary Amine (e.g., N,N-Dimethylaniline, Pyridine) SOCl2->DCP_2_4 DMAP DMAP

Caption: Synthesis of 2,4-Dichloropyrimidine.

Synthesis of 4,6-Dichloropyrimidines

4,6-Dichloropyrimidine is another key intermediate in medicinal chemistry and agrochemistry. The primary precursor for its synthesis is 4,6-dihydroxypyrimidine.

Chlorination of 4,6-Dihydroxypyrimidine

Similar to the synthesis of the 2,4-isomer, phosphorus oxychloride is the most common chlorinating agent for the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. The reaction is typically performed in the presence of a tertiary amine. Phosgene has also been investigated as a chlorinating agent to avoid the formation of phosphorus-containing byproducts.

Table 2: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

Starting MaterialChlorinating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4,6-DihydroxypyrimidinePOCl₃N,N-DimethylcyclohexylaminePOCl₃95-1003-
4,6-DihydroxypyrimidinePOCl₃TriethylamineEthylene dichlorideReflux273.4[5]
4,6-DihydroxypyrimidinePhosgeneN,N-Diisopropylethylamine-801.570[6]
4,6-DihydroxypyrimidineThionyl chlorideChlorination catalystDichloroethaneReflux->83 (overall)[7]
2-Amino-4,6-dihydroxypyrimidinePOCl₃Triethylamine-20-80--[8]
Experimental Protocols

Protocol 3: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine using Phosphorus Oxychloride and N,N-Diisopropylethylamine [6]

  • To a stirred mixture of N,N-diisopropylethylamine (57.1 g) and phosphorus oxychloride (74.7 g) in methylcyclohexane (25 g) under a nitrogen atmosphere at 75-80°C, add 4,6-dihydroxypyrimidine (25.0 g) portionwise over about 50 minutes, maintaining the temperature between 75-90°C.

  • After the addition is complete, keep the reaction mixture at 75-80°C for 2 hours.

  • Drown the reaction mixture into water (125 ml), ensuring the temperature of the aqueous layer is maintained above 30°C.

  • Separate the organic layer and extract the aqueous layer with methylcyclohexane.

  • Combine the organic layers, wash with water, and remove the solvent under reduced pressure to yield 4,6-dichloropyrimidine.

Protocol 4: Synthesis of 2-Amino-4,6-dichloropyrimidine from 2-Amino-4,6-dihydroxypyrimidine [5][8]

  • In a suitable reaction vessel, charge 2-amino-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride.

  • Add triethylamine as an acid-trapping agent. The molar ratio of triethylamine to the dihydroxypyrimidine is typically between 2:1 and 3:1.[8]

  • Heat the reaction mixture to a temperature between 20°C and 80°C.[8]

  • After the reaction is complete, remove the excess phosphorus oxychloride by distillation in vacuo.

  • Suspend the residue in water at 40°-60°C and stir for 1.5 to 2.5 hours.[8]

  • Adjust the pH of the suspension to about 2.5 to 4 with 20-50% strength NaOH.[8]

  • Filter the precipitated 2-amino-4,6-dichloropyrimidine, wash with water, and dry.

Synthetic Pathway Diagram

G cluster_POCl3 Phosphorus Oxychloride cluster_Phosgene Phosgene DHP 4,6-Dihydroxypyrimidine POCl3 POCl₃ DHP->POCl3 75-90°C Phosgene COCl₂ DHP->Phosgene 80°C DCP_4_6 4,6-Dichloropyrimidine POCl3->DCP_4_6 Base1 Tertiary Amine (e.g., N,N-Diisopropylethylamine) Phosgene->DCP_4_6 Base2 Hindered Amine

Caption: Synthesis of 4,6-Dichloropyrimidine.

Synthesis of Other Dichloropyrimidine Isomers

While 2,4- and 4,6-dichloropyrimidines are the most common, other isomers such as 2,5-, 2,6-, and 4,5-dichloropyrimidines are also valuable intermediates. The synthetic routes to these isomers are often more specific and can involve multi-step sequences.

Synthesis of 2,5-Dichloropyrimidine

The synthesis of 2,5-dichloropyrimidine can be achieved from 2,5-dihydroxypyridine as a plausible precursor, by analogy to pyridine chemistry. A direct synthesis from a pyrimidine precursor involves the diazotization of an aminopyrimidine followed by a Sandmeyer-type reaction.

Protocol 5: Proposed Synthesis of 2,5-Dichloropyrimidine from 2,5-Dihydroxypyrimidine [9]

  • In a four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 200 g of phosphorus oxychloride and 22.0 g (0.2 mol) of 2,5-dihydroxypyrimidine.

  • Heat the mixture with stirring at 145°C for 4 hours.

  • After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly pour the residue into 300 g of ice water with stirring.

  • Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.

  • Extract the product three times with dichloromethane (50 g each).

  • Combine the organic phases, wash with saturated brine, and dry with anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain 2,5-dichloropyrimidine.

Synthesis of 2,6- and 4,5-Dichloropyrimidines

Detailed experimental protocols for the synthesis of 2,6- and 4,5-dichloropyrimidines are less commonly reported in readily accessible literature. However, their synthesis can be envisaged through the chlorination of the corresponding dihydroxypyrimidines (2,6-dihydroxypyrimidine and 4,5-dihydroxypyrimidine, respectively) using standard chlorinating agents like phosphorus oxychloride. The synthesis of substituted analogs, such as 2,6-dichloropyrimidine-5-carboxylic acid, has been reported and involves the chlorination of the corresponding dihydroxy-acid with phosphorus oxychloride and N,N-diethylaniline.

Role of Reagents and Reaction Mechanisms

The chlorination of dihydroxypyrimidines with phosphorus oxychloride is facilitated by the presence of a tertiary amine. The amine serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction, and it can also form a more reactive intermediate with POCl₃, which enhances the rate of chlorination. The Vilsmeier-Haack reaction, which utilizes a POCl₃/DMF mixture to generate the Vilsmeier reagent, is a powerful tool for the formylation of activated aromatic and heteroaromatic rings and can also be involved in chlorination and cyclization reactions of pyrimidine derivatives.[10][11]

The proposed mechanism for the chlorination with POCl₃ and a tertiary amine involves the initial formation of a pyridinium or related salt with POCl₃. This activated species then reacts with the hydroxyl group of the pyrimidine, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the dichloropyrimidine.

Experimental Workflow and Mechanistic Overview

G Start Dihydroxypyrimidine Reagents POCl₃ + Tertiary Amine Start->Reagents Reaction Initiation Intermediate Activated Chlorinating Species / Phosphate Ester Intermediate Reagents->Intermediate Activation Product Dichloropyrimidine Intermediate->Product Nucleophilic Substitution Byproducts Phosphorus Byproducts + Amine Hydrochloride Intermediate->Byproducts Elimination

Caption: General workflow for dichloropyrimidine synthesis.

Conclusion

The synthesis of dichloropyrimidines is a cornerstone of heterocyclic chemistry, providing essential intermediates for the pharmaceutical and agrochemical industries. The chlorination of readily available pyrimidine precursors, such as uracil and dihydroxypyrimidines, using phosphorus oxychloride remains the most robust and widely practiced method. However, alternative reagents and methodologies, including the use of phosgene and thionyl chloride, offer advantages in specific contexts, such as avoiding phosphorus-containing waste streams. A thorough understanding of the reaction conditions, the role of catalysts and bases, and the underlying reaction mechanisms is crucial for the efficient and high-yield synthesis of these valuable compounds. This guide provides a solid foundation for researchers and professionals working in the field of drug development and organic synthesis to select and optimize the most suitable methods for their specific needs.

References

An In-Depth Technical Guide to the Safety, Handling, and Storage of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage of the chemical compound 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine (CAS No. 1260860-26-1). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from structurally related dichloropyrimidines and pyrazole-containing molecules to provide a thorough understanding of its potential hazards and the necessary precautions for its safe use in a research and development setting.

Chemical and Physical Properties

PropertyValue (this compound)Analog Data
CAS Number 1260860-26-1-
Molecular Formula C₇H₄Cl₂N₄[1]-
Molecular Weight 215.04 g/mol [1]-
Appearance Solid (inferred)White to off-white or yellow crystalline solid/powder (for various dichloropyrimidines)
Melting Point Not available37-41 °C (2,4-Dichloro-5-fluoropyrimidine)
Boiling Point Not availableNot available
Solubility Not availableGenerally soluble in organic solvents, with limited water solubility (for dichloropyrimidines)

Hazard Identification and Classification

Based on the hazard classifications of analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are likely to include:

Hazard ClassClassificationGHS Hazard Statements (Inferred)
Acute Oral Toxicity Category 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[2][3][4]
Skin Corrosion/Irritation Category 1B or 2H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Irritation Category 1 or 2H318: Causes serious eye damage or H319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[3]

Signal Word: Danger or Warning

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.
Respiratory Protection If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
General Hygiene Practices
  • Avoid all personal contact with the substance.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Remove contaminated clothing promptly and wash it separately before reuse.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound and to prevent hazardous reactions.

Storage ConditionRecommendation
Temperature Store in a cool, dry place. Some suppliers recommend room temperature, while for long-term stability, refrigeration (2-8°C) may be advisable, similar to other dichloropyrimidines.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Container Keep in a tightly sealed, original, or equivalent container.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.
Light Sensitivity While not explicitly stated for this compound, pyrazole derivatives can be light-sensitive. Storing in an amber vial or a light-blocking outer container is a good precautionary measure.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).

  • Avoid generating dust.

  • Carefully sweep or scoop up the spilled material and place it in a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the searched literature, a general procedure for the synthesis of a related compound, 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, has been described and can serve as a starting point for experimental design.[5]

General Synthetic Approach (Inferred):

The synthesis would likely involve the nucleophilic aromatic substitution of a dichloropyrimidine derivative with pyrazole.

  • Reactants: 2,4,5-trichloropyrimidine and 1H-pyrazole.

  • Base: A non-nucleophilic base such as potassium carbonate or triethylamine would likely be used to neutralize the HCl generated during the reaction.

  • Solvent: An aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile is a probable choice.

  • Reaction Conditions: The reaction would likely be stirred at room temperature or with gentle heating, and the progress monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: The reaction mixture would typically be quenched with water and extracted with an organic solvent. The crude product would then be purified using column chromatography.

The following diagram illustrates a generalized workflow for such a synthesis.

G General Synthetic Workflow Reactants 2,4,5-Trichloropyrimidine 1H-Pyrazole Base Reaction Reaction Mixture (Stirring at RT or elevated temp.) Reactants->Reaction Solvent Aprotic Polar Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Upon completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Derivatives of pyrazolyl-pyrimidine are known to exhibit a wide range of biological activities, including acting as inhibitors of various kinases.[6] For example, certain pyrazolopyrimidine derivatives have been investigated as inhibitors of the JAK/STAT pathway, which is crucial in cell signaling for growth, differentiation, and immune responses.

The JAK/STAT signaling pathway is a principal mechanism for a variety of cytokines and growth factors to transmit signals from the cell membrane to the nucleus. Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders.

The following diagram illustrates a simplified representation of the JAK/STAT signaling pathway, which could be a potential target for pyrazolyl-pyrimidine derivatives.

G Simplified JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (inactive) JAK->STAT 3. STAT Phosphorylation STAT_P STAT-P (active) STAT->STAT_P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcriptional Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

A simplified diagram of the JAK/STAT signaling pathway.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. Users should consult all available safety information and exercise due diligence when handling this chemical.

References

The Pyrazolyl-Pyrimidine Core: A Technical Guide to Chemical Reactivity and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolyl-pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the chemical reactivity of the pyrazolyl-pyrimidine core, offering insights into its synthesis, functionalization, and application in the development of targeted therapeutics, particularly as kinase inhibitors.

Chemical Reactivity of the Pyrazolyl-Pyrimidine Core

The chemical reactivity of the pyrazolyl-pyrimidine core is dictated by the interplay of the electron-rich pyrazole ring and the electron-deficient pyrimidine ring. This unique electronic nature allows for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery. The two most common and biologically relevant isomers are pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine.

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the pyrazolyl-pyrimidine core are influenced by the specific isomer and the reaction conditions.

  • Pyrazolo[1,5-a]pyrimidine: In this isomer, the pyrazole ring is generally more susceptible to electrophilic attack than the pyrimidine ring. Nitration of the parent pyrazolo[1,5-a]pyrimidine system is highly reagent-dependent. Treatment with a mixture of nitric and sulfuric acids results in substitution at the 3-position of the pyrazole ring.[1] In contrast, using nitric acid in acetic anhydride leads to nitration at the 6-position of the pyrimidine ring.[1] Halogenation reactions, such as bromination, typically occur at the 3-position, and under more forcing conditions, can lead to di-substitution at the 3- and 6-positions.[1]

  • Pyrazolo[3,4-d]pyrimidine: The pyrazole moiety in this isomer also directs electrophilic substitution. For instance, bromination, iodination, and nitration of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, a related tricyclic system, occurs on the pyrimidine ring.[2]

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, a key strategy for functionalization.

  • Pyrazolo[1,5-a]pyrimidine: Halogenated pyrazolo[1,5-a]pyrimidines are valuable intermediates for introducing various nucleophiles. The chlorine atom at the 7-position is particularly reactive towards nucleophilic substitution.[3] This allows for the introduction of amines, alkoxides, and other nucleophiles to build molecular diversity.

  • Pyrazolo[4,3-d]pyrimidine: Nucleophilic aromatic substitution is also a common strategy for modifying this core. For example, a chlorine at the 5-position can be displaced by anilines to generate a library of substituted derivatives.

Cyclization and Condensation Reactions

The construction of the pyrazolyl-pyrimidine core itself relies heavily on cyclization and condensation reactions.

  • Pyrazolo[1,5-a]pyrimidine Synthesis: A prevalent synthetic route involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4] The 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon, followed by cyclization to form the pyrimidine ring.[4] Three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds also provide an efficient one-pot synthesis of the pyrazolo[1,5-a]pyrimidine core.

  • Pyrazolo[3,4-d]pyrimidine Synthesis: The synthesis of this isomer often starts from a substituted pyrazole. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid to yield the pyrazolo[3,4-d]pyrimidin-4-one core.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of pyrazolyl-pyrimidine derivatives.

Reaction Starting Material Reagents and Conditions Product Yield (%) Reference
NitrationPyrazolo[1,5-a]pyrimidineConc. H₂SO₄, fuming HNO₃ (90%), -5°C to 5°C, 30 min3-Nitropyrazolo[1,5-a]pyrimidine44 (apparent conversion)[1]
NitrationPyrazolo[1,5-a]pyrimidineFuming HNO₃ (90%), Acetic anhydride, 0-5°C, 1 h6-Nitropyrazolo[1,5-a]pyrimidineNot specified[1]
Synthesis5-Amino-3-methylpyrazole, Diethyl malonateSodium ethanolate, reflux, 24 h2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89[3]
Chlorination2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃, reflux, 24 h5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine61[3]
Nucleophilic Substitution5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholine, K₂CO₃, Acetone, RT, 1.5 h4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94[3]
Synthesis5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid, reflux, 7 h3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one83[5]
Compound Target Kinase IC₅₀ (µM) Cell Line Reference
VIIaAntitumor Activity0.326 - 4.3157 different cell lines[6]
10bAnticancer Activity5.5 - 11 (µg/ml)MDA-MB-231, MCF-7, SF-268, B16F-10[7]
12bVEGFR-20.063 ± 0.003-[8]
12bAnticancer Activity3.343 ± 0.13MDA-MB-468[8]
12bAnticancer Activity4.792 ± 0.21T-47D[8]
4EGFR0.054-[9]
15EGFR0.135-[9]
16EGFR0.034-[9]
P1Antiproliferative Activity22.7 - 40.75HCT 116, HepG2, MCF-7[5]
P2Antiproliferative Activity22.7 - 40.75HCT 116, HepG2, MCF-7[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of pyrazolyl-pyrimidine derivatives.

Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine[1]
  • Dissolve pyrazolo[1,5-a]pyrimidine (1.19 g, 0.01 mol) in concentrated sulfuric acid (d 1.84, 10 ml) at 20°C.

  • Cool the solution to -5°C.

  • Add a mixture of concentrated sulfuric acid and fuming (90%) nitric acid (1:1 v/v; 4 ml) dropwise at this temperature.

  • Maintain the reaction mixture at 0°C for 15 minutes and then at 5°C for 15 minutes.

  • Pour the reaction mixture onto ice.

  • Collect the precipitated light yellow solid by filtration.

  • Wash the solid with cold water.

  • Crystallize the product from water to yield 3-nitropyrazolo[1,5-a]pyrimidine.

Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine[3]
  • Prepare a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

  • Add morpholine and potassium carbonate to the solution in acetone.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired product.

Biochemical Kinase Inhibition Assay (Luminescence-Based)[10]

This protocol is a general guideline and should be optimized for the specific kinase and inhibitor being tested.

  • Compound Preparation: Prepare a serial dilution of the pyrazolyl-pyrimidine test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only vehicle control and a known positive control inhibitor.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase enzyme (e.g., EGFR, VEGFR-2, CDK2, Pim-1), and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control. Mix the plate gently.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal. The amount of ATP remaining is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Determine the IC₅₀ value by fitting the dose-response curve to a suitable model.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazolyl-pyrimidine inhibitors and a general experimental workflow for their development.

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2_SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Transcription Gene Transcription (Proliferation, Survival) Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Gene Expression (Angiogenesis, Proliferation) DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

CDK2_Signaling_Pathway cluster_s_phase S Phase DNA_Replication DNA Replication CyclinE CyclinE CyclinE_CDK2 CyclinE_CDK2 CyclinE->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation CDK2 CDK2 CDK2->CyclinE_CDK2 E2F E2F Rb->E2F Inhibition pRb pRb E2F->DNA_Replication

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_apoptosis Apoptosis Regulation Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Transcription Gene Transcription (Cell Survival, Proliferation) Apoptosis_Inhibition Inhibition of Apoptosis STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3->Transcription Pim1 Pim1 STAT3->Pim1 Induces Expression BAD BAD Pim1->BAD Phosphorylation pBAD pBAD pBAD->Apoptosis_Inhibition

Experimental Workflow

Drug_Discovery_Workflow A Scaffold Selection (Pyrazolyl-pyrimidine) B Library Synthesis (e.g., Condensation, SNAr) A->B C In Vitro Screening (Kinase Inhibition Assay) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Design F In Vivo Studies (Xenograft Models) E->F G Preclinical Development F->G

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the chlorination of a suitable uracil derivative to form a dichloropyrimidine intermediate, followed by a nucleophilic substitution with pyrazole. This protocol is designed to be a comprehensive guide for researchers, offering detailed experimental procedures, reagent specifications, and purification methods. The application of pyrazolylpyrimidine derivatives in areas such as antibacterial agent development highlights the significance of this synthetic intermediate.[1]

Introduction

Derivatives of 2,4-dichloropyrimidine are widely utilized in drug design, serving as crucial intermediates in the development of small molecule inhibitors, particularly in oncology.[2][3] The pyrazolopyrimidine core is also a key pharmacophore in various therapeutic areas. The title compound, this compound (CAS No. 1260860-26-1), combines these two important moieties, making it a versatile scaffold for the synthesis of novel bioactive molecules.[4] The protocol described herein is adapted from established procedures for the synthesis of related pyrazolylpyrimidines and dichloropyrimidine intermediates.[3][5][6]

Chemical Profile

Compound Name This compound
CAS Number 1260860-26-1
Molecular Formula C₇H₄Cl₂N₄
Molecular Weight 215.04 g/mol
Appearance Expected to be a solid

Table 1: Chemical properties of the target compound.[4]

Synthesis Workflow

The synthesis of this compound is proposed via a two-step reaction sequence. The first step involves the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine. The subsequent step is the nucleophilic substitution of one of the chloro groups with pyrazole.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution start 5-Bromouracil intermediate 5-Bromo-2,4-dichloropyrimidine start:e->intermediate:w PCl₅ or POCl₃ Reflux intermediate_ref 5-Bromo-2,4-dichloropyrimidine end This compound intermediate_ref:e->end:w Pyrazole, K₂CO₃ DMA, rt, overnight

Figure 1: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

This protocol is adapted from the synthesis of 5-bromo-2,4-dichloropyrimidine from 5-bromouracil.[3][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromouracil190.996.0 g31.4 mmol
Phosphorus pentachloride (PCl₅)208.2416.4 g78.7 mmol
1,1,2-Trichloroethane-50 mL-
Dichloromethane (DCM)-150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-
Ice-As needed-

Table 2: Reagents for the synthesis of 5-Bromo-2,4-dichloropyrimidine.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromouracil (6.0 g, 31.4 mmol) and phosphorus pentachloride (16.4 g, 78.7 mmol).[6]

  • Add 1,1,2-trichloroethane (50 mL) to the flask.[6]

  • Heat the reaction mixture to reflux. The suspension is expected to turn into a clear, light-yellow solution.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing stirred ice water. Continue stirring for 1 hour.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 50 mL).[6]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain 5-bromo-2,4-dichloropyrimidine.[6]

Step 2: Synthesis of this compound

This protocol is adapted from the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with pyrazole.[5] It is assumed that the bromine atom in 5-bromo-2,4-dichloropyrimidine is displaced by the pyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Bromo-2,4-dichloropyrimidine227.871.0228 mg
Pyrazole68.081.175 mg
Potassium Carbonate (K₂CO₃)138.212.5345 mg
N,N-Dimethylacetamide (DMA)--5 mL
Ethyl Acetate (EtOAc)--As needed
Water--As needed
Heptane--As needed

Table 3: Reagents for the synthesis of this compound.

Procedure:

  • To a solution of pyrazole (75 mg, 1.1 mmol) in N,N-dimethylacetamide (5 mL), add potassium carbonate (345 mg, 2.5 mmol).[5]

  • To this suspension, add 5-bromo-2,4-dichloropyrimidine (228 mg, 1.0 mmol) at room temperature.[5]

  • Stir the reaction mixture overnight at room temperature.[5]

  • Monitor the reaction by TLC (e.g., using a 20% EtOAc/heptane solvent system) until the starting material is consumed.[5]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).[5]

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[5]

  • Purify the crude residue by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-40% EtOAc/heptane) to isolate the desired product, this compound.[5]

Applications and Significance

Pyrazolopyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. For instance, certain pyrazolopyrimidine analogs have been synthesized and evaluated as potential antibacterial agents, showing inhibitory activity against enzymes in the isoprenoid biosynthesis pathway.[1] The title compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a reactive dichloropyrimidine core and a pyrazole moiety, allows for diverse functionalization, making it a valuable tool for creating libraries of compounds for drug screening.

Safety Precautions

  • Phosphorus pentachloride and phosphorus oxychloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 1,1,2-Trichloroethane and dichloromethane are halogenated solvents and should be handled with care in a fume hood.

  • Always wear appropriate PPE when handling any chemicals.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Pyrimidine-based scaffolds are prevalent in the design of kinase inhibitors due to their ability to mimic the adenine base of ATP and form key hydrogen bonding interactions within the kinase hinge region.[2][3] The compound 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine serves as a versatile starting material for the synthesis of a diverse library of potent and selective kinase inhibitors. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.[4][5][6]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting kinases such as Aurora kinases and Src family kinases.

Data Presentation: Inhibitory Activity of Synthesized Compounds

The following table summarizes the biological activity of exemplary kinase inhibitors synthesized from dichloropyrimidine precursors. The data highlights the potential for generating potent inhibitors through strategic substitutions at the C2 and C4 positions.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative GI50 (µM)Reference
1 Aurora A---[4][5]
13 Aurora A-cMYC/MYCN expressing cells>50% reduction at 1.0 µM[4][5]
eCF506 SRC<1MCF7-[7]
eCF506 ABL>1000--[7]
15 EGFR-TK-NCI 60-cell panel1.18 - 8.44[8]
16 EGFR-TK-NCI 60-cell panel0.018 - 9.98[8]

Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Inhibition of Src can block downstream signaling cascades implicated in cancer progression.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Inhibitor Pyrazolopyrimidine Inhibitor (e.g., eCF506) Inhibitor->Src

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

Experimental Protocols

The synthesis of kinase inhibitors from this compound generally proceeds via a two-step sequential SNAr reaction. The chlorine at the C4 position is typically more reactive towards nucleophilic substitution than the chlorine at the C2 position. This regioselectivity allows for a controlled, stepwise introduction of different amine nucleophiles.

General Synthetic Workflow

The following diagram outlines the typical experimental workflow for the synthesis of a kinase inhibitor using a dichloropyrimidine core.

Synthesis_Workflow Start Start: this compound Step1 Step 1: First SNAr Reaction (Nucleophile 1, e.g., Amine A) Start->Step1 Intermediate Intermediate: 2-Chloro-4-(amino-A)-5-(1H-pyrazol-1-yl)pyrimidine Step1->Intermediate Step2 Step 2: Second SNAr Reaction (Nucleophile 2, e.g., Amine B) Intermediate->Step2 Product Final Product: 2-(amino-B)-4-(amino-A)-5-(1H-pyrazol-1-yl)pyrimidine Step2->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis End End: Pure Kinase Inhibitor Analysis->End

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of 2-Chloro-4-(substituted-amino)-5-(1H-pyrazol-1-yl)pyrimidine (Intermediate)

This protocol describes the first nucleophilic substitution at the C4 position.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.0 - 1.2 equivalents) to the solution.

  • Add the base (TEA or DIPEA, 1.5 - 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.[4][5]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude intermediate product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2,4-Disubstituted-5-(1H-pyrazol-1-yl)pyrimidine (Final Product)

This protocol describes the second nucleophilic substitution at the C2 position.

Materials:

  • 2-Chloro-4-(substituted-amino)-5-(1H-pyrazol-1-yl)pyrimidine (from Protocol 1)

  • Desired primary or secondary amine (1.5 - 3.0 equivalents)

  • Solvent: 1-Pentanol, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)

  • Stir plate and magnetic stir bar

  • Round-bottom flask or sealed reaction vial

  • Condenser

Procedure:

  • Combine the intermediate from Protocol 1 (1 equivalent) and the second amine (1.5 - 3.0 equivalents) in a suitable solvent in a round-bottom flask or sealed vial.

  • Heat the reaction mixture to a higher temperature, typically between 120-150 °C. The reaction may require several hours to days for completion.[4][5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude final product.

  • Purify the final compound by column chromatography, preparative HPLC, or recrystallization to yield the pure kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The modular nature of this synthesis allows for systematic exploration of the structure-activity relationship (SAR).

  • Hinge-Binding Moiety: The pyrazolopyrimidine core acts as the hinge-binding element.

  • C4-Substituent: Modifications at the C4 position can be used to occupy the ribose pocket and can influence selectivity and potency.

  • C2-Substituent: Substitutions at the C2 position often extend into the solvent-exposed region, providing an opportunity to modulate physicochemical properties such as solubility and cell permeability. For instance, the introduction of groups like 1-ethylpiperazine at this position has been shown to yield potent inhibitors.[4][5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The differential reactivity of the two chlorine atoms allows for a controlled and stepwise introduction of various substituents, facilitating the generation of diverse chemical libraries for screening and optimization. The protocols outlined in this document provide a solid foundation for researchers in medicinal chemistry and drug discovery to develop next-generation targeted therapeutics.

References

Application Notes and Protocols for N-arylation of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of dichloropyrimidines, a critical transformation in the synthesis of diverse, biologically active molecules. The protocols focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed N-arylation reactions, offering methods for the selective functionalization of the pyrimidine core.

Introduction

The N-arylation of dichloropyrimidines is a fundamental method in medicinal chemistry for the construction of carbon-nitrogen (C-N) bonds.[1] Pyrimidine derivatives are prevalent in numerous pharmaceuticals, including kinase inhibitors, making the selective and efficient synthesis of N-aryl pyrimidines a key focus in drug discovery and development.[2] The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 > C5, which allows for regioselective substitution under carefully controlled conditions.[2] This document outlines optimized protocols for achieving selective mono-N-arylation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1] The reaction typically involves an aryl halide, an amine, a palladium catalyst, a phosphine ligand, and a base.[1] Careful selection of the ligand and base is crucial for achieving high regioselectivity and yield, especially with polychlorinated substrates.[1][3]

General Experimental Workflow

The following diagram illustrates the typical workflow for a Buchwald-Hartwig N-arylation experiment.

Caption: General experimental workflow for Palladium-catalyzed N-arylation.

Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination is a well-established pathway involving a palladium(0) active species.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X amine_coordination Amine Coordination pd2_amine_complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ pd2_complex->pd2_amine_complex R¹R²NH deprotonation Deprotonation (Base) pd2_amido_complex L₂Pd(II)(Ar)(NR¹R²) pd2_amine_complex->pd2_amido_complex -HX pd2_amido_complex->pd0 Ar-NR¹R² reductive_elimination Reductive Elimination

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol: Mono-amination of 2,5-dichloro-4,6-pyrimidinediamine[1]

This protocol provides a general procedure for the selective mono-amination of 2,5-dichloro-4,6-pyrimidinediamine. Optimization may be required for different amine coupling partners.[1]

Materials:

  • 2,5-dichloro-4,6-pyrimidinediamine

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) to a dry Schlenk flask.

  • Addition of Reagents: To the same flask, add the base (e.g., 1.4 equivalents), 2,5-dichloro-4,6-pyrimidinediamine (1.0 equivalent), and the amine (1.1 equivalents).[1]

  • Solvent Addition: Add the anhydrous solvent to the flask to achieve a concentration of approximately 0.1 M with respect to the dichloropyrimidine.[1]

  • Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Quantitative Data for Palladium-Catalyzed N-Arylation
DichloropyrimidineAmine/Aryl GroupCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-dichloropyrimidineVarious anilinesPdCl₂(PPh₃)₂ (not specified)Xantphos (not specified)NaOt-BuTolueneRefluxNot specified27-82[4]
6-aryl-2,4-dichloropyrimidineDiethylaminePd₂(dba)₃ (1)dppb (2)LiHMDSTHF0Instant>95[3]
6-aryl-2,4-dichloropyrimidineMorpholinePd₂(dba)₃ (1)dppb (2)LiHMDSTHF0Instant>95[3]
2,4-dichloropyrimidineThiophenolsPd(II) precatalystBulky NHC ligandNot specifiedNot specifiedNot specifiedNot specifiedHigh C2-selectivity[5]

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods.[6][7] Recent advancements have led to milder reaction conditions, often at room temperature, with improved tolerance to air and moisture.[6]

Detailed Experimental Protocol: N-Arylation of Nitrogen Heterocycles[7]

This protocol describes a general procedure for the copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl halides.

Materials:

  • Nitrogen-containing heterocycle (e.g., pyrrole)

  • Aryl halide (e.g., iodobenzene)

  • CuO hollow nanospheres on acetylene black (CuO/AB)

  • Base (e.g., KOtBu)

  • Toluene

  • Stainless steel reactor

Procedure:

  • Reaction Setup: In a 25 mL stainless steel reactor, add CuO/AB (e.g., 5.0 mol%), the aryl halide (1.0 equivalent), the nitrogen heterocycle (1.5 equivalents), and the base (2.0 equivalents).[7]

  • Solvent Addition: Add the solvent (e.g., Toluene).[7]

  • Reaction Conditions: Seal the reactor and stir the mixture at a specified temperature (e.g., 180 °C) for a designated time (e.g., 18 hours).[7]

  • Work-up: After the reaction, cool the reactor to room temperature.

  • Purification: Separate the catalyst by centrifugation. The resulting solution can be analyzed and the product purified by standard methods such as column chromatography.[7]

Quantitative Data for Copper-Catalyzed N-Arylation
Aryl HalideAmine/HeterocycleCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePyrroleCuO/AB (5.0)NoneKOtBuToluene1801892[7]
Aryl IodidePrimary/Secondary AminesCuI (1-10)Tartramide (L1)NaOHDEGRT24up to 99[6]
Aryl ChlorideVarious AminesCuBr (5)L5 (diamine)NaOMeDMSO4024Varies[8]

Microwave-Assisted N-Arylation

Microwave irradiation can significantly accelerate N-arylation reactions, leading to shorter reaction times and often improved yields compared to conventional heating.[9][10]

Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines[9]

While this is a C-C coupling, the general microwave protocol is illustrative for C-N couplings as well.

Materials:

  • 2,4-dichloropyrimidine

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane/H₂O mixture

  • Microwave reactor

Procedure:

  • Reaction Setup: Dissolve the 2,4-dichloropyrimidine (1.0 equivalent) in a mixture of 1,4-dioxane and H₂O. Displace the air with argon.[9]

  • Addition of Reagents: Add K₂CO₃ (3.0 equivalents), the arylboronic acid (1.0 equivalent), and Pd(PPh₃)₄ (e.g., 0.5 mol%).[9]

  • Reaction Conditions: Stir the mixture under an argon atmosphere in a microwave reactor for a specified time and temperature (e.g., 15 minutes at 100 °C).[9]

  • Work-up: After the reaction, extract the mixture with an organic solvent (e.g., EtOAc), wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Purification: Concentrate the organic layer and purify the crude product.

Conclusion

The N-arylation of dichloropyrimidines is a highly valuable transformation in synthetic and medicinal chemistry. The choice between palladium- or copper-catalyzed methods, as well as the use of conventional or microwave heating, will depend on the specific substrates, desired selectivity, and available equipment. The protocols and data presented here provide a solid foundation for researchers to develop and optimize N-arylation reactions for their specific targets.

References

The Versatile Building Block: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. The strategic functionalization of this core has led to the discovery of numerous potent and selective kinase inhibitors. This application note details the utility of 2,4-dichloro-5-(1H-pyrazol-1-yl)pyrimidine as a versatile building block for the synthesis of such inhibitors. We provide detailed protocols for its derivatization and discuss its application in targeting key signaling pathways implicated in cancer, such as those driven by Aurora and Epidermal Growth Factor Receptor (EGFR) kinases.

Introduction

The pyrazolopyrimidine core is a well-established "privileged scaffold" in drug discovery, largely due to its structural resemblance to the adenine base of ATP. This allows molecules incorporating this scaffold to act as competitive inhibitors in the ATP-binding pocket of a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The strategic placement of reactive chloro groups on the pyrimidine ring, as seen in this compound, provides synthetic handles for the sequential introduction of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final compounds. The pyrazole moiety at the 5-position can also engage in crucial interactions within the kinase active site, further enhancing binding affinity.

Key Applications in Kinase Inhibitor Synthesis

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit differential reactivity, allowing for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. Typically, the C4 position is more activated and susceptible to nucleophilic attack by amines or other nucleophiles under milder conditions, while the C2 position requires more forcing conditions for substitution. This differential reactivity is a key advantage in building molecular complexity in a controlled manner.

General Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing kinase inhibitors from this compound involves a two-step nucleophilic substitution.

G cluster_0 Synthesis Workflow A This compound B First Nucleophilic Substitution (e.g., with an amine, R1-NH2) Preferential reaction at C4 A->B Step 1 C Monosubstituted Intermediate (2-chloro-4-(R1-amino)-5-(1H-pyrazol-1-yl)pyrimidine) B->C D Second Nucleophilic Substitution (e.g., with a second amine, R2-NH2) Reaction at C2 C->D Step 2 E Final Kinase Inhibitor Candidate D->E G cluster_0 Aurora Kinase Pathway cluster_1 Cell Cycle Progression A Aurora Kinase A/B B Centrosome Maturation & Spindle Assembly A->B C Chromosome Segregation A->C D Cytokinesis A->D Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->A G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->EGFR

Application Notes and Protocols: A Step-by-Step Guide to Pyrazolo[1,5-a]pyrimidine Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of pyrazolo[1,5-a]pyrimidine libraries, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous kinase inhibitors.[1][2][3][4] The protocols outlined below are based on established and versatile synthetic strategies, enabling the generation of diverse compound libraries for drug discovery and development programs.

Introduction

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system found in a variety of biologically active molecules.[2][5] Notably, this scaffold is a key component of several approved and clinical-stage drugs targeting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[3][4][6] The synthetic accessibility and the possibility of introducing diverse substituents at multiple positions make the pyrazolo[1,5-a]pyrimidine scaffold an ideal starting point for the construction of compound libraries aimed at identifying novel and potent therapeutic agents.[2]

This guide details two robust protocols for the synthesis of pyrazolo[1,5-a]pyrimidine libraries:

  • Protocol 1: A classical and widely used one-pot cyclocondensation reaction between 3-aminopyrazoles and β-dicarbonyl compounds.[2][3]

  • Protocol 2: A multi-step synthesis involving the generation of a di-chlorinated pyrazolo[1,5-a]pyrimidine intermediate, followed by selective functionalization via nucleophilic substitution and coupling reactions.[7]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of various pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: Reaction Yields for Pyrazolo[1,5-a]pyrimidine Synthesis

EntryStarting MaterialsReaction TypeProductYield (%)Reference
15-Amino-3-methylpyrazole, Diethyl malonateCyclocondensation2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89[7]
22-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol, POCl₃Chlorination5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine61[7]
35,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, MorpholineNucleophilic Substitution4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94[7]
4Aryl-substituted acetonitrile, N,N-dimethylformamide dimethyl acetalCondensation3-(Dimethylamino)-2-(phenyl)acrylonitrile50
53-(Dimethylamino)-2-(phenyl)acrylonitrile, HydrazineCyclization4-Phenyl-1H-pyrazol-5-amine97
64-Phenyl-1H-pyrazol-5-amine, N-methyl uracilCascade Cyclization5-hydroxy-3-phenyl-pyrazolo[1,5-a]pyrimidine62

Table 2: Biological Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell-based AssayReference
CPL302253PI3Kδ2.8N/A[7]
CPL302415PI3Kδ18N/A
Compound 8TrkA1.7N/A[3]
Compound 9TrkA1.7N/A[3]
Compound 11bPim-1<45EC₅₀ = 600 nM (HSC-3 cells)
6hCDK2/Tubulin7010 (avg)IC₅₀ = 12.75 µM (MDA-MB-231)[8]
6qCDK2/Tubulin17370 (avg)IC₅₀ = 6.44 µM (MDA-MB-231)[8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine library through the reaction of substituted 3-aminopyrazoles with various β-dicarbonyl compounds. This method is advantageous for its simplicity and the commercial availability of a wide range of starting materials.

Materials:

  • Substituted 3-aminopyrazole (1.0 eq)

  • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone, diethyl malonate) (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a round-bottom flask, add the substituted 3-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq).

  • Add a suitable solvent, such as ethanol or glacial acetic acid. The choice of solvent may depend on the reactivity of the starting materials.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5,7-disubstituted pyrazolo[1,5-a]pyrimidine.

  • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Multi-Step Synthesis and Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

This protocol allows for the synthesis of a diverse library of pyrazolo[1,5-a]pyrimidines with different substituents at the 5- and 7-positions through a common dichlorinated intermediate.

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol [7]

  • In a suitable reaction vessel, dissolve 5-amino-3-methylpyrazole in ethanol.

  • Add sodium ethoxide (as a base) followed by diethyl malonate.

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water and ethanol, and dry to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. The reported yield is 89%.[7]

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine [7]

  • To the diol from Step 1, add phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 3-5 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. The reported yield is 61%.[7]

Step 3: Selective Monosubstitution at the 7-position [7]

  • Dissolve the dichloro-intermediate from Step 2 in a suitable solvent like isopropanol or DMF.

  • Add a primary or secondary amine (1.0-1.2 eq) and a base such as potassium carbonate or DIPEA. The chlorine at the 7-position is generally more reactive.[7]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify by column chromatography to obtain the 7-substituted-5-chloro-pyrazolo[1,5-a]pyrimidine. A reported yield for the reaction with morpholine is 94%.[7]

Step 4: Diversification at the 5-position The remaining chlorine at the 5-position can be displaced using various methods to build the library:

  • Nucleophilic Aromatic Substitution: React the 5-chloro intermediate with a variety of nucleophiles (amines, thiols, alkoxides) at elevated temperatures.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): React the 5-chloro intermediate with boronic acids/esters or amines in the presence of a palladium catalyst and a suitable ligand to introduce a wide range of aryl, heteroaryl, or amino substituents.

Mandatory Visualizations

G Start Start with Diverse 3-Aminopyrazoles and 1,3-Dicarbonyls Reaction One-Pot Cyclocondensation Start->Reaction Purification Purification (Crystallization or Chromatography) Reaction->Purification Library Pyrazolo[1,5-a]pyrimidine Library Purification->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: General workflow for pyrazolo[1,5-a]pyrimidine library synthesis and screening.

G RTK Receptor Tyrosine Kinase (e.g., Trk, EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by pyrazolo[1,5-a]pyrimidines.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichloropyrimidines are pivotal building blocks in medicinal chemistry and materials science due to their susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity allows for the regioselective introduction of a wide array of functional groups, enabling the synthesis of diverse molecular scaffolds. The two chlorine atoms on the pyrimidine ring exhibit different reactivities, which can be modulated by substituents on the ring, the nature of the nucleophile, and the reaction conditions. These application notes provide detailed protocols for common SNAr reactions on 2,4- and 4,6-dichloropyrimidines.

Regioselectivity in Nucleophilic Aromatic Substitution

The positional reactivity of dichloropyrimidines in SNAr reactions is a critical consideration for synthetic strategy.

  • 2,4-Dichloropyrimidines: Generally, nucleophilic attack is favored at the C4 position over the C2 position.[1][2][3] This preference is attributed to the formation of a more stable para-quinoid Meisenheimer intermediate compared to the ortho-quinoid intermediate from C2 attack.[1] However, this selectivity can be influenced or even reversed by:

    • Substituents: Electron-donating groups at the C6 position can promote C2 selectivity, while electron-withdrawing groups at the C5 position enhance the inherent C4 selectivity.[4][5][6][7][8]

    • Nucleophile: Tertiary amines have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[5][6][7][8]

    • Lewis Acids: The use of Lewis acids like ZnCl₂ can direct amine nucleophiles to preferentially substitute at the C2 position.[8]

  • 4,6-Dichloropyrimidines: In unsubstituted 4,6-dichloropyrimidine, the C4 and C6 positions are equivalent.[9] The introduction of a substituent at the C2 or C5 position will differentiate the reactivity of the two chlorine atoms. For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the two chlorine atoms are in chemically equivalent environments, allowing for mono- or di-substitution depending on the stoichiometry of the nucleophile.[10]

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution on dichloropyrimidines with common nucleophiles such as amines, thiols, and alcohols.

Protocol 1: Amination of Dichloropyrimidines

This protocol describes the reaction of a dichloropyrimidine with a primary or secondary amine.

Workflow for Amination of Dichloropyrimidines

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve dichloropyrimidine in appropriate solvent B Add amine nucleophile (1-2 equivalents) A->B C Add base (e.g., TEA, DIPEA, K2CO3) B->C D Stir at specified temperature (rt to reflux) C->D E Monitor reaction by TLC or LC-MS D->E F Quench reaction (e.g., with water) E->F G Extract with organic solvent F->G H Dry organic layer and concentrate G->H I Purify by chromatography or recrystallization H->I

Caption: General workflow for the amination of dichloropyrimidines.

Materials:

  • Dichloropyrimidine (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidine)

  • Amine (primary or secondary)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Ethanol (EtOH), N,N-Dimethylacetamide (DMAc), Tetrahydrofuran (THF), or Dichloromethane (CH₂Cl₂))

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂))

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the dichloropyrimidine (1 equivalent) in the chosen solvent.

  • Add the amine (1 to 1.2 equivalents for monosubstitution, >2 equivalents for disubstitution).

  • Add the base (1.5 to 3 equivalents).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., hydrochloride salt of the base) has formed, it may be removed by filtration.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aminopyrimidine.

Data Presentation: Amination of Dichloropyrimidines

DichloropyrimidineAmineBaseSolventTemp. (°C)Time (h)Product(s) (C4:C2 ratio)Yield (%)
6-(4-fluorophenyl)-2,4-dichloropyrimidineDibutylamineK₂CO₃DMAcrt14a:5a (70:30)-
6-(4-fluorophenyl)-2,4-dichloropyrimidineDibutylamineLiHMDSTHF-2014a:5a (>98:2)95
6-phenyl-2,4-dichloropyrimidineAnilineLiHMDSTHF-600.54-anilino product (>98:2)91
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesTEAEtOHreflux3Mono-substituted-
2,4-dichloro-5-nitropyrimidineDiethylamineiPr₂NEtCH₂Cl₂rt-2a:4a (mixture)-
2,4-dichloro-5-nitropyrimidineTriethylamine-CH₂Cl₂rt13a (C2-substitution)91

Note: LiHMDS = Lithium bis(trimethylsilyl)amide. Data sourced from various reports.[1][7][10]

Protocol 2: Thiolation of Dichloropyrimidines

This protocol outlines the reaction of a dichloropyrimidine with a thiol.

Workflow for Thiolation of Dichloropyrimidines

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve dichloropyrimidine in appropriate solvent B Add thiol nucleophile (1-2 equivalents) A->B C Add base (e.g., K2CO3, NaOH) B->C D Stir at specified temperature C->D E Monitor reaction by TLC or LC-MS D->E F Quench reaction (e.g., with water) E->F G Extract with organic solvent F->G H Dry organic layer and concentrate G->H I Purify by chromatography or recrystallization H->I

Caption: General workflow for the thiolation of dichloropyrimidines.

Materials:

  • Dichloropyrimidine

  • Thiol

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH))

  • Solvent (e.g., Dimethylformamide (DMF), Ethanol (EtOH), or Acetonitrile (MeCN))

  • Deionized water

  • Organic solvent for extraction

  • Drying agent

Procedure:

  • To a solution of the thiol (1 equivalent) in the chosen solvent, add the base (1.1 equivalents) and stir for 10-15 minutes at room temperature to form the thiolate.

  • Add a solution of the dichloropyrimidine (1 equivalent) in the same solvent to the reaction mixture.

  • Stir the reaction at the appropriate temperature and for the required duration, monitoring by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the desired thioether pyrimidine.

Data Presentation: Thiolation of Dichloropyrimidines

DichloropyrimidineThiolBaseSolventTemp. (°C)Product(s) (C4:C2 ratio)Yield (%)
2,4-dichloropyrimidineThiophenolK₂CO₃DMFrtC4-substitution favored-
2,4-dichloropyrimidineVarious thiols---C4-substitution favored under basic conditions-

Note: Specific yield data for thiolation is often reported within larger synthetic schemes; uncatalyzed reactions with thiols generally favor C4 substitution.[11]

Protocol 3: Alkoxylation of Dichloropyrimidines

This protocol details the reaction of a dichloropyrimidine with an alcohol to form an alkoxypyrimidine.

Workflow for Alkoxylation of Dichloropyrimidines

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare alkoxide solution (e.g., NaOR in ROH) C Add dichloropyrimidine solution to alkoxide solution A->C B Dissolve dichloropyrimidine in appropriate solvent B->C D Stir at specified temperature C->D E Monitor reaction by TLC or LC-MS D->E F Quench reaction (e.g., with water or NH4Cl) E->F G Extract with organic solvent F->G H Dry organic layer and concentrate G->H I Purify by chromatography or recrystallization H->I

Caption: General workflow for the alkoxylation of dichloropyrimidines.

Materials:

  • Dichloropyrimidine

  • Alcohol (ROH)

  • Strong base (e.g., Sodium Hydride (NaH) or Sodium metal (Na))

  • Anhydrous solvent (e.g., the corresponding alcohol, THF, or Dioxane)

  • Deionized water or saturated aqueous NH₄Cl solution

  • Organic solvent for extraction

  • Drying agent

Procedure:

  • In a flame-dried, inert atmosphere (e.g., N₂ or Ar) flask, prepare the alkoxide by adding the strong base (1.1 equivalents) to the anhydrous alcohol (which can also serve as the solvent) at 0 °C.

  • Once the alkoxide formation is complete (e.g., cessation of H₂ gas evolution), add a solution of the dichloropyrimidine (1 equivalent) in an anhydrous solvent.

  • Allow the reaction to warm to the desired temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

  • Concentrate the filtrate, and purify the crude product by column chromatography or recrystallization.

Data Presentation: Alkoxylation of Dichloropyrimidines

DichloropyrimidineAlcohol/AlkoxideBaseSolventTemp. (°C)Product(s) (C4:C2 ratio)Yield (%)
2-MeSO₂-4-chloropyrimidineAlkoxide---78C2-substitution exclusively-
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeAlcohols (e.g., EtOH)NaOHEtOH-Mono-alkoxylated products-

Note: The presence of a strong electron-withdrawing group like a sulfone at C2 can direct alkoxide substitution to that position.[12][13] In symmetrically substituted dichloropyrimidines, the reaction conditions can favor alkoxylation.[10]

Sequential Substitution

A key synthetic utility of dichloropyrimidines is the ability to perform sequential SNAr reactions to introduce two different nucleophiles. This is typically achieved by exploiting the inherent reactivity difference between the two chlorine atoms or by modifying the electronic properties of the pyrimidine ring after the first substitution.

Logical Flow for Sequential Substitution on 2,4-Dichloropyrimidines

Start 2,4-Dichloropyrimidine First_Sub First S_NAr with Nucleophile 1 (Nu1) Start->First_Sub Typically attacks C4 Intermediate 4-Nu1-2-chloropyrimidine (Major Product) First_Sub->Intermediate Second_Sub Second S_NAr with Nucleophile 2 (Nu2) Intermediate->Second_Sub Final_Product 2,4-Disubstituted Pyrimidine (4-Nu1, 2-Nu2) Second_Sub->Final_Product

References

Application Notes and Protocols for Developing Selective EGFR Inhibitors from Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of selective Epidermal Growth Factor Receptor (EGFR) inhibitors derived from pyrimidine precursors. This document outlines the rationale, synthesis strategies, and key experimental protocols for the biological evaluation of these compounds.

Introduction to EGFR and Pyrimidine-Based Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for anticancer therapies.[2] Pyrimidine and its fused heterocyclic systems are among the most extensively studied scaffolds for the development of EGFR inhibitors.[3][4][5] The pyrimidine core can act as a bioisostere for the purine ring of ATP, enabling competitive binding to the ATP-binding site of the EGFR kinase domain and subsequent inhibition of its activity.[3] Several successful EGFR inhibitors, such as osimertinib, gefitinib, and erlotinib, feature a core heterocyclic structure, highlighting the importance of this chemical class.[4] This document will detail the necessary steps to synthesize and evaluate novel pyrimidine-based EGFR inhibitors.

EGFR Signaling Pathway and Inhibition

EGFR activation initiates a cascade of intracellular events crucial for cell signaling. The two primary downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which is vital for controlling gene transcription and cell proliferation, and the PI3K-AKT pathway, a major driver of cell survival and anti-apoptotic signals.[6] Pyrimidine-based tyrosine kinase inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the activation of these downstream pathways.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition Ligand Ligand (EGF) Ligand->EGFR

EGFR signaling pathway and point of inhibition.

Data Presentation: Inhibitory Activity of Pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various pyrimidine-based EGFR inhibitors against EGFR kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives

CompoundEGFRL858R IC50 (nM)EGFRL858R/T790M IC50 (nM)EGFRL858R/T790M/C797S IC50 (nM)H1975 Cell IC50 (µM)HCC827 Cell IC50 (µM)
42 1.1347.2--
45 1.723.3582.2--
25h 1.723.3-0.490.025
A8 -5.02.9>10-
A12 -4.0---
Data sourced from multiple studies.[3][7][8][9]

Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundEGFR IC50 (nM)
46 3.76
47 5.98
48 3.63
49 383.7
50 63.29
51 3.8
53 3.3
Data sourced from a 2022 review.[3][4]

Table 3: Inhibitory Activity of Furo[2,3-d]pyrimidine and Other Pyrimidine Derivatives

CompoundEGFR IC50 (µM)Cancer Cell LineGI50 (µM)
3f (furo[2,3-d]pyrimidine) 0.121T-47D-
10b (pyrimidine-5-carbonitrile) 0.00829--
4b (pyrimidine-pyrene hybrid) 0.07703HCT-1161.34
4c (pyrimidine-pyrene hybrid) 0.0949HCT-1161.90
Data sourced from various research articles.[10][11][12]

Experimental Protocols

Protocol 1: Synthesis of a Pyrimidine-Based EGFR Inhibitor

This protocol provides a general method for the synthesis of 4,6-diaryl pyrimidine derivatives, which have shown promise as dual EGFR/VEGFR-2 inhibitors.[13]

Synthesis_Workflow Acetophenone 4-substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Mixed Aldol Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone PyrimidineThione Pyrimidine-2(1H)-thione Intermediate Chalcone->PyrimidineThione Cyclocondensation (Michael Addition) Thiourea Thiourea Thiourea->PyrimidineThione FinalProduct 4,6-Diaryl Pyrimidine (Final Product) PyrimidineThione->FinalProduct Alkylation AlkylHalide Alkyl/Aryl Halide AlkylHalide->FinalProduct

Synthesis workflow for 4,6-diaryl pyrimidines.

Materials:

  • 4-substituted acetophenone (e.g., 4-chloro or 4-methoxy acetophenone)

  • Substituted benzaldehydes

  • Thiourea

  • Alkyl, allyl, or aralkyl halides

  • Appropriate solvents and reagents for condensation and alkylation reactions.

Procedure:

  • Chalcone Synthesis (Mixed Aldol Condensation): React the 4-substituted acetophenone with a substituted benzaldehyde in the presence of a base to form the chalcone intermediate.

  • Cyclocondensation: The synthesized chalcone is then cyclocondensed with thiourea under basic conditions through a Michael addition reaction to yield the pyrimidine-2(1H)-thione/2-thiol intermediate.[13]

  • Alkylation: The intermediate is subsequently alkylated with an appropriate alkyl, allyl, or aralkyl halide to yield the final 4,6-diaryl pyrimidine derivative.[13]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol 2: EGFR Kinase Assay (Biochemical)

This protocol is adapted from luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, to measure the biochemical potency of the synthesized inhibitors against recombinant EGFR.[1][14]

Kinase_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of pyrimidine inhibitor Start->PrepInhibitor PlateSetup Add inhibitor dilutions to 96-well plate PrepInhibitor->PlateSetup AddEnzyme Add recombinant EGFR enzyme PlateSetup->AddEnzyme Preincubation Pre-incubate AddEnzyme->Preincubation InitiateReaction Initiate reaction with ATP and substrate Preincubation->InitiateReaction Incubate Incubate at room temperature InitiateReaction->Incubate StopReaction Stop reaction and detect ADP produced Incubate->StopReaction ReadLuminescence Measure luminescence StopReaction->ReadLuminescence Analyze Analyze data and calculate IC50 ReadLuminescence->Analyze

Workflow for the EGFR biochemical kinase assay.

Materials:

  • Recombinant EGFR enzyme

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) substrate

  • Synthesized pyrimidine inhibitors

  • ADP-Glo™ Kinase Assay kit or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrimidine inhibitor in the appropriate buffer.

  • Add the diluted inhibitor to the wells of a 96-well plate.

  • Add the recombinant EGFR enzyme to each well and pre-incubate.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature to allow the reaction to proceed.

  • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.[1]

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitor's potency.

  • Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Protocol 3: Cell Viability Assay (MTS/MTT)

This protocol measures the effect of the synthesized inhibitors on the proliferation and viability of cancer cell lines.[1][15]

Cell_Viability_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate24h Incubate for 24h for cell attachment SeedCells->Incubate24h TreatCells Treat cells with serial dilutions of inhibitor Incubate24h->TreatCells Incubate72h Incubate for 72h TreatCells->Incubate72h AddReagent Add MTS or MTT reagent Incubate72h->AddReagent Incubate1_4h Incubate for 1-4h AddReagent->Incubate1_4h MeasureAbsorbance Measure absorbance Incubate1_4h->MeasureAbsorbance Analyze Analyze data and calculate GI50 MeasureAbsorbance->Analyze

Experimental workflow for a cell viability assay.

Materials:

  • Cancer cell line (e.g., H1975, HCC827, A549)

  • Complete culture medium

  • 96-well plates

  • Synthesized pyrimidine inhibitors

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]

  • Treat the cells with serial dilutions of the pyrimidine inhibitor and incubate for 72 hours.[1]

  • Add MTS or MTT reagent to each well and incubate for 1-4 hours.[1][15]

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT).[1][15]

  • Calculate the half-maximal growth inhibition (GI50) value by plotting the absorbance against the inhibitor concentration.

Protocol 4: Western Blot for EGFR Phosphorylation

Western blotting is used to assess the phosphorylation status of EGFR in treated cells, providing a direct measure of inhibitor efficacy.[2][6]

Western_Blot_Workflow Start Start TreatCells Treat cells with inhibitor and/or EGF Start->TreatCells LyseCells Lyse cells and quantify protein TreatCells->LyseCells SDSPAGE Separate proteins by SDS-PAGE LyseCells->SDSPAGE Transfer Transfer proteins to a membrane SDSPAGE->Transfer Block Block the membrane Transfer->Block PrimaryAb Incubate with primary antibody (anti-pEGFR) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect chemiluminescence SecondaryAb->Detect StripReprobe Strip and reprobe for total EGFR and loading control Detect->StripReprobe

Workflow for Western blot analysis of EGFR phosphorylation.

Materials:

  • Cancer cell line

  • Synthesized pyrimidine inhibitors

  • EGF (optional, for stimulating EGFR phosphorylation)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pEGFR, anti-total EGFR, loading control like β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the pyrimidine inhibitor for a specified time. In some experiments, cells are subsequently stimulated with EGF to induce EGFR phosphorylation.[16]

  • Lyse the cells and determine the protein concentration of the lysates.[6]

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[6]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).[2]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]

  • Detect the chemiluminescent signal using an imaging system.[6]

  • To normalize the p-EGFR signal, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control.[2][6]

By following these protocols, researchers can effectively synthesize and evaluate novel pyrimidine-based compounds as selective EGFR inhibitors for potential therapeutic applications in oncology.

References

Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the discovery and development of pyrimidine-based compounds. Pyrimidine scaffolds are of significant interest in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] These compounds have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral effects.[3][4][5]

This guide is designed to offer researchers the necessary tools to evaluate libraries of pyrimidine derivatives, identify "hit" molecules, and characterize their mechanism of action. It covers both biochemical and cell-based assays, with a focus on methodologies amenable to a high-throughput format. All quantitative data from cited examples are summarized in structured tables for easy comparison, and key signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying biological processes and experimental designs.

I. Biochemical Assays

Biochemical assays are essential for determining the direct interaction of a compound with its molecular target, such as an enzyme or receptor. These assays are typically performed in a purified, cell-free system.

A. Kinase Inhibition Assays

Many pyrimidine derivatives have been identified as potent kinase inhibitors.[6][7] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] HTS assays are pivotal in identifying selective kinase inhibitors.

Application Note: Fluorescence-Based Kinase Assay

This assay quantifies the activity of a kinase by measuring the amount of ADP produced, which is a universal product of the kinase reaction. The amount of ADP is determined using a coupled enzyme system that ultimately generates a fluorescent signal. A decrease in signal indicates kinase inhibition.

Experimental Protocol: Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay for PIM-1 Kinase

This protocol is adapted from established methods for TR-FRET based kinase assays.[6][8]

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.[6]

  • PIM-1 Kinase Solution: Recombinant human PIM-1 kinase diluted in Kinase Buffer to the desired 2X final concentration.[6]

  • Substrate/ATP Solution: A biotinylated peptide substrate and ATP are diluted in Kinase Buffer to a 2X final concentration.[8]

  • Pyrimidine-Based Test Compounds: Serially diluted in DMSO and then further diluted in Kinase Buffer to a 4X final concentration.[6]

  • Detection Reagents: HTRF® detection reagents (e.g., Europium cryptate-labeled anti-phospho-serine/threonine antibody and XL665-conjugated streptavidin) are diluted in Detection Buffer.[6]

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X test compound solution to the wells.[6]

  • Add 10 µL of the 2X PIM-1 kinase solution to each well.[6]

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.[6]

  • Incubate the plate at room temperature for 60 minutes.[6]

  • Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection reagent mixture to each well.[6]

  • Incubate the plate at room temperature for 60 minutes, protected from light.[6]

  • Read the plate on an HTRF®-compatible plate reader at excitation/emission wavelengths of 320 nm for the donor (Europium) and 620 nm and 665 nm for the acceptor (XL665).[6]

3. Data Analysis:

  • Calculate the HTRF ratio: (Intensity at 665 nm / Intensity at 620 nm) x 10,000.[6]

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Quantitative Data: Kinase Inhibition by Pyrimidine-Based Compounds

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrimidine DerivativeshSMG-1<0.05 - 0.11[8]
PI3Kα45 - 50[8]
PI3Kγ61 - 92[8]
mTOR92 - 60[8]
CDK132,000[8]
CDK27,100[8]
Pyrido[2,3-d]pyrimidinePIM-111.4 - 17.2[9]
2,4-DiaminopyrimidinesAURKA7.1[10]
AURKB2.8[10]
Nitroxide-labelled pyrimidinesPLK11.8[10]
B. PARP-1 Inhibition Assay

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibitors have emerged as effective cancer therapeutics. Pyrimidine-2,4-dione libraries have been screened for PARP-1 inhibitory activity.[11]

Application Note: Fluorescence-Based PARP-1 Assay

This assay measures the consumption of NAD+ by PARP-1 in the presence of activated DNA. The remaining NAD+ is detected by a developing reagent that generates a fluorescent signal. A higher signal indicates greater inhibition of PARP-1.

Experimental Protocol: PARP-1 Inhibition Assay

1. Reagent Preparation:

  • Reagents: Recombinant human PARP-1, activated DNA, β-NAD+, and a fluorescent developing solution.[11]

  • Test Compounds: Pyrimidine-2,4-dione library compounds dispensed into a 384-well plate.[11]

2. Assay Procedure:

  • Add test compounds to a 384-well plate.[11]

  • Prepare a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer.[11]

  • Add the enzyme mixture to the wells.[11]

  • Start the reaction by adding β-NAD+.[11]

  • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[11]

  • Add the fluorescent developing solution to stop the reaction and generate a signal.

  • Measure the fluorescence using a plate reader.

C. Cyclooxygenase (COX) Inhibition Assay

Certain pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3]

Application Note: Colorimetric or Fluorometric COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The reaction between arachidonic acid and COX-2 produces an intermediate that, in the presence of a probe, generates a colorimetric or fluorometric signal.

Experimental Protocol: COX-2 Inhibition Assay

1. Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Microplate reader

2. Assay Procedure (96-well plate format):

  • Pre-incubate the pyrimidine compound with the COX-2 enzyme in a reaction buffer.[3]

  • Initiate the enzymatic reaction by adding arachidonic acid.[3]

  • Allow the reaction to proceed for a specific time at a controlled temperature.[3]

  • Stop the reaction and measure the signal according to the detection kit manufacturer's instructions.

Quantitative Data: COX Inhibition by Pyrimidine Derivatives

Compound ClassEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesCOX-12.5 - >1000.04 - >285[3]
COX-20.04 - 0.36[3]
Pyrano[2,3-d]pyrimidinesCOX-20.04-[3]
Pyrimidine-5-carbonitrilesCOX-20.16 - 0.20-[3]

II. Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context. These assays can assess cytotoxicity, effects on cell signaling pathways, and other phenotypic changes.

A. Cytotoxicity and Cell Viability Assays

A primary step in screening compound libraries is to assess their general cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose.[3][12]

Application Note: MTT Assay for Cell Viability

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[3]

Experimental Protocol: MTT Assay

This protocol is adapted from established methods.[3][6][12]

1. Reagent Preparation:

  • MTT Solution: 5 mg/mL MTT in sterile PBS.[6]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.[6][12]

2. Assay Procedure (96-well plate format):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[3][12]

  • Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours).[3][6] Include untreated and vehicle controls.

  • After the incubation period, add 10 µL of the MTT solution to each well.[3][6]

  • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[3][6]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][12]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

3. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.[12]

  • Plot the percentage of viability against the compound concentration and determine the IC50 value.[12]

Quantitative Data: Cytotoxicity of Pyrimidine-Based Compounds

Compound ClassCell LineIC50 (µM)Reference
N-3-substituted 7-aminopyrido[2,3-d]pyrimidin-6-carbonitrileSW620 (human colon cancer)12.5[4][13]
Optimized N-3-substituted derivativeSW620 (human colon cancer)6.9[4][13]
Pyrimidine derivative 2dA549 (human lung cancer)<50[14]
Pyrimidine derivative 3bPC3 (prostate carcinoma)21[15][16]
Pyrimidine derivative 3dPC3 (prostate carcinoma)17[15][16]
Pyrido[2,3-d]pyrimidine derivative 4MCF-7 (breast cancer)0.57[9]
Pyrido[2,3-d]pyrimidine derivative 11HepG2 (liver cancer)0.99[9]
B. NF-κB Nuclear Translocation Assay

The transcription factor NF-κB plays a critical role in inflammation. High-content screening can be used to identify compounds that inhibit its activation, measured by its translocation from the cytoplasm to the nucleus.

Application Note: High-Content Imaging of NF-κB Translocation

This assay utilizes immunofluorescence and automated microscopy to quantify the nuclear translocation of the NF-κB p65 subunit upon stimulation (e.g., with TNF-α). A decrease in the nuclear-to-cytoplasmic fluorescence ratio of p65 indicates inhibition of the NF-κB pathway.

Experimental Protocol: NF-κB Translocation Assay

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., A549).

  • Stimulant: TNF-α or other appropriate NF-κB activator.

  • Fixation and Permeabilization Buffers.

  • Primary Antibody: Anti-NF-κB p65 antibody.

  • Secondary Antibody: Fluorescently labeled secondary antibody.

  • Nuclear Stain: Hoechst or DAPI.

2. Assay Procedure (384-well plate format):

  • Seed cells in a 384-well imaging plate and allow them to adhere overnight.

  • Pre-treat cells with a dilution series of pyrimidine compounds for 1-2 hours.

  • Stimulate the cells with TNF-α for 30-60 minutes. Include unstimulated and vehicle-treated controls.

  • Fix, permeabilize, and block the cells.

  • Incubate with primary and then secondary antibodies.

  • Stain the nuclei with Hoechst or DAPI.

  • Acquire images using an automated high-content imaging system.

3. Data Analysis:

  • Use image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst and cell morphology, respectively.[6]

  • Quantify the fluorescence intensity of the NF-κB p65 antibody stain in both the nucleus and the cytoplasm for each cell.[6]

  • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of NF-κB translocation.[6]

  • Determine the dose-dependent inhibition of NF-κB translocation by the pyrimidine derivatives and calculate their IC50 values.[6]

III. Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Compound_Library Pyrimidine Compound Library Plate_Dispensing Dispense Compounds (384-well plate) Compound_Library->Plate_Dispensing Assay_Execution Execute Assay (Incubation, Reaction) Plate_Dispensing->Assay_Execution Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate, Cells) Reagent_Prep->Assay_Execution Signal_Detection Signal Detection (Luminescence, Fluorescence, Absorbance) Assay_Execution->Signal_Detection Data_Acquisition Raw Data Acquisition Signal_Detection->Data_Acquisition Hit_Identification Primary Hit Identification Data_Acquisition->Hit_Identification Dose_Response Dose-Response & IC50 Hit_Identification->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship Secondary_Assays->SAR_Analysis

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB->NFkB_IkB NFkB_translocation NF-κB (p65/p50) NFkB->NFkB_translocation Translocation NFkB_IkB->IkB NFkB_IkB->NFkB Releases Gene_Expression Target Gene Expression (Inflammation, Survival) DNA DNA NFkB_translocation->DNA Binds to DNA->Gene_Expression Inhibitor Pyrimidine Inhibitor Inhibitor->IKK_Complex Inhibits

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Dimer_nuc STAT Dimer Dimer->Dimer_nuc Translocation Gene_Expression Target Gene Expression (Immune Response, Proliferation) DNA DNA Dimer_nuc->DNA Binds to DNA->Gene_Expression Inhibitor Pyrimidine Inhibitor Inhibitor->JAK Inhibits

References

Application Notes and Protocols for 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine in Crop Protection Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is a key heterocyclic intermediate used in the synthesis of a variety of biologically active molecules for crop protection. Its pyrazolylpyrimidine scaffold is found in compounds exhibiting herbicidal, insecticidal, and fungicidal properties. The dichloro substitutions at the 2 and 4 positions of the pyrimidine ring provide reactive sites for further chemical modifications, allowing for the generation of diverse libraries of potential agrochemicals. These application notes provide an overview of its use in crop protection research, including synthetic protocols, biological activity data for its derivatives, and detailed experimental protocols for screening.

Synthesis of this compound Derivatives

The general synthesis of pyrazolylpyrimidine derivatives often starts from a dichloropyrimidine precursor. The following is a representative synthetic route.

Experimental Protocol: General Synthesis of 4-(1H-pyrazol-1-yl)pyrimidine Derivatives

This protocol describes a common method for the nucleophilic substitution of a chlorine atom on the pyrimidine ring with a pyrazole.

  • Materials:

    • 2,4-dichloropyrimidine

    • 1H-pyrazole

    • Potassium carbonate (K₂CO₃)

    • N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • To a solution of 1H-pyrazole (1.1 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine and other isomers.

Herbicidal Applications

Derivatives of this compound have shown promising herbicidal activity, often through the inhibition of pigment biosynthesis.

Mechanism of Action: Pigment Biosynthesis Inhibition

Many pyrazolylpyrimidine herbicides act as bleaching agents by inhibiting the synthesis of carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to whitening of the plant tissues and ultimately, plant death. This is often achieved by inhibiting key enzymes in the carotenoid biosynthesis pathway, such as phytoene desaturase (PDS).

Pigment_Biosynthesis_Inhibition cluster_pds PDS Inhibition GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase Carotenes ζ-Carotene Phytoene->Carotenes Lycopene Lycopene Carotenes->Lycopene Carotenoids Carotenoids Lycopene->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photooxidation Photo-oxidation Chlorophyll->Photooxidation PlantDeath Plant Death Photooxidation->PlantDeath PDS Phytoene Desaturase (PDS) PDS->Phytoene Inhibitor Pyrazolylpyrimidine Derivative Inhibitor->PDS

Caption: Inhibition of Phytoene Desaturase (PDS) by pyrazolylpyrimidine derivatives blocks carotenoid synthesis.

Quantitative Herbicidal Activity Data

The following table summarizes the herbicidal activity of various 4-(1H-pyrazol-1-yl)pyrimidine derivatives against different weed species. The data is presented as IC₅₀ (the concentration required to inhibit growth by 50%).

Compound IDR¹ at C2R² at C6Test SpeciesIC₅₀ (mg L⁻¹)Reference
1a -CH₃-O-CH₂-C≡CHPennisetum alopecuroides3.14 (Chlorophyll inhibition)[1]
1b -H-NH-CH₂CH₃Pennisetum alopecuroides1.90 (Root growth inhibition)[1]
2a -H-O-CH₂-C≡CHPennisetum alopecuroides3.48 (Chlorophyll inhibition)[2]
Experimental Protocols for Herbicidal Activity

Protocol 1: Pre-emergence Herbicidal Bioassay [3][4]

  • Objective: To evaluate the herbicidal effect of test compounds on weed seeds germinating in treated soil.

  • Materials:

    • Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

    • Pots (10 cm diameter) filled with sandy loam soil

    • Test compound solutions at various concentrations

    • A carrier solvent (e.g., acetone with a surfactant)

    • Controlled environment growth chamber or greenhouse

  • Procedure:

    • Prepare a series of concentrations of the test compound in the carrier solvent.

    • Evenly apply the test solutions to the soil surface of the pots. A non-treated control should be included.

    • Sow a known number of weed seeds (e.g., 20-30) into each pot at a depth of 0.5-1.0 cm.

    • Place the pots in a growth chamber with controlled temperature (e.g., 25°C day/20°C night) and photoperiod (e.g., 16h light/8h dark).

    • Water the pots as needed.

    • After 14-21 days, assess the herbicidal effect by counting the number of emerged and healthy seedlings and comparing it to the control. Calculate the percentage of inhibition.

Protocol 2: Post-emergence Herbicidal Bioassay [3][5]

  • Objective: To evaluate the herbicidal effect of test compounds on established weed seedlings.

  • Materials:

    • Weed seedlings at the 2-3 leaf stage

    • Test compound solutions at various concentrations

    • A carrier solvent with surfactant

    • Spray chamber

  • Procedure:

    • Cultivate weeds in pots until they reach the 2-3 leaf stage.

    • Prepare a series of concentrations of the test compound.

    • Apply the test solutions to the foliage of the seedlings using a calibrated laboratory sprayer.

    • Return the pots to the growth chamber.

    • After 14-21 days, visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) compared to the control group.

Herbicidal_Assay_Workflow start Start prep_compounds Prepare Test Compound Solutions (various concentrations) start->prep_compounds pre_emerge Pre-emergence Assay prep_compounds->pre_emerge post_emerge Post-emergence Assay prep_compounds->post_emerge apply_soil Apply to Soil Surface pre_emerge->apply_soil grow_seedlings Grow Weeds to 2-3 Leaf Stage post_emerge->grow_seedlings sow_seeds Sow Weed Seeds apply_soil->sow_seeds incubate Incubate in Growth Chamber (14-21 days) sow_seeds->incubate spray_seedlings Apply to Foliage (Spray) grow_seedlings->spray_seedlings spray_seedlings->incubate assess Assess Herbicidal Effect (% Inhibition / Injury) incubate->assess end End assess->end GABA_Channel_Inhibition GABA GABA Receptor GABA Receptor GABA->Receptor Binds to Channel Chloride (Cl⁻) Channel Receptor->Channel Opens Block Channel Blocked Receptor->Block Cl_influx Cl⁻ Influx Channel->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Normal Normal Nerve Function Hyperpolarization->Normal Inhibitor Pyrazolylpyrimidine Derivative Inhibitor->Receptor Blocks Hyperexcitation Hyperexcitation Block->Hyperexcitation Death Insect Death Hyperexcitation->Death Chitin_Synthesis_Inhibition Trehalose Trehalose GlcNAc UDP-N-acetyl- glucosamine Trehalose->GlcNAc Multi-step conversion Chitin Chitin GlcNAc->Chitin Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Molt Successful Molting Exoskeleton->Molt ChitinSynthase Chitin Synthase ChitinSynthase->GlcNAc Inhibition Inhibition ChitinSynthase->Inhibition Inhibitor Pyrazolylpyrimidine Derivative Inhibitor->ChitinSynthase MoltFailure Molting Failure Inhibition->MoltFailure Death Insect Death MoltFailure->Death Fungicidal_Assay_Workflow start Start prep_pda Prepare Potato Dextrose Agar (PDA) start->prep_pda add_compound Add Test Compound to Molten PDA prep_pda->add_compound pour_plates Pour PDA into Petri Dishes add_compound->pour_plates inoculate Inoculate with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC₅₀ measure->calculate end End calculate->end

References

Application Notes and Protocols: Synthesis and Ion Channel Studies of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this core, particularly pyrazolo[1,5-a]pyrimidin-7(4H)-ones, have been identified as potent modulators of various biological targets, including protein kinases and ion channels.[1][2][3] This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones and their subsequent evaluation as modulators of ion channels, with a specific focus on K(v)7 potassium channels, which are key regulators of neuronal excitability.[3]

Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

The most common and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is the one-step cyclocondensation reaction between a 5-aminopyrazole derivative and a β-ketoester.[1][4][5] This versatile reaction allows for the introduction of various substituents on the bicyclic system, facilitating the exploration of structure-activity relationships (SAR).[2][5] Greener synthetic approaches, such as using ultrasonic irradiation, have also been developed to minimize environmental impact.[6]

General Experimental Protocol: One-Step Cyclocondensation

This protocol describes the general synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • β-Ketoester (1.1 eq)

  • Ethanol or Acetic Acid

  • Reaction vessel (e.g., round-bottom flask)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • To a solution of the 5-aminopyrazole derivative in a suitable solvent such as ethanol or acetic acid, add the β-ketoester.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to afford the desired pyrazolo[1,5-a]pyrimidin-7(4H)-one.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve 5-Aminopyrazole in Solvent B Add β-Ketoester A->B C Reflux Reaction Mixture (4-12h) B->C D Cool to Room Temperature C->D E Filter Precipitate or Concentrate Solvent D->E F Recrystallize Crude Product E->F G Characterize Product (NMR, MS) F->G

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.

Application in Ion Channel Studies: K(v)7 Channel Modulation

A novel series of pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds has been identified as activators of K(v)7 (M-type) potassium channels.[3] These channels play a crucial role in regulating neuronal excitability, and their modulation represents a therapeutic strategy for conditions like epilepsy and neuropathic pain.[3] The lead compound, QO-58, has been shown to increase K(v)7 current amplitudes, shift the voltage-dependent activation to more negative potentials, and slow channel deactivation.[3]

Quantitative Data: Activity of QO-58 on K(v)7 Channels
Channel SubtypeEffect of QO-58EC₅₀ (µM)
K(v)7.1Activation~10
K(v)7.2Potent Activation0.8 ± 0.1
K(v)7.3Weak Effect> 30
K(v)7.4Potent Activation1.2 ± 0.2
K(v)7.2/7.3Activation1.5 ± 0.3
K(v)7.3/7.5Activation3.2 ± 0.5

Data synthesized from Qi et al., 2012.

Experimental Protocol: Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol is designed to assess the activity of pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds on K(v)7 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

  • Mammalian cells stably expressing the K(v)7 channel subtype of interest

  • Cell culture reagents

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH)

  • Test compound (e.g., QO-58) dissolved in DMSO and diluted in external solution

Procedure:

  • Cell Preparation: Plate cells expressing the target K(v)7 channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

  • Voltage Protocol:

    • To elicit K(v)7 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).

    • To study deactivation, apply a repolarizing step to -60 mV following a depolarizing pulse.

  • Compound Application:

    • Record baseline currents in the external solution.

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record currents in the presence of the compound until a steady-state effect is observed.

    • Perform a washout by perfusing with the external solution alone.

  • Data Analysis:

    • Measure the current amplitude at the end of the depolarizing pulse.

    • Plot the current-voltage (I-V) relationship.

    • Calculate the voltage for half-maximal activation (V₁/₂) by fitting the normalized conductance-voltage curve with a Boltzmann function.

    • Analyze the deactivation kinetics by fitting the tail currents with an exponential function.

Signaling Pathway and Experimental Workflow

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones like QO-58 act as positive allosteric modulators of K(v)7 channels. This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

G cluster_compound Compound Action cluster_channel Channel Modulation cluster_cellular Cellular Effect A Pyrazolo[1,5-a]pyrimidin-7(4H)-one (e.g., QO-58) B Binds to K(v)7 Channel A->B C Positive Allosteric Modulation B->C D Increased K+ Efflux C->D E Membrane Hyperpolarization D->E F Decreased Neuronal Excitability E->F

Caption: Mechanism of action for K(v)7 channel activation.

G A Prepare Cells Expressing K(v)7 Channels B Achieve Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Currents B->C D Apply Test Compound C->D E Record Currents in Presence of Compound D->E F Washout Compound E->F G Analyze Data (I-V, V1/2, Deactivation) F->G

Caption: Workflow for electrophysiological evaluation of compounds.

Conclusion

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold represents a versatile starting point for the development of novel therapeutics. The straightforward synthesis allows for the generation of diverse compound libraries. The demonstrated activity of this class of molecules on K(v)7 channels highlights their potential for the treatment of neurological disorders characterized by hyperexcitability. The protocols and data presented herein provide a comprehensive guide for researchers interested in exploring this promising chemical space for ion channel modulation and other therapeutic applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of dichloropyrimidines, essential reactions in the synthesis of functionalized pyrimidine derivatives for drug discovery and materials science. The regioselective functionalization of the pyrimidine core at the C2, C4, and C6 positions is a critical strategy for developing novel chemical entities.

Introduction to Cross-Coupling with Dichloropyrimidines

The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, including numerous FDA-approved drugs.[1] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the derivatization of dihalopyrimidines, allowing for the introduction of a wide range of substituents.[2][3] The primary challenge and opportunity in the cross-coupling of dichloropyrimidines, such as 2,4-dichloropyrimidine, lies in controlling the regioselectivity of the substitution. Generally, nucleophilic aromatic substitution (SNAr) and most palladium-catalyzed cross-coupling reactions on unsubstituted 2,4-dichloropyrimidine preferentially occur at the C4 position.[4][5][6] This preference is attributed to the higher electrophilicity of the C4 position. However, recent advances in catalyst and ligand design have enabled selective functionalization at the C2 position, significantly expanding the accessible chemical space.[4][7][8]

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions with dichloropyrimidines, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Heck couplings.

General Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction with a dichloropyrimidine substrate is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent product purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Dichloropyrimidine, Coupling Partner, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent inert Degas and Place under Inert Atmosphere (Ar or N2) solvent->inert heat Heat Reaction Mixture (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction and Perform Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. With 2,4-dichloropyrimidine, the reaction typically proceeds regioselectively at the C4 position.[9][10] Microwave irradiation can significantly accelerate the reaction.[1][9]

Quantitative Data for Suzuki-Miyaura Coupling
EntryDichloropyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C) / TimeYield (%)Citation
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/EtOH/H₂O55 / 12h51 (mono-C4)[2]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 / 15min (MW)81 (mono-C4)[1][10]
32,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 / 15min (MW)92 (mono-C4)[1]
42,4-Dichloropyrimidine2-Thienylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 / 15min (MW)75 (mono-C4)[1]
Protocol: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling

This protocol describes the rapid, regioselective synthesis of 2-chloro-4-arylpyrimidines.[1][9]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl- or heteroarylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis vial

Procedure:

  • To a microwave synthesis vial, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the respective boronic acid (0.5 mmol, 1.0 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add 1,4-dioxane (4 mL) and deionized water (2 mL).

  • Seal the vial and purge with argon.

  • Place the vial in a microwave reactor and irradiate at 100 °C for 15 minutes.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. The regioselectivity on dichloropyrimidines is highly dependent on the substrate, catalyst, ligand, and reaction conditions.[11][12][13] For 6-aryl-2,4-dichloropyrimidines, highly regioselective amination at the C4 position can be achieved.[11]

Quantitative Data for Buchwald-Hartwig Amination
EntryDichloropyrimidineAmineCatalyst (mol%)LigandBaseSolventTemp (°C) / TimeYield (%)Citation
16-Phenyl-2,4-dichloropyrimidineMorpholinePd(OAc)₂ (1)dppbLiHMDSTHF-20 / 1h95 (mono-C4)[11]
26-Phenyl-2,4-dichloropyrimidinePyrrolidinePd(OAc)₂ (1)dppbLiHMDSTHF-20 / 1h96 (mono-C4)[11]
32,5-Dichloro-4,6-pyrimidinediamineAnilinePd₂(dba)₃ (2.5)XantphosCs₂CO₃Toluene100 / 16h(Not specified)[13]
Protocol: C4-Selective Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted for the selective amination of a substituted dichloropyrimidine with a secondary amine.[11]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Secondary amine (e.g., morpholine)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv), Pd(OAc)₂ (1-2 mol%), and dppb (1-2 mol%) in anhydrous THF.

  • In a separate flask, pre-mix the secondary amine (1.1 equiv) with LiHMDS (1.2 equiv, 1 M solution in THF) at 0 °C.

  • Cool the solution of the dichloropyrimidine to the desired reaction temperature (e.g., -20 °C).

  • Slowly add the pre-mixed amine/LiHMDS solution to the reaction flask.

  • Stir the reaction at this temperature for 1 hour, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the residue by flash chromatography.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)X pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, and is a key reaction for the synthesis of arylalkynes. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[14][15]

Protocol: General Procedure for Sonogashira Coupling with Dichloropyrimidine

This protocol is a general method adaptable for dichloropyrimidines based on standard Sonogashira conditions.[16][17]

Materials:

  • Dichloropyrimidine (e.g., 2,4-dichloropyrimidine)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the dichloropyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (1-5 mol%).

  • Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[18] Organozinc reagents are more reactive than organoboranes, often leading to faster reactions.[18] However, they are sensitive to air and moisture, requiring strictly anhydrous and anaerobic conditions.[4]

Protocol: General Procedure for Negishi Coupling with Dichloropyrimidine

This protocol provides a general framework for the Negishi coupling, which can be adapted for dichloropyrimidine substrates.[4][19]

Materials:

  • Dichloropyrimidine (e.g., 2,4-dichloropyrimidine)

  • Organozinc reagent (prepared in situ or from a commercial source)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Preparation of Organozinc Reagent (if not commercially available):

    • To a solution of the corresponding organolithium or Grignard reagent in THF at -78 °C, add a solution of ZnCl₂ (1.0 M in THF, 1.0 equiv).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Coupling Reaction:

    • In a separate flame-dried Schlenk flask under argon, dissolve the dichloropyrimidine (1.0 equiv) and the palladium catalyst (2-5 mol%) in anhydrous THF.

    • Add the freshly prepared organozinc reagent solution to the flask at room temperature.

    • Stir the reaction mixture at room temperature or heat to reflux (e.g., 65 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up:

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by flash chromatography.

Heck Reaction

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene.[20] It is a powerful tool for the vinylation of aryl halides.

Protocol: General Procedure for Heck Reaction with Dichloropyrimidine

This protocol is a generalized procedure for the Heck reaction, adaptable for use with dichloropyrimidines.[21][22]

Materials:

  • Dichloropyrimidine

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃)

  • Base (e.g., Et₃N or K₂CO₃)

  • Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • In a Schlenk tube, combine the dichloropyrimidine (1.0 equiv), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.0 equiv) and the anhydrous solvent.

  • Add the alkene (1.1-1.5 equiv).

  • Seal the tube and heat the reaction mixture to 80-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted pyrimidines. By carefully selecting the appropriate reaction type, catalyst, ligand, and conditions, researchers can achieve high yields and control the regioselectivity of the functionalization of dichloropyrimidines. The protocols provided herein serve as a guide for the practical application of these powerful synthetic methods in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Pyrazolyl-pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the regioselective synthesis of pyrazolyl-pyrimidines. This guide provides troubleshooting solutions and answers to frequently asked questions to help overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazolyl-pyrimidines, offering potential causes and suggested solutions.

Observation Potential Cause(s) Suggested Solution(s)
Low to No Product Yield Incomplete reaction: Starting materials may not be fully consumed.- Increase reaction temperature or prolong the reaction time to drive the reaction to completion.[1] - Monitor reaction progress closely using Thin Layer Chromatography (TLC).[1][2]
Poor quality of starting materials: Impurities in reactants can inhibit the reaction or lead to side products.- Ensure high purity of starting materials, such as aminopyrazoles and β-dicarbonyl compounds. Recrystallize or purify reactants if necessary.[2]
Suboptimal reaction conditions: Incorrect solvent, catalyst, or stoichiometry can significantly reduce yield.- Optimize the stoichiometry of reactants; an excess of one reactant may be beneficial.[1] - Screen different solvents. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can sometimes improve yields and regioselectivity.[3] - Select an appropriate catalyst (e.g., acid or base) and optimize its loading.[4]
Degradation of starting materials or product: The compounds may be unstable under the reaction conditions.- Consider running the reaction at a lower temperature for a longer duration to minimize degradation.[1] - Ensure workup and purification conditions are not too harsh (e.g., avoid strong acids or bases if the product is sensitive).[1]
Formation of Multiple Regioisomers (Poor Regioselectivity) Steric and electronic effects: The substituents on the pyrazole and pyrimidine precursors influence the site of reaction.- Modify substituents on the starting materials. Bulky groups can sterically hinder one reaction site, favoring the formation of a specific isomer.[5] - Electron-withdrawing or electron-donating groups can alter the nucleophilicity of the reacting centers, influencing the reaction pathway.[5]
Reaction conditions favoring multiple pathways: The chosen solvent, temperature, and pH can all affect which regioisomer is favored.- Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation compared to solvents like ethanol.[3][5] - pH Control: The regioselectivity of reactions like the Knorr pyrazole synthesis can be directed by controlling the acidity or basicity of the reaction mixture.[5] - Temperature: The reaction temperature can influence whether the kinetic or thermodynamic product is favored, thus affecting the regioisomeric ratio.[5]
Formation of Impurities or Byproducts Side reactions: Aldehydes may undergo self-condensation. The dihydropyrimidine ring can be susceptible to cleavage under certain conditions.[1]- If using an aldehyde, add it slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.[1] - Avoid harsh basic conditions during workup and purification to prevent ring opening.[1]
Polymerization or degradation: At elevated temperatures, starting materials or intermediates can form tar-like substances.- Optimize the reaction temperature; lower temperatures for longer durations can be beneficial.[1] - Ensure the purity of starting materials, as impurities can catalyze side reactions.[1]
Difficult Purification Formation of closely related isomers or byproducts: Regioisomers often have very similar physical properties, making separation challenging.- Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel) and a systematic optimization of the mobile phase (e.g., a gradient of hexane and ethyl acetate) are critical.[2] - Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the desired product.[1] - Reverse-phase chromatography: This can be an option if the compound is sufficiently soluble in water/acetonitrile or water/methanol mixtures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the synthesis of pyrazolyl-pyrimidines?

A1: The regioselectivity is primarily governed by a combination of steric hindrance, electronic effects of substituents on the pyrazole and pyrimidine precursors, the reaction pH, the choice of solvent, and the reaction temperature.[5] For instance, bulky substituents can block one reaction pathway, while electron-withdrawing groups can make a particular carbon atom more susceptible to nucleophilic attack.[5]

Q2: How does the choice of solvent affect the regioselectivity and yield?

A2: The solvent can have a significant impact. For example, in the Knorr pyrazole synthesis, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity compared to more common solvents like ethanol.[3][5] The solvent also affects the solubility of reactants and can influence reaction kinetics.[2]

Q3: I am using a microwave-assisted synthesis. What are the key parameters to optimize?

A3: In microwave-assisted synthesis, the key parameters to optimize are temperature, reaction time, and power. Microwave irradiation can significantly accelerate reaction times and improve yields.[4] It is often beneficial to perform the reaction under solvent-free conditions if possible, as this can lead to higher efficiency.[4]

Q4: My reaction is not proceeding to completion. What can I do?

A4: If your reaction is incomplete, first ensure that your starting materials are pure.[2] You can then try increasing the reaction temperature or extending the reaction time.[1] Monitoring the reaction by TLC will help you determine the optimal duration.[1] Also, consider the possibility that your catalyst may be inactive and may need to be replaced or regenerated.[6]

Q5: I am observing an unexpected byproduct. How can I identify and eliminate it?

A5: Unexpected byproducts can arise from side reactions like self-condensation of aldehydes or ring cleavage.[1] To identify the byproduct, spectroscopic methods such as NMR and mass spectrometry are essential. To eliminate its formation, you can try modifying the reaction conditions. For example, adding a reactive aldehyde slowly to the mixture can prevent self-condensation.[1] Avoiding harsh workup conditions can prevent product degradation.[1]

Quantitative Data Summary

The following tables summarize data on the synthesis of pyrazolyl-pyrimidines and related pyrazoles, highlighting the impact of different reaction conditions on yield and regioselectivity.

Table 1: Effect of Solvent on the Regioselectivity of the Knorr Pyrazole Synthesis [3]

1,3-Dicarbonyl Substituents (R1, R2)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
CF₃, PhenylMethylhydrazineEthanol70:3085
CF₃, PhenylMethylhydrazineTFE95:592
CF₃, PhenylMethylhydrazineHFIP>99:194
Acetyl, PhenylPhenylhydrazineEthanol60:4078
Acetyl, PhenylPhenylhydrazineTFE85:1588

Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.

Table 2: Yields for Microwave-Assisted Synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines [7]

β-enaminone Substituent5-aminopyrazole SubstituentProductYield (%)
PhenylPhenyl2,7-diphenylpyrazolo[1,5-a]pyrimidine95
4-ChlorophenylPhenyl2-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine92
4-MethoxyphenylPhenyl2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine97
Phenyl4-Bromophenyl7-phenyl-2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine90

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Microwave-Assisted Cyclocondensation[7]

This protocol describes a general method for the synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines from β-enaminones and 5-aminopyrazoles under solvent- and catalyst-free conditions.

Materials:

  • β-enaminone (1.0 eq)

  • 5-aminopyrazole (1.0 eq)

  • Microwave reactor

  • Ethanol-water mixture for collection

Procedure:

  • In a microwave-safe vessel, mix the appropriate β-enaminone (1.0 eq) and 5-aminopyrazole (1.0 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 180 °C for 2 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the product by washing the reaction mixture with a small amount of an ethanol-water mixture.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for the Knorr Pyrazole Synthesis with Improved Regioselectivity[3]

This protocol outlines the synthesis of pyrazoles from unsymmetrical 1,3-diketones and substituted hydrazines using a fluorinated alcohol to enhance regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Visualizations

Troubleshooting_Workflow start Start: Synthesis of Pyrazolyl-pyrimidine issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Low Yield poor_regio Poor Regioselectivity issue->poor_regio Poor Regioselectivity impurities Impurities/Byproducts issue->impurities Impurities sub_low_yield Check Purity of Reagents Optimize Stoichiometry Increase Temp/Time Change Solvent/Catalyst low_yield->sub_low_yield sub_poor_regio Modify Substituents (Sterics/Electronics) Change Solvent (e.g., TFE) Control pH Optimize Temperature poor_regio->sub_poor_regio sub_impurities Slow Addition of Reagents Optimize Temperature Use Milder Workup Purify Starting Materials impurities->sub_impurities end Successful Synthesis sub_low_yield->end sub_poor_regio->end sub_impurities->end

Caption: A troubleshooting workflow for the synthesis of pyrazolyl-pyrimidines.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 5-Aminopyrazole 5-Aminopyrazole Cyclocondensation Cyclocondensation 5-Aminopyrazole->Cyclocondensation Beta-Dicarbonyl β-Dicarbonyl Compound Beta-Dicarbonyl->Cyclocondensation Solvent Solvent Solvent->Cyclocondensation Catalyst Catalyst Catalyst->Cyclocondensation Temperature Temperature Temperature->Cyclocondensation Microwave Microwave Microwave->Cyclocondensation Regioisomer_A Pyrazolyl-pyrimidine (Regioisomer A) Cyclocondensation->Regioisomer_A Regioisomer_B Pyrazolyl-pyrimidine (Regioisomer B) Cyclocondensation->Regioisomer_B

Caption: General reaction pathway for pyrazolyl-pyrimidine synthesis.

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between a substituted dichloropyrimidine and pyrazole.

Logical Flow for Troubleshooting Synthesis Issues

start Start Synthesis reaction_setup Reaction Setup: - 2,4,5-Trichloropyrimidine - Pyrazole - Base (e.g., K2CO3) - Solvent (e.g., DMF, Acetonitrile) start->reaction_setup reaction_monitoring Monitor Reaction (TLC, LC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup low_yield Low Yield or No Reaction reaction_monitoring->low_yield Incomplete Conversion purification Purification (Column Chromatography) workup->purification analysis Analyze Product (NMR, MS) purification->analysis separation_difficulty Difficulty Separating Isomers purification->separation_difficulty Co-elution analysis->low_yield Low Isolated Yield impurity_issue Impurity Issues analysis->impurity_issue Multiple Spots/Peaks check_reagents Check Reagent Quality: - Anhydrous solvent? - Fresh base? - Pyrazole purity? low_yield->check_reagents optimize_conditions Optimize Conditions: - Increase temperature? - Change solvent? - Different base? low_yield->optimize_conditions isomer_formation Isomer Formation: - 4-chloro-2-(1H-pyrazol-1-yl) - 2-chloro-4-(1H-pyrazol-1-yl) impurity_issue->isomer_formation disubstitution Di-substitution Product: 2,4-di(1H-pyrazol-1-yl)-5-chloropyrimidine impurity_issue->disubstitution optimize_chromatography Optimize Chromatography: - Different solvent system? - Different silica? separation_difficulty->optimize_chromatography

Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: Moisture in the solvent or degradation of the base (e.g., potassium carbonate) can hinder the reaction. Pyrazole is hygroscopic and can absorb water. 2. Insufficient Reaction Temperature: The nucleophilic aromatic substitution may require elevated temperatures to proceed at a reasonable rate. 3. Inappropriate Base: The chosen base may not be strong enough to deprotonate the pyrazole effectively.1. Ensure all reagents are dry. Use anhydrous solvents and freshly dried potassium carbonate. 2. Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C, while monitoring the reaction progress by TLC or LC-MS. 3. Consider using a stronger base such as sodium hydride (NaH) in an appropriate anhydrous solvent like DMF or THF. Exercise caution as NaH is highly reactive.
Presence of Multiple Products (Isomers) Nucleophilic attack can occur at either the C2 or C4 position of the dichloropyrimidine ring, leading to the formation of two constitutional isomers: 2-chloro-4-(1H-pyrazol-1-yl)-5-chloropyrimidine and 4-chloro-2-(1H-pyrazol-1-yl)-5-chloropyrimidine. Similar reactions have shown the formation of isomers in a roughly 1:1 ratio.[1]This is an inherent challenge with this reaction. The primary solution is efficient purification. High-performance column chromatography with a shallow solvent gradient is often necessary to separate the isomers. Monitor fractions carefully by TLC.
Formation of Di-substituted Byproduct If an excess of pyrazole is used or the reaction is run for an extended period at high temperatures, a second substitution can occur, leading to the formation of 2,4-di(1H-pyrazol-1-yl)-5-chloropyrimidine.1. Use a stoichiometry of approximately 1:1 of the dichloropyrimidine to pyrazole. A slight excess of the pyrimidine may be beneficial. 2. Monitor the reaction closely and stop it once the starting dichloropyrimidine is consumed to minimize the formation of the di-substituted product.
Difficult Purification The isomers of the product may have very similar polarities, making separation by standard column chromatography challenging.1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., ethyl acetate/heptane, dichloromethane/methanol). A shallow gradient elution can improve separation. 2. Alternative Purification: If column chromatography is ineffective, consider preparative TLC or HPLC. Recrystallization may also be an option if a suitable solvent system can be found.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and logical starting material is 2,4,5-trichloropyrimidine.[2][3] The reaction proceeds via a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by pyrazole. 5-Bromo-2,4-dichloropyrimidine could also be a potential starting material.

Q2: Which position on the 2,4-dichloropyrimidine ring is more reactive towards nucleophilic attack by pyrazole?

A2: Generally, in nucleophilic aromatic substitution reactions of 2,4-dihalopyrimidines, the C4 position is favored for substitution.[4][5] However, the presence of substituents on the pyrimidine ring can influence this selectivity, and in many cases, a mixture of C2 and C4 substituted isomers is obtained.[1][5]

Q3: What are the typical reaction conditions for the synthesis of this compound?

  • Reactants: 2,4,5-Trichloropyrimidine and 1H-pyrazole.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).

  • Temperature: Ranging from room temperature to elevated temperatures (e.g., 80 °C), depending on the reactivity of the specific substrates and the chosen solvent and base.

Q4: How can I minimize the formation of the di-substituted byproduct?

A4: To minimize the formation of 2,4-di(1H-pyrazol-1-yl)-5-chloropyrimidine, it is crucial to control the stoichiometry of the reactants. Use pyrazole as the limiting reagent or in a 1:1 molar ratio with the 2,4,5-trichloropyrimidine. Additionally, monitoring the reaction progress and stopping it once the starting material is consumed can prevent further substitution.

Q5: What is the best way to purify the final product and separate the isomers?

A5: The most common method for purifying the product and separating the isomers is silica gel column chromatography.[1] Due to the likely similar polarity of the isomers, a long column and a slow, shallow gradient of a suitable solvent system (e.g., a gradient of ethyl acetate in heptane) will likely be necessary for effective separation.

Experimental Protocols

The following are generalized experimental protocols based on similar reactions found in the literature. Optimization will be necessary for the specific synthesis of this compound.

Protocol 1: Synthesis using Potassium Carbonate

Reaction Scheme:

reactant1 2,4,5-Trichloropyrimidine reagents + K2CO3, DMF 80 °C reactant1->reagents reactant2 Pyrazole reactant2->reagents product This compound (Isomer Mixture) reagents->product

Caption: General reaction scheme for the synthesis of this compound.

  • Reaction Setup: To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in anhydrous DMF, add 1H-pyrazole (1.0-1.1 eq) and potassium carbonate (2.0-2.5 eq).

  • Reaction: Heat the mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,4,5-trichloropyrimidine is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in heptane) to separate the isomers.

Quantitative Data from Analogous Reactions:

The following table summarizes conditions and outcomes for similar nucleophilic aromatic substitutions on dichloropyrimidines.

Dichloropyrimidine Reactant Nucleophile Base Solvent Temperature Yield/Outcome Reference
2,4-Dichloro-5-(trifluoromethyl)pyrimidinePyrazoleK₂CO₃N,N-DimethylacetamideRoom Temp20% of each isomer[1]
2,4-DichloropyrimidineVarious ThiolsVariousVariousVariousC2 or C4 selectivity depends on conditions[4]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOHEthanolRoom Temp60% (mono-substituted)[6]

This data illustrates the variability in yield and the common formation of isomers, highlighting the need for careful optimization and purification.

References

Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated pyrimidine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying chlorinated pyrimidine intermediates?

A1: The most frequently employed purification techniques for chlorinated pyrimidines are recrystallization and column chromatography over silica gel.[1] The choice between these methods depends on the physical state of the intermediate (solid or oil), the nature and quantity of impurities, and the desired final purity. Preparative High-Performance Liquid Chromatography (HPLC) is also used for achieving very high purity, especially for challenging separations.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the chlorinated pyrimidine intermediate well at elevated temperatures but poorly at room temperature or below.[1] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. It is advisable to perform small-scale solubility tests with a range of solvents to find the most suitable one. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[1][2]

Q3: What are common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, residual chlorinating agents (e.g., phosphorus oxychloride byproducts), and side-products from incomplete or alternative reaction pathways.[1] For instance, in the synthesis of 4,6-diethoxypyrimidine from 4,6-dichloropyrimidine, common impurities are unreacted 4,6-dichloropyrimidine and the mono-substituted intermediate, 4-chloro-6-ethoxypyrimidine.[3]

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on the same TLC plate, you can assess the purity and identify the fractions containing the desired compound.[1] HPLC is also a powerful tool for monitoring purity, providing more quantitative data.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Recommended Solution(s)
Compound "oils out" instead of forming crystals. The compound is coming out of solution at a temperature above its melting point. This can be due to a high concentration of impurities or too rapid cooling.Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease saturation and allow the solution to cool more slowly. Consider a pre-purification step like column chromatography if impurity levels are high.[1]
No crystals form upon cooling. The solution may be too dilute (not saturated), or the compound may be too soluble in the chosen solvent even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, concentrate the solution by boiling off some solvent and allow it to cool again. If the compound is too soluble, a different solvent or a two-solvent system may be necessary.
Colored impurities co-crystallize with the product. The colored impurities have similar solubility profiles to the desired compound.Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4][5]
Low recovery of the purified compound. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer or filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of the desired compound from impurities. The chosen mobile phase (eluent) does not have the optimal polarity to resolve the components. The column may be overloaded.Optimize the mobile phase by performing TLC with different solvent mixtures. A common mobile phase is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve better separation (a larger difference in Rf values). Reduce the amount of crude material loaded onto the column.[1]
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound through the silica gel.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Streaking or tailing of spots on TLC plates of collected fractions. The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. The compound might be degrading on the silica gel.Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing. Ensure the sample is loaded in a concentrated band and not overloaded.
HPLC Purification Issues
Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (broadening or tailing). Column overload, inappropriate sample solvent, or secondary interactions with the stationary phase.[6]Reduce the sample concentration or injection volume. Dissolve the sample in the mobile phase whenever possible. The addition of an acid modifier like formic acid can help suppress silanol interactions with basic pyrimidine rings.[6]
Fluctuating retention times. Inconsistent mobile phase composition, leaks in the pump or injector, or temperature variations.[6]Ensure the mobile phase is well-mixed and degassed.[6] Check the system for any leaks. Use a column oven to maintain a constant temperature.[6]
No peaks or very small peaks observed. Injector malfunction, sample degradation, incorrect detection wavelength, or sample precipitation in the mobile phase.[6]Verify injector performance with a standard. Check the stability of the compound in the chosen solvent. Use a diode array detector to determine the optimal detection wavelength. Ensure the sample is soluble in the initial mobile phase composition.[6]

Data Presentation

Table 1: Comparison of Purification Methods for Chlorinated Pyrimidines (Illustrative)
Chlorinated PyrimidinePurification MethodSolvent/Mobile PhaseYield (%)Purity (%)Reference
2,4,6-TrichloropyrimidineSteam DistillationWater80-92>99.5[7]
4,6-DichloropyrimidineExtraction & CrystallizationOrganic Solvent>94High[8]
4-Chloro-6-(3-iodophenyl)pyrimidineColumn ChromatographyHexane/Ethyl Acetate Gradient-High[3]
4,6-DiethoxypyrimidineRecrystallizationHexane/Ethyl Acetate-High[3]

Note: This table provides illustrative data from various sources. Direct comparison may not be possible due to differing experimental conditions.

Table 2: Common Solvents for Recrystallization of Pyrimidine Derivatives
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, but crystals may dry slowly.[6]
EthanolHigh78Excellent general-purpose solvent, easily removed.[6]
MethanolHigh65Good for relatively polar compounds, very volatile.[6]
AcetoneMedium56General-purpose solvent for relatively polar compounds, low boiling point can be challenging.[6]
Ethyl AcetateMedium77Good general solvent for compounds of intermediate polarity.[6]
Dichloromethane (DCM)Medium40Good for less polar compounds, very volatile.
Hexane/HeptaneLow69/98Good for nonpolar compounds, often used as an anti-solvent in combination with a more polar solvent.

Experimental Protocols

Protocol 1: Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine

Objective: To purify crude 4-Chloro-6-(3-iodophenyl)pyrimidine by recrystallization.

Materials:

  • Crude 4-Chloro-6-(3-iodophenyl)pyrimidine

  • Ethanol

  • Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture while stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of a Chlorinated Pyrimidine Intermediate

Objective: To purify a crude chlorinated pyrimidine intermediate using silica gel column chromatography.

Materials:

  • Crude chlorinated pyrimidine intermediate

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase system using TLC. An ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Preparative HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine

Objective: To obtain high-purity 4-Chloro-6-(3-iodophenyl)pyrimidine using preparative HPLC.

Materials:

  • Crude 4-Chloro-6-(3-iodophenyl)pyrimidine

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Methanol for sample preparation

  • Preparative C18 HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas both phases.[6]

  • Sample Preparation: Dissolve the crude compound in a minimal amount of methanol or a mixture of the mobile phases. Filter the solution through a 0.45 µm syringe filter.[6]

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Run a gradient program, for example, from 30% to 95% Mobile Phase B over 20 minutes.[6]

    • Monitor the separation at an appropriate wavelength (e.g., 254 nm).

    • Collect fractions corresponding to the main product peak.[6]

  • Post-Purification: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and isolate the final compound. Confirm the purity by analytical HPLC.[6]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Chlorinated Pyrimidine Recrystallization Recrystallization Crude_Product->Recrystallization Solid Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Oil or Solid TLC TLC Analysis Recrystallization->TLC Final_Product Pure Intermediate Recrystallization->Final_Product >98% Pure Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Further Purification Column_Chromatography->TLC Column_Chromatography->Final_Product >95% Pure HPLC_Analysis HPLC Analysis Prep_HPLC->HPLC_Analysis TLC->Final_Product Purity Check HPLC_Analysis->Final_Product >99% Pure

Caption: General purification workflow for chlorinated pyrimidine intermediates.

Troubleshooting_Recrystallization decision decision Start Start Recrystallization Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Oiling_Out Oils Out? Cool->Oiling_Out Crystals_Form Crystals Form? Filter_Dry Filter & Dry Crystals_Form->Filter_Dry Yes Induce_Crystallization Induce Crystallization (scratch/seed) Crystals_Form->Induce_Crystallization No Pure_Product Pure Product Filter_Dry->Pure_Product Oiling_Out->Crystals_Form No Reheat_Add_Solvent Reheat, add more solvent Oiling_Out->Reheat_Add_Solvent Yes Reheat_Add_Solvent->Cool Induce_Crystallization->Crystals_Form Concentrate Concentrate Solution Induce_Crystallization->Concentrate Still No Crystals Concentrate->Cool

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with pyrimidine derivatives in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrimidine derivatives exhibit poor solubility in common organic solvents?

A1: The limited solubility of pyrimidine derivatives can be attributed to several factors stemming from their physicochemical properties. The planar structure of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.[1] Additionally, high molecular weight and lipophilicity often contribute to reduced solubility.[1] The presence of specific functional groups can also significantly impact solubility.

Q2: What are the most common organic solvents used for dissolving pyrimidine derivatives?

A2: Dimethyl sulfoxide (DMSO) is a widely used organic solvent for preparing high-concentration stock solutions of pyrimidine-based compounds due to its high dissolving power.[1] Other commonly used water-miscible organic co-solvents include N,N-dimethylformamide (DMF), ethanol, methanol, and acetonitrile.[1][2][3] The choice of solvent often depends on the specific derivative and the requirements of the downstream application.[4] For some derivatives, solvents like chloroform, tetrahydrofuran, and 1,4-dioxane have also been explored.[5]

Q3: How can I improve the solubility of my pyrimidine derivative?

A3: Several strategies can be employed to enhance the solubility of pyrimidine derivatives:

  • Co-solvency: Using a mixture of a primary solvent (in which the compound has low solubility) and a water-miscible organic solvent (co-solvent) can significantly increase solubility.[6]

  • pH Adjustment: For ionizable pyrimidine derivatives, adjusting the pH of the solution can dramatically alter solubility.[7] Most drug molecules are weak acids or bases, and their solubility is pH-dependent.[7]

  • Salt Formation: Converting an acidic or basic pyrimidine derivative into a salt is a common and highly effective method to increase aqueous solubility and dissolution rates.[8][9]

  • Structural Modification: Altering the chemical structure by introducing polar functional groups or disrupting molecular planarity and symmetry can improve solubility.[10][11]

  • Use of Solubilizing Agents: Excipients like cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility.[7][12]

  • Solid Dispersions: Creating an amorphous solid dispersion of the drug in a hydrophilic polymer carrier can enhance solubility compared to the crystalline form.[13]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

A4:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer. It represents the apparent solubility under non-equilibrium conditions and is highly relevant for high-throughput screening and most in vitro biological assays, as it reflects the likelihood of a compound precipitating under typical assay conditions.[7][14]

  • Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with a solvent over an extended period. This measurement is more critical for later-stage drug development and formulation studies.[7][14]

For most in vitro biological assays, kinetic solubility is the more pertinent measure.[7]

Troubleshooting Guides

Issue 1: My pyrimidine derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay.

  • Possible Cause: The final concentration of your compound in the aqueous buffer exceeds its kinetic solubility limit. The percentage of DMSO in the final solution may also be too low to maintain solubility.

  • Troubleshooting Workflow:

    G cluster_solutions Solutions start Precipitation Observed step1 Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) start->step1 step2 Review Final Compound Concentration (Is it above the suspected aqueous solubility limit?) step1->step2 sol1 Increase final DMSO % (with caution) step1->sol1 step3 Visually Inspect DMSO Stock (Any signs of precipitation before dilution?) step2->step3 sol2 Lower final compound concentration step2->sol2 step4 Optimize Dilution Protocol step3->step4 sol3 Prepare fresh DMSO stock step3->sol3 step5 Consider Formulation Strategies step4->step5 If precipitation persists sol4 Use pre-warmed buffer & vortex during dilution step4->sol4 sol5 Employ co-solvents, pH adjustment, or cyclodextrins step5->sol5

    Caption: Troubleshooting workflow for addressing compound precipitation.

Issue 2: I am struggling to dissolve the free base/acid form of my pyrimidine derivative in any solvent.

  • Possible Cause: The compound may have very high crystal lattice energy or extremely low intrinsic solubility.

  • Solutions:

    • Salt Formation: If your compound has an ionizable group (acidic or basic), forming a salt can significantly improve solubility.[8] For basic pyrimidines, hydrochloride or other acid addition salts are common.[15]

    • Structural Modification: If you are in the early stages of discovery, consider synthesizing analogs with improved solubility profiles. This can be achieved by adding polar groups (e.g., -OH, -COOH, -NH2), or by disrupting planarity to reduce crystal packing energy.[10]

    • Co-crystallization: Forming a cocrystal with a water-soluble coformer is another crystal engineering approach to enhance the dissolution of poorly water-soluble active pharmaceutical ingredients (APIs).[16]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for determining the kinetic solubility of a pyrimidine derivative.

Materials:

  • Pyrimidine derivative

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10-20 mM stock solution of the pyrimidine derivative in 100% DMSO.[14] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate to create a range of concentrations.

  • Addition to Aqueous Buffer: To a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of the serially diluted DMSO stock solutions to the corresponding wells of the PBS plate, resulting in a final DMSO concentration of 1%. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation (i.e., a significant increase in turbidity compared to the vehicle control).

Protocol 2: Improving Solubility with Co-solvents

This protocol outlines a general approach to using co-solvents to improve the solubility of a pyrimidine derivative for in vitro assays.

Materials:

  • Pyrimidine derivative

  • DMSO

  • Co-solvent (e.g., polyethylene glycol (PEG) 400, ethanol)

  • Aqueous buffer (e.g., cell culture medium, PBS)

Procedure:

  • Prepare Concentrated Stock: Dissolve the pyrimidine derivative in 100% DMSO to prepare a high-concentration stock solution (e.g., 50 mM).[1]

  • Prepare Intermediate Dilution with Co-solvent: Create an intermediate dilution of the DMSO stock in the chosen co-solvent. The ratio of DMSO to co-solvent will need to be optimized for your specific compound.

  • Final Dilution in Aqueous Buffer: Add the intermediate dilution to the pre-warmed aqueous buffer while vortexing to ensure rapid and uniform mixing.[1] The final concentration of both DMSO and the co-solvent should be kept as low as possible to minimize toxicity in cell-based assays (ideally <0.5% for DMSO).[7]

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation.

Quantitative Data Summary

The solubility of pyrimidine derivatives is highly dependent on their specific structure and the solvent used. The following tables summarize solubility data for different pyrimidine derivatives in various organic solvents as reported in the literature.

Table 1: Solubility of Pyrimidine Derivatives in Different Organic Solvents at Various Temperatures

Compound CodeSolventTemperature (K)Mole Fraction Solubility (x10³)Reference
BKD-1Methanol298.151.25[2]
BKD-1Methanol328.152.85[2]
BKD-1DMF298.153.15[2]
BKD-1DMF328.155.95[2]
BKD-1CCl₄298.150.55[2]
BKD-1CCl₄328.151.25[2]
BKD-2Methanol298.151.05[2]
BKD-2Methanol328.152.45[2]
BKD-2DMF298.152.85[2]
BKD-2DMF328.155.25[2]
BKD-2CCl₄298.150.45[2]
BKD-2CCl₄328.151.05[2]

Note: The specific structures for BKD-1 and BKD-2 can be found in the cited reference.

Table 2: Order of Solubility for Pyrimidine Derivatives in Selected Solvents

Derivative SeriesSolvent Order of Decreasing SolubilityReference
BKD SeriesDMF > Methanol > CCl₄[2][17]

Signaling Pathway Diagram

Many pyrimidine derivatives are developed as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrimidine_Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine_Inhibitor->PI3K inhibits Pyrimidine_Inhibitor->mTORC1 inhibits

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for pyrimidine-based kinase inhibitors.

References

Technical Support Center: Managing Side-Product Formation in Pyrimidine Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine chlorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the formation of unwanted side-products during the chlorination of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for converting hydroxypyrimidines to chloropyrimidines?

A1: The most frequently used and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1][2][3] This reagent is particularly well-suited for the chlorination of hydroxypyrimidines. The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or pyridine, which acts as an acid scavenger.[4] Other chlorinating agents that can be used include thionyl chloride (SOCl₂) and a combination of bis(trichloromethyl) carbonate (BTC) and a catalyst like 4-dimethylaminopyridine (DMAP).[5]

Q2: What are the common side-products in pyrimidine chlorination reactions?

A2: Side-product formation is a common challenge in pyrimidine chlorination. The nature and quantity of these byproducts depend on the substrate, chlorinating agent, and reaction conditions. Common side-products include:

  • Over-chlorinated pyrimidines: Introduction of more chlorine atoms onto the pyrimidine ring than desired.

  • Hydrolysis/Solvolysis products: If water or an alcohol solvent is present, it can react with the chlorinated pyrimidine to form the corresponding hydroxy or alkoxy derivative.[6]

  • N-Chloramines: If the pyrimidine has an amino group, the nitrogen can be chlorinated to form an N-chloramine.[7][8][9]

  • Ring-opened products: Under harsh conditions, the pyrimidine ring can cleave, leading to various degradation products.[10][11]

  • Phosphorylated intermediates: When using POCl₃, incomplete reaction can lead to the formation of phosphorylated pyrimidine species.

  • Regioisomers: For pyrimidines with multiple reactive sites, a mixture of isomers can be formed. For example, in the chlorination of uracil to 2,4-dichloropyrimidine, monochlorinated intermediates can be present.

Q3: How can I minimize over-chlorination?

A3: Over-chlorination can be minimized by carefully controlling the stoichiometry of the chlorinating agent. Using an equimolar amount or a slight excess of the chlorinating agent is often sufficient.[3][4][12] Monitoring the reaction progress by techniques like TLC or LC-MS can help in stopping the reaction once the desired product is formed.

Q4: How do I prevent hydrolysis of my chlorinated pyrimidine product during workup?

A4: Hydrolysis is a significant issue, especially when quenching reactions that use excess POCl₃. To minimize hydrolysis, the reaction mixture should be quenched by adding it slowly to ice-cold water or a mixture of ice and a non-polar organic solvent with vigorous stirring. This should be performed in a well-ventilated fume hood. Maintaining a low temperature during the quench is critical. Subsequent extraction into an organic solvent should be done promptly.

Q5: What is the role of a base like pyridine or N,N-dimethylaniline in these reactions?

A5: A tertiary amine base serves as an acid scavenger, neutralizing the HCl generated during the chlorination reaction. This prevents the protonation of the pyrimidine nitrogen, which would deactivate it towards electrophilic attack by the chlorinating agent. The base can also act as a catalyst in some cases.

Troubleshooting Guide

This guide addresses common issues encountered during pyrimidine chlorination reactions, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive chlorinating agent (e.g., old or hydrolyzed POCl₃).2. Insufficient heating.3. Incorrect stoichiometry (insufficient chlorinating agent).4. Presence of moisture in the reaction setup.1. Use fresh or distilled POCl₃.2. Ensure the reaction is heated to the appropriate temperature (typically 60-160°C) for a sufficient duration.[4]3. Verify the molar ratios of the reactants.4. Thoroughly dry all glassware and use anhydrous solvents.
Formation of a Dark, Tarry Residue 1. Reaction temperature is too high, leading to decomposition.2. Prolonged reaction time.1. Maintain a controlled reaction temperature.2. Consider using a solvent if running the reaction neat to better manage the exotherm.3. Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Reaction (Starting material remains) 1. Insufficient amount of chlorinating agent.2. Low reaction temperature or short reaction time.3. Poor quality of the chlorinating agent.1. Increase the molar ratio of the chlorinating agent.2. Increase the reaction temperature or prolong the reaction time, while monitoring for decomposition.3. Use a fresh batch of the chlorinating agent.
Significant Amount of Hydrolysis Product 1. Water present in the reaction mixture.2. Inefficient quenching procedure (too slow or at too high a temperature).1. Ensure all reagents and solvents are anhydrous.2. Quench the reaction mixture by adding it slowly to a vigorously stirred mixture of ice and water.
Mixture of Regioisomers (e.g., C2 and C4 substitution) 1. The substrate has multiple reactive sites with similar reactivity.2. Reaction conditions favor a mixture of products.1. Modify the pyrimidine substrate with protecting or directing groups.2. Screen different solvents, bases, and temperatures to optimize for the desired isomer. The regioselectivity of nucleophilic substitution on dichloropyrimidines can be highly dependent on the reaction conditions.[13]

Quantitative Data on Reaction Conditions

The following table summarizes reaction conditions and yields for the chlorination of various hydroxypyrimidines using phosphorus oxychloride.

Starting MaterialChlorinating AgentBaseTemperature (°C)Time (h)Yield (%)Reference
2,4-Dihydroxy-5-bromopyrimidinePOCl₃ (equimolar)Pyridine160290.5[12]
2,4-Dihydroxy-5-methylpyrimidinePOCl₃ (equimolar)Pyridine160291[4]
2,4-Dihydroxy-6-methylpyrimidinePOCl₃ (equimolar)Pyridine160285[4]
6-Amino-2-hydroxypyrimidinePOCl₃ (equimolar)Pyridine160283[4]
4-Amino-2,6-dihydroxypyrimidinePOCl₃ (excess)N,N-Dimethylaniline60-704>90
4,6-DihydroxypyrimidinePOCl₃ (excess)TriethylamineReflux-~95[1]

Experimental Protocols

Method 1: Chlorination of a Dihydroxypyrimidine using Equimolar POCl₃ (Solvent-Free)

This protocol is adapted from a greener, large-scale procedure designed to minimize waste and improve safety.[3][4][12]

Materials:

  • Hydroxypyrimidine substrate (e.g., 2,4-dihydroxy-5-methylpyrimidine)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Ice-cold water

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a Teflon-lined stainless steel reactor, add the hydroxypyrimidine substrate (0.3 moles), one equivalent of POCl₃ per hydroxyl group (0.6 moles), and one equivalent of pyridine (0.3 moles).

  • Heating: Seal the reactor and heat the mixture to 160°C for 2 hours with stirring.

  • Cooling: After the reaction is complete, allow the reactor to cool to room temperature.

  • Quenching: Carefully open the reactor in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (~500 mL) with vigorous stirring.

  • Neutralization: Adjust the pH of the aqueous solution to 8-9 by the slow addition of a saturated sodium carbonate solution.

  • Isolation:

    • If the product precipitates as a solid, collect it by filtration, wash with cold water, and dry under vacuum.

    • If the product is a liquid or remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by distillation or recrystallization.

Method 2: Chlorination of 4-Amino-2,6-dihydroxypyrimidine using Excess POCl₃

This protocol is a more traditional approach using an excess of the chlorinating agent.

Materials:

  • 4-Amino-2,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice-cold water

  • 50% aqueous sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.63 mol) and 4-amino-2,6-dihydroxypyrimidine (1.03 mol).

  • Heating: Heat the mixture to 55-60°C with stirring.

  • Addition of Base: Slowly add N,N-dimethylaniline (2.10 mol) over a period of 3 hours, while maintaining the reaction temperature between 60-70°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature.

  • Quenching: Cool the reaction mixture to room temperature. In a separate, well-stirred vessel, add the reaction mixture to ice-cold water (maintaining the temperature of the quench mixture at 40-50°C). After the addition, stir the mixture for 2 hours at 40-50°C.

  • pH Adjustment: Adjust the pH of the suspension to 2.5-3.5 with 50% aqueous sodium hydroxide.

  • Isolation: Cool the mixture to 20-25°C and stir for an additional 2 hours. Collect the precipitated solid by filtration, wash with water, and air-dry to obtain the product.

Visualizing Reaction Pathways and Workflows

Chlorination of a Hydroxypyrimidine

chlorination_pathway hydroxypyrimidine Hydroxypyrimidine intermediate Phosphorylated Intermediate hydroxypyrimidine->intermediate + Chlorinating Agent chlorinating_agent Chlorinating Agent (e.g., POCl₃) hcl HCl base Base (e.g., Pyridine) neutralized_base Base·HCl base->neutralized_base + HCl chloropyrimidine Chloropyrimidine (Desired Product) intermediate->chloropyrimidine Cl⁻ attack side_product Side Products (Over-chlorination, Hydrolysis) chloropyrimidine->side_product Excess Reagent/ Water

Caption: Generalized reaction pathway for the chlorination of a hydroxypyrimidine.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_reagents Check Reagent Quality (POCl₃, Base, Solvent) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions use_fresh_reagents Use Fresh/Distilled Reagents reagents_bad->use_fresh_reagents use_fresh_reagents->check_conditions conditions_ok Conditions Appear Correct check_conditions->conditions_ok Yes conditions_suspect Conditions May Be Suboptimal check_conditions->conditions_suspect No check_workup Analyze Workup Procedure (Quenching, Extraction) conditions_ok->check_workup optimize_conditions Optimize Temp/Time/ Stoichiometry conditions_suspect->optimize_conditions optimize_conditions->check_workup improve_workup Improve Quenching/ Extraction Efficiency check_workup->improve_workup end Improved Yield improve_workup->end

Caption: A logical workflow for troubleshooting low yield in pyrimidine chlorination.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole-Pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazole-pyrimidine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during pyrazole-pyrimidine coupling reactions.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for pyrazole-pyrimidine coupling?

A1: The most prevalent methods for constructing a bond between pyrazole and pyrimidine rings are palladium-catalyzed cross-coupling reactions. The two most widely used are the Suzuki-Miyaura coupling (reacting a halo-pyrimidine/pyrazole with a pyrimidine/pyrazole-boronic acid or ester) and the Buchwald-Hartwig amination (coupling a halo-pyrimidine/pyrazole with an amino-pyrazole/pyrimidine). Other methods include condensation reactions and multi-component syntheses.[1][2][3]

Q2: My starting materials are not soluble in the recommended solvent. What should I do?

A2: Poor solubility of reactants is a common cause of low reaction yields.[4] If your substrates are insoluble, consider switching to a solvent with higher solubilizing power. For Suzuki couplings, solvents like DMF or dioxane are often used.[5] For Buchwald-Hartwig reactions, toluene, xylene, or ethereal solvents like 1,4-dioxane and THF are common choices.[4] In some cases, using a mixture of solvents or gentle heating can improve solubility.

Troubleshooting Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the likely causes?

A3: Low yields in Suzuki-Miyaura couplings of pyrazoles and pyrimidines can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be old or deactivated. Using a fresh catalyst or a more active pre-catalyst can be beneficial.[6]

  • Suboptimal Base: The choice and quality of the base are critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[7][8] Ensure the base is finely powdered and anhydrous for best results.

  • Protodeboronation: The boronic acid can be sensitive and undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially at higher temperatures.[7] Using fresh boronic acid or a boronate ester can mitigate this.

  • Dehalogenation: The halide on the pyrazole or pyrimidine can be replaced by hydrogen, a common side reaction.[9] Using bromo or chloro derivatives instead of iodo-pyrazoles can reduce the propensity for dehalogenation.[9]

  • Poor Solubility: As mentioned in Q2, ensure your starting materials are adequately dissolved in the reaction solvent.[5]

Q4: I am observing significant dehalogenation of my halo-pyrazole/pyrimidine starting material. How can I minimize this side reaction?

A4: Dehalogenation is a known side reaction in palladium-catalyzed couplings. To minimize it:

  • Choice of Halide: Bromo and chloro derivatives are generally less prone to dehalogenation than their iodo counterparts.[9]

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation.

  • Catalyst and Ligand: The choice of ligand can influence the extent of this side reaction. Screening different phosphine ligands may be necessary.

Q5: My unprotected N-H pyrazole is not coupling efficiently in a Suzuki reaction. What is the issue?

A5: Unprotected N-H groups on azoles can inhibit the palladium catalyst.[10] While some protocols are designed for unprotected heterocycles, N-protection of the pyrazole ring (e.g., with a Boc or trityl group) is often employed to improve reaction outcomes.[11] If protection is not desirable, specific catalyst systems, such as those using bulky electron-rich phosphine ligands like SPhos or XPhos, have been shown to be more effective for coupling unprotected N-H azoles.[10]

Troubleshooting Buchwald-Hartwig Amination

Q6: My Buchwald-Hartwig amination between a pyrazole and a halo-pyrimidine is failing or giving a low yield. What should I check?

A6: Common issues in Buchwald-Hartwig amination of pyrazoles and pyrimidines include:

  • Inappropriate Base: Strong bases like NaOtBu or LHMDS are often effective, but can cause decomposition of sensitive substrates. For such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives.[4]

  • Ligand Choice: The ligand is crucial for a successful reaction. Bulky, electron-rich phosphine ligands such as XPhos, JohnPhos, or BrettPhos are often required, especially for less reactive aryl chlorides.[12][13]

  • Catalyst Inhibition: Pyridine and acetonitrile can inhibit the palladium catalyst and should be avoided as solvents.[4] The N-H of an unprotected pyrazole can also inhibit the catalyst, necessitating N-protection in some cases.[14]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more forcing conditions or specialized catalyst systems.[4]

Q7: I am trying to couple an amine with a β-hydrogen to a 4-halopyrazole and getting low yields. Why is this happening?

A7: Amines bearing a β-hydrogen can undergo β-hydride elimination from the palladium complex, which is a competing side reaction to the desired reductive elimination that forms the C-N bond.[12][15] This often results in low yields of the aminated product. For such substrates, a copper-catalyzed C-N coupling reaction might be a more effective alternative.[11]

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10085[16]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O8092[17]
XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O10095[18]
SPhos Pd G2K₃PO₄t-AmylOH/H₂O10091[17]

Table 2: Optimization of Buchwald-Hartwig Amination of 4-Halopyrazoles

Pyrazole HalideAmineCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosKOtBuXylene9085[19]
4-Iodo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuXPhosKOtBuXylene160 (MW)78[15]
4-Bromo-1-tritylpyrazoleAnilinePd(dba)₂ / tBuDavePhosKOtBuXylene11092[19]
4-Iodo-1H-pyrazoleAlkylamineCuI / LigandtBuOKToluene10075-85[11][18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Iodopyrazole with an Arylboronic Acid [1]

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

  • Argon atmosphere

Procedure:

  • To a Schlenk tube, add the 4-iodopyrazole derivative (0.1 mmol, 1.0 equiv) and the arylboronic acid (0.11 mmol, 1.1 equiv).

  • Add Pd(PPh₃)₄ (0.005 mmol, 5 mol%) and Na₂CO₃ (0.25 mmol, 2.5 equiv).

  • Add 1,4-dioxane and water in a 4:1 ratio (total volume 2 mL).

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Heat the reaction mixture at 90°C for 6 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with a Pyrazole [4]

Materials:

  • Aryl halide (e.g., 2-chloropyrimidine) (1.0 equiv)

  • Pyrazole (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (e.g., XPhos, 1-10 mol%)

  • Base (e.g., K₃PO₄, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Oven-dried vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium pre-catalyst, and the ligand.

  • Cap the vial with a septum and purge with an inert gas for 5-10 minutes.

  • Under the inert atmosphere, add the base, followed by the pyrazole.

  • Add the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_optimization Optimization cluster_analysis Analysis & Troubleshooting start Define Pyrazole and Pyrimidine Coupling Partners catalyst Screen Catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Pd G2/G3 precatalysts) start->catalyst ligand Screen Ligands (e.g., PPh3, XPhos, SPhos, Buchwald ligands) catalyst->ligand base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3, NaOtBu) ligand->base solvent Screen Solvents (e.g., Dioxane, Toluene, THF, DMF) base->solvent temp Optimize Temperature solvent->temp conc Optimize Concentration temp->conc analysis Analyze Results (TLC, LC-MS, NMR) Identify side products conc->analysis troubleshoot Troubleshoot (Low Yield, Side Reactions) Consult FAQs analysis->troubleshoot Problem Encountered end Optimized Protocol analysis->end Successful troubleshoot->catalyst Iterate

Caption: Workflow for the optimization of pyrazole-pyrimidine coupling reactions.

Troubleshooting_Decision_Tree cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Coupling start Low Yield or No Reaction suzuki_catalyst Check Catalyst Activity Use fresh catalyst/precatalyst start->suzuki_catalyst Suzuki buchwald_base Base too strong/weak? Screen K3PO4, Cs2CO3, NaOtBu start->buchwald_base Buchwald suzuki_base Verify Base Quality Use fresh, anhydrous base suzuki_catalyst->suzuki_base suzuki_boronic Check Boronic Acid Quality Use fresh or switch to ester suzuki_base->suzuki_boronic suzuki_dehalogenation Dehalogenation? Switch I -> Br or Cl suzuki_boronic->suzuki_dehalogenation suzuki_nh Unprotected N-H? Consider N-protection or specific ligands (XPhos/SPhos) suzuki_dehalogenation->suzuki_nh buchwald_ligand Ligand ineffective? Use bulky, electron-rich ligand (e.g., XPhos) buchwald_base->buchwald_ligand buchwald_inhibition Catalyst Inhibition? Avoid coordinating solvents; consider N-protection buchwald_ligand->buchwald_inhibition buchwald_beta Amine with β-H? Consider Cu-catalyzed coupling buchwald_inhibition->buchwald_beta

Caption: Decision tree for troubleshooting low-yield pyrazole-pyrimidine coupling reactions.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of functionalized pyrimidines. Below you will find troubleshooting guides and frequently asked questions (FAQs) for key reactions, focusing on overcoming low conversion rates and minimizing side product formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for forming C-C bonds with pyrimidines. However, the electron-deficient nature of the pyrimidine ring and the reactivity of halopyrimidines can lead to challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of a chloropyrimidine is resulting in low to no yield. What are the primary factors to investigate?

A1: Low conversion with chloropyrimidines is a common issue due to the strength of the C-Cl bond, which makes the oxidative addition step in the catalytic cycle difficult. A systematic evaluation of the reaction components is crucial. Key areas to troubleshoot include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for less reactive chlorides. Consider switching to more electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos, which can promote oxidative addition.

  • Base Selection: The base activates the boronic acid for the transmetalation step. The strength, solubility, and non-nucleophilic character of the base are important. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective.

  • Solvent System: The solvent must be appropriate for all reaction components. Anhydrous and deoxygenated solvents like toluene, dioxane, or THF are commonly used. The presence of water can sometimes be beneficial, particularly in microwave-assisted reactions.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Consider increasing the temperature to a range of 80-120 °C. Microwave irradiation can also significantly improve yields and reduce reaction times.

Q2: I am observing significant side products in my reaction, primarily protodeboronation and homocoupling. How can these be minimized?

A2: Side reactions are a common cause of low yields.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, often caused by residual water or high temperatures. To minimize this, use fresh, high-purity boronic acid or more stable boronic esters (e.g., pinacol esters). Ensuring anhydrous conditions where possible is also beneficial.

  • Homocoupling: The coupling of two boronic acid molecules can be promoted by the presence of oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen) is essential to prevent this. Adding a slight excess of the aryl halide can also help to suppress homocoupling.

Q3: For dichloropyrimidines, how can I control the regioselectivity of the coupling?

A3: In 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position towards Suzuki coupling. This allows for sequential functionalization. By carefully controlling the stoichiometry of the boronic acid (using approximately one equivalent), you can selectively functionalize the C4 position first.

Data Presentation: Optimizing Reaction Components

The following tables summarize yields for the Suzuki coupling of dichloropyrimidines under various conditions to guide optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine

CatalystLigandYield (%)
Pd(OAc)₂SPhos85
Pd₂(dba)₃XPhos82
Pd(PPh₃)₄None35
PdCl₂(dppf)None65

Note: Data is generalized from multiple sources for illustrative purposes.

Table 2: Base and Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine

BaseSolventTemperature (°C)Yield (%)
K₂CO₃1,4-Dioxane/H₂O10078
K₃PO₄Toluene11088
Cs₂CO₃THF8085
NaHCO₃DMF/H₂O9065

Note: Data is generalized from multiple sources for illustrative purposes.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)

This protocol provides a general framework for the Suzuki coupling of a dichloropyrimidine with an arylboronic acid.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a microwave vial, combine 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL) to the vial.

  • Degas the solution by bubbling argon through it for 10-15 minutes.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Mandatory Visualization: Troubleshooting Workflow

G start Low or No Yield in Pyrimidine Suzuki Coupling catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions Catalyst appears optimal inactive_pd Inactive Pd source? Use fresh precatalyst. catalyst->inactive_pd Check inappropriate_ligand Inappropriate ligand? Screen bulky, electron-rich phosphine or NHC ligands. catalyst->inappropriate_ligand Check reagents 3. Assess Reagent Quality conditions->reagents Conditions optimized suboptimal_base Suboptimal Base? Screen K₂CO₃, K₃PO₄, Cs₂CO₃. conditions->suboptimal_base Check incorrect_solvent Incorrect Solvent? Ensure anhydrous, deoxygenated solvent (Toluene, Dioxane, THF). conditions->incorrect_solvent Check temperature Temperature too high/low? Adjust temperature. Lower if catalyst decomposition is observed. conditions->temperature Check side_reactions 4. Investigate Side Reactions reagents->side_reactions Reagents are high quality impure_sm Impure starting materials? Purify by recrystallization/chromatography. reagents->impure_sm Check boronic_acid_decomp Boronic acid decomposition? Use fresh boronic acid or a more stable pinacol ester. reagents->boronic_acid_decomp Check end Improved Yield side_reactions->end Side reactions minimized dehalogenation Dehalogenation? Use milder base or different ligand. side_reactions->dehalogenation Check homocoupling Homocoupling? Ensure inert atmosphere. side_reactions->homocoupling Check inactive_pd->end inappropriate_ligand->end suboptimal_base->end incorrect_solvent->end temperature->end impure_sm->end boronic_acid_decomp->end

Caption: Troubleshooting workflow for low-yield pyrimidine Suzuki coupling.

Buchwald-Hartwig Amination

This reaction is crucial for the formation of C-N bonds, which are prevalent in pharmaceuticals. The basic nitrogen atoms in the pyrimidine ring can, however, interfere with the catalyst.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloropyrimidine is giving a very low yield. What are the first parameters I should check?

A1: For low yields in Buchwald-Hartwig aminations of pyrimidines, the catalyst system is the most critical starting point.

  • Catalyst/Ligand System: Ensure you are using an appropriate ligand for the specific amine and pyrimidine substrate. Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) are often effective for these couplings. The palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, should be of high quality. Consider using a pre-formed palladium-ligand complex to ensure consistent activation.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often give good results. However, for substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, although this may require higher reaction temperatures.

  • Solvent: Anhydrous toluene is a common and effective solvent for Buchwald-Hartwig reactions. Ensure your solvent is thoroughly dried, as water can deactivate the catalyst.

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C. If you are running the reaction at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be used to accelerate the reaction and improve yields.

Q2: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) amination on a dichloropyrimidine, but I am getting poor conversion. What can I do?

A2: Low conversion in SNAr reactions of pyrimidines is often related to the electronic properties of the substrate and the reaction conditions.

  • Substrate Activation: SNAr reactions are favored when the pyrimidine ring is substituted with electron-withdrawing groups, which stabilize the Me

Technical Support Center: Stability of Dichloropyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of dichloropyrimidine intermediates. Dichloropyrimidines are highly reactive and versatile building blocks in pharmaceutical and agrochemical synthesis, but their reactivity also makes them susceptible to degradation under common experimental and storage conditions. This resource offers troubleshooting advice, frequently asked questions, and experimental protocols to help maintain the integrity of these critical intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of dichloropyrimidine intermediates.

Issue 1: Your dichloropyrimidine solid has changed color (e.g., from white/off-white to yellow or brown).

  • Possible Cause: This often indicates the formation of degradation products due to oxidation or photodegradation. Exposure to air (oxygen) and light can initiate these decomposition pathways.

  • Recommended Actions:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

    • Repackage if Necessary: If the original container is not suitable for long-term storage or has been compromised, transfer the material to a new, appropriate container under an inert atmosphere.

    • Purity Check: Before use, assess the purity of the material using a suitable analytical method like HPLC or NMR spectroscopy to quantify the extent of degradation.

Issue 2: You observe unexpected peaks in your analytical chromatogram (e.g., HPLC, GC-MS) of a dichloropyrimidine solution.

  • Possible Cause: The appearance of new peaks suggests that the dichloropyrimidine intermediate is degrading in solution. This is commonly caused by hydrolysis or solvolysis, where the chloro groups are displaced by water or the solvent, respectively.

  • Recommended Actions:

    • Use Anhydrous Solvents: Ensure that all solvents used for preparing solutions are anhydrous, especially for non-aqueous reactions.

    • Prepare Fresh Solutions: Prepare solutions of dichloropyrimidine intermediates immediately before use. Avoid storing them for extended periods, particularly in protic solvents like water, methanol, or ethanol.

    • Control pH: If working in an aqueous or protic solvent system, maintain the pH as close to neutral as possible, as both acidic and basic conditions can catalyze hydrolysis.

    • Characterize Impurities: If possible, identify the degradation products to confirm the decomposition pathway. For example, the presence of a hydroxypyrimidine would suggest hydrolysis.

Issue 3: Your reaction involving a dichloropyrimidine intermediate is giving low yields or inconsistent results.

  • Possible Cause: Degradation of the starting material before or during the reaction can lead to reduced yields and variability. The reaction conditions themselves (e.g., temperature, presence of nucleophiles) might be promoting decomposition.

  • Recommended Actions:

    • Confirm Starting Material Purity: Always verify the purity of the dichloropyrimidine intermediate before starting a reaction.

    • Optimize Reaction Conditions:

      • Temperature: Keep the reaction temperature as low as feasible to minimize thermal decomposition.

      • Inert Atmosphere: Run reactions under an inert atmosphere to prevent oxidation.

      • Moisture Exclusion: Use flame-dried glassware and anhydrous reagents and solvents to prevent hydrolysis.

    • Run a Control Experiment: Use a freshly opened or purified batch of the dichloropyrimidine intermediate in a control experiment to determine if the issue is with the stored material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for dichloropyrimidine intermediates?

A1: To minimize degradation, dichloropyrimidine intermediates should be stored in a cool (2-8°C is often recommended), dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to prevent oxidation and hydrolysis.[1]

Q2: What are the main decomposition pathways for dichloropyrimidine intermediates?

A2: The primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The electron-deficient pyrimidine ring makes the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack by water. This results in the sequential replacement of chlorine atoms with hydroxyl groups, forming chlorohydroxypyrimidines and dihydroxypyrimidines. This process can be catalyzed by both acidic and basic conditions.

  • Oxidation: The pyrimidine ring can be susceptible to oxidation, especially when exposed to atmospheric oxygen over time, which can be accelerated by light or the presence of trace metal impurities. This can lead to the formation of N-oxides or other oxidized species, often presenting as colored impurities.

Q3: How does pH affect the stability of dichloropyrimidine intermediates in solution?

A3: The stability of dichloropyrimidines in aqueous or protic solutions is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the chloro groups. Therefore, it is advisable to maintain the pH of solutions as close to neutral as possible if the experimental conditions permit. Hydrolysis is generally faster under neutral to alkaline conditions compared to acidic conditions for some related chlorinated heterocyclic compounds.

Q4: Are there any incompatible materials I should avoid when working with dichloropyrimidines?

A4: Yes, you should avoid strong oxidizing agents, strong acids, and strong bases, as these can accelerate decomposition.[1] Additionally, exposure to moisture should be strictly controlled.

Data Presentation

FactorConditionExpected Impact on StabilityPrimary Degradation Pathway
Temperature Elevated TemperatureDecreased stability; accelerated decomposition.Thermal Degradation, Hydrolysis
Moisture/Humidity Presence of WaterSignificantly decreased stability.Hydrolysis
pH (in solution) Acidic or Basic ConditionsDecreased stability; accelerated decomposition.Hydrolysis
Light Exposure to UV or Ambient LightDecreased stability.Photodegradation, Oxidation
Atmosphere Presence of OxygenDecreased stability, especially over time.Oxidation
Incompatible Materials Strong Oxidizing Agents, Strong AcidsSignificantly decreased stability.Oxidation, Hydrolysis

Experimental Protocols

To monitor the stability and purity of dichloropyrimidine intermediates, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used techniques.

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to separate a dichloropyrimidine intermediate from its potential degradation products.

  • Column Selection: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M ammonium formate, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient profile to achieve good separation between the parent compound and any impurity peaks.

  • Detection: Use a UV detector set at a wavelength where the dichloropyrimidine and expected degradation products have significant absorbance (e.g., 240-275 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation Study: To confirm the stability-indicating nature of the method, perform a forced degradation study. Expose the dichloropyrimidine intermediate to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 72 hours.

    • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak and from each other.

Protocol 2: NMR Spectroscopic Analysis

NMR spectroscopy can be used to identify the structure of degradation products and to quantify the purity of the intermediate.

  • Sample Preparation:

    • Accurately weigh 10-25 mg of the dichloropyrimidine sample for ¹H NMR analysis.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the solvent is of high purity (≥99.8% D).

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. A longer relaxation delay (D1) of 5-10 seconds may be necessary for accurate quantitative analysis.

  • Data Analysis:

    • Integrate the signals corresponding to the parent dichloropyrimidine and any new signals from degradation products.

    • The relative integrals can be used to determine the molar ratio of the intermediate to its impurities, thus providing a measure of purity.

    • For structural elucidation of degradation products, 2D NMR experiments such as COSY, HSQC, and HMBC may be required.

Visualizations

The following diagrams illustrate the primary degradation pathways of dichloropyrimidine intermediates and a logical workflow for troubleshooting stability issues.

DecompositionPathways Primary Decomposition Pathways for Dichloropyrimidines DCP Dichloropyrimidine Intermediate HP Hydrolysis Products (e.g., Chlorohydroxypyrimidine, Dihydroxypyrimidine) DCP->HP  H₂O (Acid/Base Catalyzed) OP Oxidation Products (e.g., N-oxides) DCP->OP  O₂ / Light (Oxidizing Agents)

Caption: Primary Decomposition Pathways for Dichloropyrimidines

TroubleshootingWorkflow Troubleshooting Workflow for Dichloropyrimidine Stability Start Stability Issue Encountered (e.g., color change, extra peaks) CheckStorage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas?) Start->CheckStorage InvestigateExp Investigate Experimental Conditions (Solvents, pH, Temp) Start->InvestigateExp Issue during experiment StorageOK Storage Conditions OK? CheckStorage->StorageOK CheckPurity Assess Purity (HPLC, NMR) PurityOK Purity Acceptable? CheckPurity->PurityOK StorageOK->CheckPurity Yes Repackage Repackage/Purge with Inert Gas StorageOK->Repackage No Purify Purify Material (e.g., Recrystallization) PurityOK->Purify No Proceed Proceed with Experiment PurityOK->Proceed Yes Repackage->CheckPurity Purify->CheckPurity

Caption: Troubleshooting Workflow for Dichloropyrimidine Stability

References

Technical Support Center: Scale-up Synthesis of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring in a large reactor. - Degradation of starting material or product. - Formation of multiple isomers, reducing the yield of the target isomer.- Monitor reaction progress closely using HPLC or TLC until starting material is consumed. - Optimize temperature; screen temperatures between room temperature and gentle heating (e.g., 40-60 °C). - Ensure adequate agitation for the reactor volume to maintain a homogeneous mixture. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially at elevated temperatures. - Investigate different bases and solvents to improve regioselectivity (see FAQ on isomer control).
Formation of Regioisomers The reaction of pyrazole with 2,4,5-trichloropyrimidine can lead to substitution at both the C2 and C4 positions of the pyrimidine ring, forming 2-chloro-4-(1H-pyrazol-1-yl)-5-chloropyrimidine and 4-chloro-2-(1H-pyrazol-1-yl)-5-chloropyrimidine. For a similar substrate, a 1:1 ratio of isomers has been reported, which complicates purification.[1]- Solvent and Base Selection: The choice of solvent and base can influence regioselectivity. Experiment with different combinations, such as K₂CO₃ in DMF or DMAc, or using a non-polar solvent with a stronger base like sodium hydride. - Temperature Control: Lowering the reaction temperature may favor the formation of one isomer over the other. - Catalysis: While not commonly reported for this specific reaction, consider exploring palladium or copper-catalyzed N-arylation conditions which can offer higher regioselectivity.[2]
Formation of Di-substituted Byproduct Excess pyrazole or prolonged reaction times can lead to the formation of 2,4-di(1H-pyrazol-1-yl)-5-chloropyrimidine.[1]- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of pyrazole relative to the dichloropyrimidine. - Monitor the reaction closely and stop it once the mono-substituted product is maximized. - Control the reaction temperature; higher temperatures may promote di-substitution.
Difficult Product Isolation/Purification - The product may be an oil or a low-melting solid, making filtration difficult. - The presence of closely eluting isomers makes chromatographic separation challenging and costly at scale. - Emulsion formation during aqueous workup.- Crystallization: If the product is solid, develop a crystallization procedure. Screen various solvents (e.g., heptane, ethyl acetate, isopropanol, or mixtures) to find suitable conditions for selective crystallization of the desired isomer. - Extraction: To break emulsions during workup, consider adding brine or a small amount of a different organic solvent. Ensure pH control of the aqueous layer. - Distillation: If the product is thermally stable, vacuum distillation could be an option for purification, though this is less common for this type of compound.
Reaction Stalls or is Sluggish - Insufficiently active base. - Low reaction temperature. - Poor quality of starting materials or solvent.- Ensure the base (e.g., K₂CO₃) is finely powdered and dry. - Gradually increase the reaction temperature while monitoring for product formation and byproduct generation. - Use anhydrous solvents and high-purity starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most likely laboratory-scale synthesis involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4,5-trichloropyrimidine and 1H-pyrazole. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

Q2: How can I control the formation of the undesired 2-chloro-4-(1H-pyrazol-1-yl) isomer?

A2: Controlling regioselectivity is a significant challenge. The electronic properties of the pyrimidine ring, substituted with electron-withdrawing chlorine atoms, make both the C2 and C4 positions susceptible to nucleophilic attack. While specific methods for this exact molecule are not widely published, general strategies to influence regioselectivity in similar systems include:

  • Varying the Base and Solvent: The reaction environment can influence which position is favored. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, DMAc, acetonitrile, toluene).

  • Temperature Optimization: Running the reaction at lower temperatures may increase the kinetic selectivity for one position over the other.

  • Protecting Groups: While more complex, temporarily protecting one of the positions on the pyrimidine ring could be a strategy, though this adds extra steps to the synthesis.

  • Catalytic Methods: Palladium-catalyzed cross-coupling reactions have been shown to favor C2 substitution on 2,4-dihalopyrimidines in some cases, which is contrary to the typical SNAr selectivity.[3]

Q3: What are the expected byproducts in this synthesis?

A3: The primary expected byproducts are:

  • Regioisomer: The 4-chloro-2-(1H-pyrazol-1-yl)-5-chloropyrimidine.

  • Di-substituted product: 2,4-di(1H-pyrazol-1-yl)-5-chloropyrimidine, especially if an excess of pyrazole is used.[1]

  • Unreacted starting materials: 2,4,5-trichloropyrimidine and pyrazole.

  • Hydrolysis products: If water is present, hydrolysis of the chloro groups on the pyrimidine ring can occur, especially under basic conditions and at higher temperatures.

Q4: What purification methods are suitable for large-scale production?

A4: While laboratory-scale purifications often rely on column chromatography to separate isomers, this is generally not economically viable for large-scale production.[1] The preferred method for scale-up would be:

  • Crystallization: Developing a selective crystallization process is ideal. This involves screening a variety of solvents and solvent mixtures to find conditions where the desired isomer preferentially crystallizes, leaving the undesired isomer and other impurities in the mother liquor.

  • Reactive Extraction/Washes: Acidic or basic washes during the workup can help remove certain impurities.

Q5: What are the key safety considerations for this synthesis?

A5:

  • 2,4,5-Trichloropyrimidine: This is a halogenated heterocyclic compound and should be handled with care. It is likely to be an irritant and potentially toxic.

  • Phosphorus Oxychloride (if preparing the precursor): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: DMF and DMAc are reproductive toxins and should be handled with appropriate engineering controls and PPE.

  • Exothermic Reactions: The reaction of pyrazole with the dichloropyrimidine can be exothermic. On a large scale, the addition of reagents should be controlled, and the reaction temperature should be carefully monitored to prevent a runaway reaction.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)[1]

Materials:

  • 2,4,5-Trichloropyrimidine

  • 1H-Pyrazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a clean, dry, and inerted reactor, add 1H-pyrazole (1.1 equivalents) and anhydrous DMAc.

  • Stir the mixture until the pyrazole is fully dissolved.

  • Add anhydrous potassium carbonate (2.5 - 3.0 equivalents).

  • In a separate vessel, dissolve 2,4,5-trichloropyrimidine (1.0 equivalent) in anhydrous DMAc.

  • Slowly add the 2,4,5-trichloropyrimidine solution to the pyrazole/K₂CO₃ mixture at room temperature over a period of 1-2 hours, while monitoring the internal temperature.

  • Stir the reaction mixture at room temperature overnight, or until reaction completion is confirmed by HPLC analysis.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product will likely be a mixture of isomers. Purification can be attempted by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography for smaller scales.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2,4,5-TrichloropyrimidineC₄HCl₃N₂183.42Starting Material
1H-PyrazoleC₃H₄N₂68.08Reagent
This compoundC₇H₄Cl₂N₄215.04Product
4-Chloro-2-(1H-pyrazol-1-yl)-5-chloropyrimidineC₇H₄Cl₂N₄215.04Isomeric Byproduct

Table 2: Typical Reaction Conditions (Laboratory Scale)

ParameterValueReference
SolventN,N-Dimethylacetamide (DMAc)[1]
BasePotassium Carbonate (K₂CO₃)[1]
TemperatureRoom Temperature[1]
Reaction TimeOvernight[1]
Pyrazole Equivalents~1.15[1]
Base Equivalents~3.0[1]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions TCP 2,4,5-Trichloropyrimidine PROD This compound TCP->PROD PYR 1H-Pyrazole PYR->PROD BASE Base (e.g., K2CO3) BASE->PROD SOLV Solvent (e.g., DMAc) SOLV->PROD ISO 4-Chloro-2-(1H-pyrazol-1-yl)-5-chloropyrimidine PROD->ISO Isomer Formation DI 2,4-Di(1H-pyrazol-1-yl)-5-chloropyrimidine PROD->DI Di-substitution

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_isomers HPLC/TLC Analysis: Check for Isomers start->check_isomers check_byproducts HPLC/TLC Analysis: Check for Di-substitution start->check_byproducts isomers_present Isomers Detected? check_isomers->isomers_present byproducts_present Di-substitution Detected? check_byproducts->byproducts_present optimize_regio Optimize Regioselectivity: - Change Base/Solvent - Lower Temperature isomers_present->optimize_regio Yes purify Develop Crystallization Protocol isomers_present->purify No optimize_stoich Optimize Stoichiometry: - Reduce Pyrazole eq. - Reduce Reaction Time byproducts_present->optimize_stoich Yes byproducts_present->purify No optimize_regio->purify optimize_stoich->purify end Improved Yield and Purity purify->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Stability analysis of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation with this compound.

Issue 1: Inconsistent Experimental Results or Loss of Potency

  • Question: My experimental results are inconsistent, or I suspect the compound has lost potency. What could be the cause?

  • Answer: Inconsistent results or loss of potency can often be attributed to the degradation of this compound. Several factors can influence its stability. Consider the following troubleshooting steps:

    • Review Storage Conditions: Verify that the compound has been stored under the recommended conditions. For chlorinated pyrimidines, storage is typically recommended at room temperature in a dry, well-sealed container.[1] Exposure to moisture and high temperatures should be avoided.

    • Solvent Purity and Type: Ensure the solvents used are of high purity and appropriate for the experiment. Reactive impurities or inappropriate solvents can lead to degradation.

    • pH of the Medium: The stability of pyrimidine derivatives can be pH-dependent. Assess the pH of your experimental medium, as strongly acidic or basic conditions may promote hydrolysis.

    • Light Exposure: Protect the compound and its solutions from direct light, as photodecomposition can occur.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)

  • Question: I am observing unexpected peaks in my chromatograms when analyzing my sample. Could these be degradation products?

  • Answer: Yes, the appearance of new peaks is a strong indicator of compound degradation. To identify the source and nature of these impurities, a systematic approach is recommended:

    • Forced Degradation Studies: To understand the potential degradation pathways, it is advisable to conduct forced degradation studies.[2][3] This involves intentionally subjecting the compound to harsh conditions to generate degradation products. These studies help in developing stability-indicating analytical methods.[2]

    • Characterize Degradants: If possible, isolate and characterize the unknown peaks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures. This will provide insight into the degradation mechanism.

    • Control Samples: Always run control samples (e.g., blank solvent, compound at time zero) to differentiate between impurities from the solvent, the compound itself, or degradation products formed during the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry place at room temperature.[1] To prevent potential hydrolysis due to atmospheric moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is a good practice, especially for long durations. For similar chlorinated compounds, storage at low temperatures (-20°C) is also recommended to ensure long-term stability.[4]

Q2: How stable is this compound in common laboratory solvents?

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, the following degradation pathways are plausible:

  • Hydrolysis: The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of hydroxypyrimidine derivatives.

  • Photodegradation: Exposure to UV or visible light may induce decomposition. Photostability testing is recommended to assess this.

  • Oxidation: While the pyrimidine ring is relatively stable to oxidation, the pyrazole moiety could be susceptible under strong oxidizing conditions.

  • Thermal Degradation: High temperatures can lead to decomposition.

The degradation of the pyrimidine ring itself might follow pathways similar to those of uracil and thymine, involving ring opening.[5][6][7]

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

    • Repeat with 1 M HCl if no degradation is observed.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 2 hours).

    • Neutralize the solution before analysis.

    • Repeat with 1 M NaOH if no degradation is observed.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Expose the solid compound to a high temperature (e.g., 80°C) for 48 hours.[4]

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photostability:

    • Expose a solution of the compound and the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

    • Keep a control sample protected from light.

  • Analysis: Analyze all stressed samples and a control sample (unstressed) by a suitable analytical method (e.g., HPLC) to observe the extent of degradation and the formation of degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionTemperatureDurationExpected Observation
Acid Hydrolysis0.1 M - 1 M HCl60°C24 hoursDegradation with formation of polar products.
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp.2 hoursSignificant degradation expected.
Oxidation3% H₂O₂Room Temp.24 hoursPotential for moderate degradation.
Thermal (Solid)Dry Heat80°C48 hoursPotential for decomposition.
PhotostabilityICH Q1B LightAmbientAs per ICHPotential for degradation, color change.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis Compound This compound StockSolution Prepare Stock Solution (e.g., 1 mg/mL in ACN) Compound->StockSolution Thermal Thermal Stress (Solid, 80°C) Compound->Thermal Expose Acid Acid Hydrolysis (0.1M HCl, 60°C) StockSolution->Acid Expose Base Base Hydrolysis (0.1M NaOH, RT) StockSolution->Base Expose Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Expose Photo Photostability (ICH Q1B) StockSolution->Photo Expose HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Characterization Characterize Degradants (MS, NMR) HPLC->Characterization

Caption: Workflow for a forced degradation study.

Logical_Troubleshooting Start Inconsistent Results or New HPLC Peaks Observed CheckStorage Verify Storage Conditions (Temp, Moisture, Light) Start->CheckStorage CheckSolvent Assess Solvent Purity and Compatibility Start->CheckSolvent CheckpH Evaluate pH of Experimental Medium Start->CheckpH ForcedDegradation Conduct Forced Degradation Study CheckStorage->ForcedDegradation CheckSolvent->ForcedDegradation CheckpH->ForcedDegradation IdentifyDegradants Identify Degradation Products (LC-MS, NMR) ForcedDegradation->IdentifyDegradants OptimizeConditions Optimize Experimental Conditions (pH, Solvent, etc.) IdentifyDegradants->OptimizeConditions MethodValidation Develop/Validate Stability- Indicating Method IdentifyDegradants->MethodValidation

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Refinement of Work-up Procedures for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider during the work-up of pyrimidine synthesis?

A1: The most critical parameters include the choice of quenching agent, the selection of an appropriate extraction solvent, proper pH adjustment, and the method of purification (e.g., recrystallization or column chromatography). Each of these factors can significantly impact the yield and purity of the final pyrimidine product.[1][2]

Q2: My pyrimidine product is an oil and won't crystallize. What can I do?

A2: The oily nature of a product often indicates the presence of impurities.[3] Consider the following steps:

  • Purification: Attempt to purify the oil using column chromatography to remove impurities.

  • Solvent Trituration: Try adding a solvent in which your product is insoluble but the impurities are soluble (an 'antisolvent'). This can sometimes induce precipitation of the desired compound.[3]

  • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. This can create nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the oil to induce crystallization.

Q3: I am observing unexpected spots on my TLC plate after the work-up. What could be the cause?

A3: Unexpected spots on a TLC plate after work-up can arise from several issues:

  • Product Degradation: Your pyrimidine derivative may be unstable to the acidic or basic conditions used during the work-up.[4] You can test this by exposing a small sample of the reaction mixture to the work-up conditions and monitoring by TLC.

  • Incomplete Reaction: The spots may correspond to unreacted starting materials or intermediates.

  • Side Reactions: The work-up conditions themselves might be promoting side reactions.

  • Contamination: The spots could be from contaminated solvents or reagents used during the work-up.

Q4: How do I choose the right solvent for recrystallizing my pyrimidine derivative?

A4: The ideal recrystallization solvent is one in which your pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone.[1] It is often best to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound.

Troubleshooting Guides

Problem 1: Low Yield After Work-up

Symptoms:

  • The final isolated mass of the pyrimidine product is significantly lower than expected.

  • TLC analysis of the crude product shows a faint spot for the desired compound.

Possible Causes & Solutions:

CauseSolution
Product is water-soluble and lost in the aqueous layer during extraction. Check the aqueous layer by TLC. If the product is present, perform back-extractions with an appropriate organic solvent. In some cases, evaporation of the aqueous layer (if the product is stable) or using a different, less polar extraction solvent might be necessary.[5]
Product precipitated out during the work-up and was accidentally discarded. Be cautious when separating layers, especially if a precipitate is present at the interface. It may be your product. Isolate the solid by filtration and analyze it.
Product is volatile and was lost during solvent removal. Use a rotary evaporator at a reduced temperature and pressure. Check the solvent collected in the rotovap trap for your product.[5]
Incomplete precipitation during recrystallization. Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation. Also, ensure a minimal amount of hot solvent was used for dissolution.[1]
Problem 2: Product Contamination and Purification Issues

Symptoms:

  • Multiple spots on the TLC plate of the purified product.

  • Broad or misshapen peaks in HPLC analysis.

  • Difficulty in inducing crystallization.

Possible Causes & Solutions:

CauseSolution
Formation of emulsions during extraction. To break emulsions, try adding brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of celite.[6]
Co-elution of impurities during column chromatography. Optimize the solvent system for column chromatography. A different combination of polar and non-polar solvents, or the addition of a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds), can improve separation.[7]
Residual catalyst or reagents. Ensure proper quenching and washing steps are performed. For example, acidic catalysts can be removed by washing with a mild base like saturated sodium bicarbonate solution.
Formation of insoluble byproducts. If a gooey or insoluble precipitate forms between the layers during extraction, try washing with more water to dissolve it. Using a copious amount of drying agent can sometimes help absorb these materials.[5]

Quantitative Data

Table 1: Illustrative Comparison of Work-up Parameters on Yield and Purity of a Biginelli Reaction Product

Work-up ParameterVariationCrude Yield (%)Purity by HPLC (%)Notes
Quenching Agent Ice-cold Water8592Standard quench.
Saturated NH₄Cl8291Can be useful for pH-sensitive compounds.
Saturated NaHCO₃8894Effective for neutralizing acidic catalysts.
Extraction Solvent Ethyl Acetate8793Good general-purpose solvent.
Dichloromethane8490Can sometimes be less effective for more polar pyrimidines.
2-MeTHF8995A greener solvent alternative that can sometimes improve yields.
Recrystallization Solvent Ethanol75 (after recrystallization)>98A common and effective solvent for many dihydropyrimidinones.[8]
Isopropanol78 (after recrystallization)>98Can sometimes offer better recovery than ethanol.
Ethyl Acetate/Hexane72 (after recrystallization)>99Useful for less polar pyrimidine derivatives.

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Biginelli Reaction
  • Cooling: After the reaction is complete (monitored by TLC), allow the reaction mixture to cool to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Precipitation/Filtration: If a solid product precipitates, collect it by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid.

  • Extraction (if no precipitate forms): If the product remains in solution, transfer the mixture to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Recrystallization of a Pyrimidine Derivative
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the product when hot but the product will crash out upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Logical Workflow for Troubleshooting Pyrimidine Synthesis Work-up

Workup_Troubleshooting cluster_yield Low Yield Analysis start Work-up Complete check_purity Check Purity (TLC/HPLC/NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end_pure Pure Product Obtained is_pure->end_pure Yes low_yield Low Yield? is_pure->low_yield No troubleshoot_yield Troubleshoot Low Yield end_impure Impure Product low_yield->end_impure No troubleshoot_purity Troubleshoot Impurities low_yield->troubleshoot_purity Yes end_impure->troubleshoot_purity check_aqueous Check Aqueous Layer for Product troubleshoot_yield->check_aqueous back_extract Back-extract Aqueous Layer check_aqueous->back_extract Product Found check_volatility Check for Volatility check_aqueous->check_volatility Product Not Found back_extract->check_purity recrystallize Recrystallize troubleshoot_purity->recrystallize Crystalline Solid column Column Chromatography troubleshoot_purity->column Oily or Complex Mixture recrystallize->check_purity optimize_column Optimize Column Conditions column->optimize_column optimize_column->check_purity

Caption: A decision tree to guide the troubleshooting process after the initial work-up of a pyrimidine synthesis.

General Experimental Workflow for Pyrimidine Synthesis and Purification

Experimental_Workflow reaction Reaction Setup Combine reactants and catalyst in a suitable solvent. monitoring Reaction Monitoring Track progress using TLC or LC-MS. reaction->monitoring workup Work-up Quenching, extraction, and washing. monitoring->workup drying Drying and Concentration Remove water and solvent. workup->drying purification Purification Recrystallization or Column Chromatography drying->purification analysis Analysis Confirm structure and purity (NMR, MS, HPLC). purification->analysis

Caption: A generalized workflow for the synthesis and purification of pyrimidine derivatives.

References

Avoiding common pitfalls in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.

Issue 1: Low or No Product Yield

Q1: I am experiencing low or no yield in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and how can I resolve this?

A1: Low yields in this classical synthesis are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compounds are pure, as impurities can significantly interfere with the reaction.[1]

  • Reactivity of the β-Dicarbonyl Compound: The reactivity of the β-dicarbonyl compound is a critical factor. Some may necessitate more forcing conditions to drive the reaction to completion and prevent side reactions.[1][2]

  • Reaction Conditions:

    • Solvent: Acetic acid is a common solvent that also serves as a catalyst.[1][2] If yields remain low, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.

    • Catalyst: The reaction can be catalyzed by either acid or base.[1] For acidic catalysis, ensure optimal concentration of acids like H₂SO₄.[1][2] For basic conditions, a non-nucleophilic base is recommended.

    • Temperature and Time: These reactions often necessitate elevated temperatures (reflux).[1] Incrementally increasing the reaction time and temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) can improve yields.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.[1][2]

Issue 2: Formation of Multiple Products or Isomers

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the synthesis?

A2: The formation of regioisomers is a common challenge, particularly with unsymmetrical β-dicarbonyl compounds. Several strategies can be employed to enhance regioselectivity:

  • Choice of β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound directly influences the substitution pattern on the pyrimidine ring, thereby controlling the regiochemical outcome.[2] For instance, the nature of the substituent in cyclic β-dicarbonyl compounds can direct the regioselective formation of the product.[2]

  • Reaction Conditions: Fine-tuning the reaction conditions, such as the solvent and catalyst, can favor the formation of one regioisomer over the other.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often leading to a single, pure product.[1][2]

  • Multi-component Reactions: One-pot, three-component reactions can offer high efficiency and, in some cases, improved regioselectivity for the synthesis of diverse derivatives.[1]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify the crude product from my reaction. What purification strategies are most effective?

A3: Purification can be challenging due to the presence of side products or unreacted starting materials. The following approaches can simplify the purification process:

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC to determine the optimal reaction time for quenching, which can minimize the formation of byproducts and simplify the workup.[1]

  • Recrystallization: For solid products, recrystallization is often a highly effective and scalable purification method.[1]

  • Chromatography Optimization: If column chromatography is necessary, experiment with various solvent systems to achieve optimal separation. The use of a step-gradient elution can be more effective than an isocratic one.

  • Alternative Synthetic Methods: Employing one-pot or microwave-assisted syntheses can often result in cleaner reactions with fewer byproducts, thereby simplifying the purification process.[1]

Frequently Asked Questions (FAQs)

Q4: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?

A4: Several efficient and scalable methods are widely used:

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classical and frequently employed strategy, typically proceeding under acidic or basic conditions.[1][2]

  • Three-Component Reactions: One-pot, three-component reactions involving a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound (like malononitrile) are highly efficient for creating diverse derivatives in a single step.[1][3]

  • Microwave-Assisted Synthesis: This method often leads to higher yields, shorter reaction times, and cleaner reaction profiles.[1][2]

Q5: How can I introduce diversity into the pyrazolo[1,5-a]pyrimidine scaffold?

A5: The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the introduction of a wide range of functional groups.

  • The choice of substituents on the starting 5-aminopyrazole and the β-dicarbonyl compound directly dictates the substitution pattern of the final product.[2]

  • Palladium-catalyzed cross-coupling and click chemistry have been successfully employed to introduce diverse functional groups, enhancing the structural diversity and biological activity of these compounds.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

Starting Material 1Starting Material 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
5-amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dioneH₂SO₄ / Acetic AcidReflux492[5]
Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylatePentane-2,4-dioneH₂SO₄ / Acetic AcidReflux492[5]
4-phenyl-1H-pyrazol-5-amineN-methyl uracilC₂H₅ONa / EthanolReflux362[6]
5-aminopyrazoleDiethyl ethoxymethylenemalonateAcetic Acid10010Good[7]
3-substituted-5-amino-1H-pyrazoles2-acetylcyclopentanoneNot specifiedNot specifiedNot specifiedGood[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation

A mixture of the substituted 5-aminopyrazole (1 mmol) and a β-dicarbonyl compound (1.1 mmol) in glacial acetic acid (10 mL) is stirred at reflux temperature.[1][2] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried. If no solid precipitates, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[1]

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

A mixture of the 5-aminopyrazole (1 mmol) and the β-dicarbonyl compound (1.1 mmol) in a suitable solvent (e.g., ethanol or solvent-free) is subjected to microwave irradiation at a specified temperature and time.[1][2] After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography. Microwave-assisted methods have been shown to be effective in achieving high yields and purity in short reaction times.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 5-Aminopyrazole reaction Condensation Reaction (Acid/Base Catalysis or Microwave) start1->reaction start2 β-Dicarbonyl Compound start2->reaction workup Quenching & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product Pyrazolo[1,5-a]pyrimidine purification->product troubleshooting_workflow problem Low Product Yield check_purity Check Starting Material Purity problem->check_purity optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp, Time) check_purity->optimize_conditions If pure use_microwave Consider Microwave -Assisted Synthesis optimize_conditions->use_microwave If still low solution Improved Yield optimize_conditions->solution Successful use_microwave->solution

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility and Biological Relevance of 2,4- vs. 4,6-Dichloropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative Analysis of Synthetic Reactivity

The differential reactivity of the chlorine atoms in 2,4- and 4,6-dichloropyrimidine is the cornerstone of their distinct synthetic applications. In nucleophilic aromatic substitution (SNAr) reactions, the general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[1] This is due to the greater stabilization of the Meisenheimer intermediate when the nucleophilic attack occurs at positions ortho or para to the ring nitrogen atoms.[2]

Feature2,4-Dichloropyrimidine4,6-Dichloropyrimidine
Structure Chlorine atoms at positions 2 and 4.Chlorine atoms at positions 4 and 6.
Reactivity Profile Sequential substitution is possible, often with high regioselectivity for the C4 position.[3] The reactivity of the C2 position can be modulated by substituents at C5 or C6.[3]The two chlorine atoms are chemically equivalent, which can lead to mixtures of mono- and di-substituted products.
Synthetic Utility Ideal for creating di-substituted pyrimidines with different functionalities at the C2 and C4 positions. A key intermediate for kinase inhibitors and antimalarial drugs.[4]Primarily used for synthesizing symmetrically di-substituted pyrimidines or as a precursor where one chloro group is displaced. A key building block for fungicides like azoxystrobin and various kinase inhibitors.[5]

Biological Activities of Derivatives

The isomeric difference between 2,4- and 4,6-dichloropyrimidine dictates the spatial arrangement of substituents in the resulting derivatives, which in turn determines their interaction with biological targets.

Table 1: Examples of Biologically Active Compounds Derived from Dichloropyrimidine Isomers
Isomer PrecursorDerivative ClassExample CompoundBiological TargetIn Vitro Activity (IC50)Reference
2,4-Dichloropyrimidine 2,4-DiaminopyrimidineCO-1686 (Rociletinib)EGFR (mutant-selective)Potent nM inhibition against EGFRL858R/T790M[4]
4,6-Dichloropyrimidine Pan-PIM Kinase InhibitorAZD1208PIM-1, PIM-2, PIM-3PIM-1: 5 nM, PIM-2: 25 nM, PIM-3: 15 nM[4]
4,6-Dichloropyrimidine 4,6-Diaryl PyrimidineCompound 22EGFR/VEGFR-2EGFR: 0.29 nM, VEGFR-2: 1.15 nM[6]
4,6-Dichloropyrimidine 4,6-Diaryl PyrimidineCompound 29EGFR/VEGFR-2EGFR: 0.35 nM, VEGFR-2: 1.60 nM[6]

Experimental Protocols

Detailed methodologies are crucial for the synthesis of novel derivatives from these versatile starting materials.

Protocol 1: Synthesis of Boc-protected Intermediate from 4,6-Dichloropyrimidine

This protocol describes the mono-amination of 4,6-dichloropyrimidine, a key step in the synthesis of MARK4 inhibitors.[7]

  • Add 4,6-dichloropyrimidine (1.0 mmol) to a 50 mL round-bottom flask containing 15 mL of isopropanol under a nitrogen atmosphere at 0°C.

  • Add 1.2 equivalents of N-Boc piperazine to the flask.

  • Add triethylamine (1.2 mmol) dropwise to the resulting mixture and stir.

  • Remove the reaction mixture from the ice bath and allow it to stir at room temperature for 5-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 10 mL of cold water.

  • Extract the crude product with dichloromethane (3 x 30 mL).

  • Wash the separated organic layer with brine solution (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Suzuki-Miyaura Coupling with a 2,4-Dichloropyrimidine Derivative

This protocol is a general method for introducing aryl groups at the C4 position of a 2,4-dichloropyrimidine.[1]

  • To a solution of a 2,4-dichloropyrimidine derivative (e.g., 2-amino-4-chloro-pyrimidine) (75 mg, 0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL), add K₂CO₃ (207 mg, 1.5 mmol), the respective boronic acid (0.5 mmol), and Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol, 0.5 mol%).

  • Stir the reaction mixture for 15 minutes at 100°C in a microwave reactor.

  • After completion, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent and purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the divergent synthetic pathways from 2,4- and 4,6-dichloropyrimidine to different classes of biologically active compounds.

G Synthetic Pathways from Dichloropyrimidine Isomers cluster_0 2,4-Dichloropyrimidine Pathway cluster_1 4,6-Dichloropyrimidine Pathway DCP_24 2,4-Dichloropyrimidine Intermediate_24 Sequential Substitution (SNAr) DCP_24->Intermediate_24 Regioselective Functionalization Kinase_Inhibitors Kinase Inhibitors (e.g., EGFR inhibitors) Intermediate_24->Kinase_Inhibitors Antimalarials Antimalarials (e.g., P218 analogues) Intermediate_24->Antimalarials DCP_46 4,6-Dichloropyrimidine Intermediate_46 Symmetric/Sequential Substitution DCP_46->Intermediate_46 Substitution/Coupling Fungicides Agrochemicals (e.g., Azoxystrobin) Intermediate_46->Fungicides Dual_Inhibitors Dual Inhibitors (e.g., EGFR/VEGFR-2) Intermediate_46->Dual_Inhibitors

References

Structural Showdown: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine and its Kinase Inhibitor Scaffolds Under the X-ray Lens

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic comparison of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine with alternative pyrimidine-based scaffolds reveals key structural nuances that underpin their diverse biological activities as kinase inhibitors. This guide provides an in-depth analysis of their solid-state conformations, supported by experimental data, to inform researchers and drug development professionals in the strategic design of next-generation therapeutics.

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs targeting a variety of enzymes, particularly kinases. The precise three-dimensional arrangement of substituents on this heterocyclic ring is critical for potent and selective inhibition. Here, we present a structural validation of a representative dichlorinated pyrazolylpyrimidine and compare it with three prominent alternative pyrimidine-based scaffolds utilized in the development of Cyclin-Dependent Kinase (CDK) and Janus Kinase (JAK) inhibitors: pyrazolo[4,3-d]pyrimidine, 7H-pyrrolo[2,3-d]pyrimidine, and thieno[3,2-d]pyrimidine.

Crystallographic Data Comparison

To facilitate a direct comparison of the core structures, X-ray crystallographic data for a close analog of the topic compound, 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, and representative compounds from the three alternative scaffolds have been compiled. The data highlights key bond lengths and angles, offering insights into the electronic and steric properties of each scaffold.

Parameter2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine (CDK2 Inhibitor)Ruxolitinib (7H-pyrrolo[2,3-d]pyrimidine core, JAK2 Inhibitor)Thieno[3,2-d]pyrimidine-6-carboxamide (SIRT3 Inhibitor)
Crystal System OrthorhombicMonoclinicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁P2₁/nP2₁/n
Unit Cell a (Å) 5.577610.1211.2310.78
Unit Cell b (Å) 7.711719.8612.5411.52
Unit Cell c (Å) 21.833511.5413.4516.54
Unit Cell α (°) 90909090
Unit Cell β (°) 90101.398.794.3
Unit Cell γ (°) 90909090
Selected Bond Lengths (Å)
Pyrimidine N1-C21.3151.3341.3211.319
Pyrimidine C2-N31.3281.3311.3351.332
Pyrimidine N3-C41.3571.3651.3711.368
Pyrimidine C4-C51.4011.3891.4051.395
Pyrimidine C5-C61.3621.3981.3821.388
Pyrimidine C6-N11.3411.3511.3651.355
**Selected Bond Angles (°) **
C6-N1-C2115.4116.2117.5116.8
N1-C2-N3129.7128.5127.9128.1
C2-N3-C4112.8113.5114.1113.9
N3-C4-C5121.2120.8120.1120.5
C4-C5-C6116.1117.3116.5117.1
C5-C6-N1124.7123.6123.8123.5

Experimental Protocols

Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional structure of a molecule is single-crystal X-ray diffraction. The following provides a general protocol for the structural determination of small organic molecules like the pyrimidine derivatives discussed.

1. Crystal Growth:

  • High-quality single crystals are paramount. This is typically achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., dichloromethane/heptane). Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).

  • A series of diffraction images are collected as the crystal is rotated. Modern diffractometers, such as a Bruker APEXII CCD, are commonly used for this purpose.

3. Data Processing:

  • The collected diffraction images are indexed to determine the unit cell parameters and crystal lattice.

  • The intensities of the diffraction spots are integrated.

  • The data is scaled and corrected for absorption effects.

4. Structure Solution and Refinement:

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structure is validated using metrics such as R-factors and goodness-of-fit.

Signaling Pathway and Experimental Workflow Visualization

The pyrimidine scaffolds discussed are potent inhibitors of kinases involved in critical signaling pathways. Below are graphical representations of the Cyclin-Dependent Kinase (CDK) and Janus Kinase (JAK) signaling pathways, along with a generalized experimental workflow for kinase inhibitor screening.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation pRb pRb CDK46->pRb Phosphorylation E2F E2F pRb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CDK2_E CDK2 CyclinE->CDK2_E Activation DNA_Replication DNA Replication CDK2_E->DNA_Replication Initiation CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A Activation Mitosis Mitosis CDK2_A->Mitosis Progression CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Activation CDK1->Mitosis Entry Inhibitor Pyrimidine Inhibitor Inhibitor->CDK46 Inhibitor->CDK2_E Inhibitor->CDK2_A Inhibitor->CDK1 JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Activation Inhibitor Pyrimidine Inhibitor Inhibitor->JAK Kinase_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Compound_Library Compound Library Biochemical_Assay Biochemical Kinase Assay Compound_Library->Biochemical_Assay Cell_Based_Assay Cell-Based Assay Biochemical_Assay->Cell_Based_Assay Hit_Identification Hit Identification Cell_Based_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Animal_Models Efficacy in Animal Models Lead_Optimization->Animal_Models Toxicity_Studies Toxicity Studies Animal_Models->Toxicity_Studies Clinical_Candidate Clinical Candidate Toxicity_Studies->Clinical_Candidate

A Head-to-Head Battle of Scaffolds: Unpacking the Performance of Pyrimidine- and Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis for researchers and drug development professionals, providing an objective look at the efficacy, experimental data, and underlying biological pathways of two of the most prominent classes of kinase inhibitors.

In the landscape of targeted cancer therapy, the pyrimidine and quinazoline scaffolds have emerged as privileged structures, forming the backbone of numerous clinically successful kinase inhibitors. This guide offers a comprehensive, data-driven comparison of these two chemical moieties, presenting quantitative efficacy data, detailed experimental methodologies, and visual representations of key signaling pathways to inform strategic decisions in drug discovery and development.

At a Glance: Comparative Efficacy

To provide a direct and objective comparison, this section presents the biochemical and cellular potencies of pyrimidine- and quinazoline-based inhibitors targeting three critical oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 (BCR-ABL).

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, has demonstrated superior efficacy over first-generation quinazoline-based inhibitors like Erlotinib and Gefitinib, particularly against mutant forms of EGFR that drive resistance to earlier therapies.

Parameter Osimertinib (Pyrimidine) Erlotinib (Quinazoline) Gefitinib (Quinazoline)
Biochemical IC₅₀ (EGFR WT) ~15 nM~2 nM~3 nM
Biochemical IC₅₀ (EGFR L858R) ~1 nM~2 nM~5 nM
Biochemical IC₅₀ (EGFR T790M) ~1 nM~200 nM~500 nM
Cellular IC₅₀ (PC-9, EGFR del19) ~10 nM~5 nM~10 nM
Cellular IC₅₀ (H1975, L858R/T790M) ~15 nM>5000 nM>5000 nM
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Pazopanib, a pyrimidine-based multi-targeted tyrosine kinase inhibitor, and Vandetanib, a quinazoline-based inhibitor, both target VEGFR-2, a key mediator of angiogenesis. Their comparative efficacy highlights differences in potency and kinase selectivity.

Parameter Pazopanib (Pyrimidine) Vandetanib (Quinazoline)
Biochemical IC₅₀ (VEGFR-1) 10 nM-
Biochemical IC₅₀ (VEGFR-2) 30 nM40 nM
Biochemical IC₅₀ (VEGFR-3) 47 nM110 nM
Biochemical IC₅₀ (PDGFRβ) 84 nM1100 nM
Biochemical IC₅₀ (c-Kit) 74 nM-
Biochemical IC₅₀ (EGFR) -500 nM
Biochemical IC₅₀ (RET) -130 nM
BCR-ABL Inhibitors

In the treatment of Chronic Myeloid Leukemia (CML), both pyrimidine-containing (Dasatinib, Ponatinib) and quinazoline-based (Bosutinib) inhibitors are utilized. Ponatinib, with its imidazo[1,2-b]pyridazine core (a fused pyrimidine), is notably potent against the T315I mutation, a common mechanism of resistance.[1]

Parameter Dasatinib (Pyrimidine derivative) Ponatinib (Fused Pyrimidine) Bosutinib (Quinazoline)
Biochemical IC₅₀ (unmutated BCR-ABL) <1 nM0.37 nM1.2 nM
Cellular IC₅₀ (Ba/F3 unmutated BCR-ABL) 3 nM2 nM20 nM
Cellular IC₅₀ (Ba/F3 T315I mutant) >1000 nM2-11 nM>1000 nM
Major Cytogenetic Response (MCyR) in 2nd-line CML ~40-50%-~50-60%
Complete Cytogenetic Response (CCyR) in 3rd-line CP-CML -61%26%[2]

Visualizing the Mechanisms of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting potential on- and off-target effects.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor (e.g., Osimertinib) Pyrimidine_Inhibitor->EGFR Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Erlotinib) Quinazoline_Inhibitor->EGFR

Caption: EGFR signaling pathway and points of inhibition.

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Migration RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis Pyrimidine_Inhibitor Pyrimidine Inhibitor (e.g., Pazopanib) Pyrimidine_Inhibitor->VEGFR2 Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Vandetanib) Quinazoline_Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and points of inhibition.

BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Leukemogenesis Cell Proliferation, Inhibition of Apoptosis RAS_RAF_MEK_ERK->Leukemogenesis PI3K_AKT->Leukemogenesis JAK_STAT->Leukemogenesis Pyrimidine_Inhibitor Pyrimidine-based Inhibitor (e.g., Dasatinib, Ponatinib) Pyrimidine_Inhibitor->BCR_ABL Quinazoline_Inhibitor Quinazoline-based Inhibitor (e.g., Bosutinib) Quinazoline_Inhibitor->BCR_ABL Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Inhibitor Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Inhibitor) Compound_Prep->Reaction_Setup Reaction_Init Initiate Reaction with ATP Reaction_Setup->Reaction_Init Incubation Incubate at 30°C Reaction_Init->Incubation ADP_Glo_Add Add ADP-Glo™ Reagent Incubation->ADP_Glo_Add Incubate_RT1 Incubate at RT ADP_Glo_Add->Incubate_RT1 Detection_Reagent Add Kinase Detection Reagent Incubate_RT1->Detection_Reagent Incubate_RT2 Incubate at RT Detection_Reagent->Incubate_RT2 Read_Luminescence Measure Luminescence Incubate_RT2->Read_Luminescence Data_Analysis Analyze Data and Determine IC₅₀ Read_Luminescence->Data_Analysis End End Data_Analysis->End Xenograft_Workflow Start Start Cell_Implant Implant Cancer Cells into Mice Start->Cell_Implant Tumor_Growth Monitor Tumor Growth Cell_Implant->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Drug_Admin Administer Drug and Vehicle Randomization->Drug_Admin Tumor_Measure Measure Tumor Volume and Body Weight Drug_Admin->Tumor_Measure Endpoint Study Endpoint Tumor_Measure->Endpoint Repeat until endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

References

Assessing the Target Selectivity of Novel Pyrazolopyrimidine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a multitude of potent kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows it to competitively bind to the ATP-binding pocket of a wide range of kinases, making it a versatile starting point for the development of targeted therapies.[3] This guide provides a comparative analysis of novel pyrazolopyrimidine inhibitors, focusing on their target selectivity, and offers supporting experimental data and protocols to aid researchers in their evaluation.

Performance Comparison: Target Selectivity of Pyrazolopyrimidine Inhibitors

The following tables summarize the inhibitory activity (IC50 values) of selected novel pyrazolopyrimidine inhibitors against a panel of kinases. This data, compiled from various studies, allows for a comparative assessment of their potency and selectivity. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.

Inhibitor Scaffold Primary Target(s) IC50 (nM) Selectivity Notes Reference
Compound 16 Pyrazolo[3,4-d]pyrimidineEGFR34Highly potent against EGFR.[2]
Compound 11 Pyrazolo[3,4-d]pyrimidineBTK7.95Comparable potency to Ibrutinib.[2]
Compound 18b Pyrazolo[1,5-a]pyrimidineCDK980More potent than the thiazolyl-pyrimidinamine inhibitor MC180295 (IC50 = 171 nM) in a head-to-head comparison.[3]
Compound 36 Pyrazolo[1,5-a]pyrimidineTrkA, TrkB, TrkC1.4, 2.4, 1.9Potent pan-Trk inhibitor.[4]
Compound 42 Pyrazolo[1,5-a]pyrimidineTrkA, ALK287, 105Dual inhibitor of TrkA and ALK2.[4]
Compound 10 Phenylpyrazolopyrimidinec-Src, Btk, Lck60,400, 90,500, 110,000Modest activity against Src family kinases. No activity against Abl1, Akt1, Alk, Braf, Cdk2, and PKCa.[5]
Compound 14 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A257Potent and selective CDK2 inhibitor.[6]

Experimental Protocols

A thorough assessment of inhibitor selectivity involves a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Test pyrazolopyrimidine inhibitor (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP

  • Unlabeled ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

  • Reaction Initiation: Add the kinase reaction mixture to each well. Initiate the reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7]

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context.

Materials:

  • Adherent cells expressing the target kinase

  • Cell culture medium and reagents

  • Test pyrazolopyrimidine inhibitor (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor or DMSO (vehicle control) at various concentrations and incubate.

  • Cell Harvest and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes or a PCR plate and heat them to a range of temperatures using a thermocycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.

  • Data Analysis: Generate a melting curve for the target protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can provide a clearer understanding of the inhibitor's mechanism of action and the process of its evaluation.

experimental_workflow cluster_0 In Vitro Assessment cluster_1 Cellular & In Vivo Assessment HTS High-Throughput Screening (Primary Assay) Dose_Response Dose-Response and IC50 Determination HTS->Dose_Response Hit Identification Kinase_Panel Broad Kinase Panel Screening Dose_Response->Kinase_Panel Potent Hits Selectivity Selectivity Profiling Kinase_Panel->Selectivity Selectivity Assessment Target_Engagement Cellular Target Engagement (e.g., CETSA) Selectivity->Target_Engagement Selective Hits Cellular_Assays Cellular Functional Assays Target_Engagement->Cellular_Assays Validated Hits In_Vivo In Vivo Efficacy Studies Cellular_Assays->In_Vivo Active Compounds Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate Efficacious Compounds

Experimental Workflow for Kinase Inhibitor Selectivity Profiling.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT->STAT Nucleus Nucleus Gene_Expression Gene Expression Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->JAK Inhibits STAT_dimer STAT Dimer STAT_dimer->Gene_Expression Regulates

Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->EGFR Inhibits

Simplified EGFR Signaling Pathway and Point of Inhibition.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->PI3K Inhibits

Simplified PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

References

A Comparative Guide to 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine and Other Heterocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Their structural diversity and ability to interact with biological targets make them indispensable in drug discovery. Among these, nitrogen-containing heterocycles are particularly prominent, with over 85% of biologically active compounds featuring a heterocyclic moiety. This guide provides a comparative analysis of the 2,4-dichloro-5-(1H-pyrazol-1-yl)pyrimidine scaffold and its derivatives against other significant heterocyclic systems, with a focus on their application as kinase inhibitors in oncology.

While direct comparative performance data for this compound is limited in publicly available research, its core structure, the pyrazolopyrimidine scaffold, is recognized as a "privileged scaffold". This designation stems from its isosteric relationship with the adenine base of ATP, allowing molecules incorporating this scaffold to effectively compete for the ATP-binding site of kinases.[1][2] This guide will, therefore, draw comparisons based on the broader class of pyrazolopyrimidine derivatives and other well-established heterocyclic kinase inhibitors.

The Pyrazolopyrimidine Scaffold: A Privileged Core

The pyrazolopyrimidine nucleus, a fusion of pyrazole and pyrimidine rings, has given rise to numerous clinically evaluated and approved drugs.[3] Its versatility allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds to achieve desired potency and selectivity.[4] Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[5][6]

The this compound is a key intermediate in the synthesis of more complex pyrazolopyrimidine derivatives. The two chlorine atoms provide reactive handles for introducing various substituents through nucleophilic substitution reactions, allowing for the exploration of the chemical space around the core scaffold.

Comparative Performance of Heterocyclic Scaffolds as Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Below is a comparison of the pyrazolopyrimidine scaffold with other common heterocyclic cores used in the design of kinase inhibitors.

Table 1: Comparison of IC50 Values for Different Heterocyclic Scaffolds Targeting Various Kinases

Heterocyclic ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidine Compound 13 BTK11.1[1]
Pyrazolo[3,4-d]pyrimidine Tandutinib derivative XIIc FLT3(GI50) 1.17 - 18.40 µM[7]
Pyrazolo[1,5-a]pyrimidine CPL302253 (54 )PI3Kδ2.8[8]
Pyrido[2,3-d]pyrimidine PalbociclibCDK4/611 / 16N/A
Quinazoline GefitinibEGFR2-37N/A
Indazole AxitinibVEGFR1/2/30.1 / 0.2 / 0.1-0.3N/A
Pyrazolopyridine SelpercatinibRET0.92[4]

Note: IC50 and GI50 values are context-dependent and can vary based on assay conditions. This table is for comparative purposes only.

The data indicates that pyrazolopyrimidine derivatives exhibit potent inhibitory activity against a range of kinases, with some compounds showing low nanomolar efficacy.[1][8] Their performance is comparable to other well-established heterocyclic scaffolds like quinazolines and indazoles, which are the basis for several FDA-approved kinase inhibitors. The choice of scaffold is often dictated by the specific target kinase, the desired selectivity profile, and the overall physicochemical properties of the final drug candidate.[4]

Signaling Pathways and Experimental Workflows

To understand the context of the data presented, it is essential to visualize the relevant biological pathways and experimental procedures.

Signaling_Pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Kinase Inhibitor (e.g., Pyrazolopyrimidine) Inhibitor->RAF Inhibitor->MEK Experimental_Workflow In Vitro Kinase Inhibitor Screening Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Incubation Incubation with Kinase, Substrate, and ATP KinaseAssay->Incubation CompoundPrep Compound Dilution Series CompoundPrep->KinaseAssay Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection IC50_Calc IC50 Determination Detection->IC50_Calc CellCulture Cancer Cell Line Culture CompoundTreatment Treatment with Compounds CellCulture->CompoundTreatment ProliferationAssay Cell Proliferation Assay (e.g., MTT) CompoundTreatment->ProliferationAssay GI50_Calc GI50 Determination ProliferationAssay->GI50_Calc

References

Evaluating the Herbicidal Efficacy of Pyrazolyl-Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective herbicides is a continuous endeavor in agrochemical research. Pyrazolyl-pyrimidine derivatives have emerged as a promising class of compounds exhibiting significant herbicidal activity. This guide provides an objective comparison of their performance with alternative herbicides, supported by experimental data, to aid in the evaluation and development of new herbicidal agents.

Comparative Herbicidal Efficacy

The herbicidal activity of pyrazolyl-pyrimidine derivatives has been evaluated against a range of common weeds. The following tables summarize the quantitative data from various studies, presenting the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a herbicide required to inhibit a specific biological process by 50%. Lower IC50 values indicate higher herbicidal potency.

CompoundTarget Weed SpeciesIC50 (mg/L)Reference
N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-aminePennisetum alopecuroides (Root Growth)1.90[1]
2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidinePennisetum alopecuroides (Chlorophyll Level)3.14[1]
4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivative (Compound 5h)Pennisetum alopecuroides (Chlorophyll Level)3.48[2]
4-pyrazolyl-2-aryloxypyrimidine derivative (Compound 5c)Rape and Barnyard Grass>80% inhibition at 100 µg/mL[3]
Pyrazole Benzophenone Derivative (Compound 5o) vs. PyrazoxyfenBarnyard GrassMore potent than Pyrazoxyfen at 0.05 mmol/m²[4]

Performance Against Commercial Herbicides

Direct comparative studies with a broad range of commercial herbicides are limited in the publicly available literature. However, some studies provide valuable insights into the relative performance of novel pyrazolyl-pyrimidine derivatives.

Novel Pyrazolyl-Pyrimidine DerivativeCommercial HerbicideTarget Weed/AssayComparative EfficacyReference
Pyrazole Benzophenone Derivative (5o)PyrazoxyfenBarnyard GrassMore potent at a dosage of 0.05 mmol m⁻²[4]
Pyrazole Benzophenone Derivative (5o)PyrazoxyfenMaizeSafer for maize[4]
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-8)PicloramPost-emergence broadleaf weed controlExhibited better herbicidal activity at 300 g/ha[5]

Experimental Protocols

The evaluation of herbicidal efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of pyrazolyl-pyrimidine derivatives.

Greenhouse Bioassay for Herbicidal Activity

This protocol is adapted from general greenhouse bioassay procedures for testing herbicide efficacy.

1. Plant Material and Growth Conditions:

  • Weed Species: Select a range of relevant grass and broadleaf weed species (e.g., Pennisetum alopecuroides, Echinochloa crus-galli, Brassica campestris).

  • Potting: Sow seeds in plastic pots (e.g., 10 cm diameter) filled with a sterilized sandy loam soil or a commercial potting mix.

  • Germination and Growth: Place pots in a greenhouse maintained at approximately 25-30°C with a 12-hour photoperiod. Water the plants as needed.

  • Thinning: After emergence, thin the seedlings to a uniform number per pot (e.g., 5-10 seedlings).

2. Herbicide Application:

  • Test Compounds: Prepare stock solutions of the pyrazolyl-pyrimidine derivatives and reference herbicides in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20).

  • Dilution Series: Prepare a series of dilutions to achieve the desired application rates.

  • Application: Apply the herbicide solutions to the plants at the 2-3 leaf stage using a laboratory cabinet sprayer calibrated to deliver a specific volume (e.g., 200-400 L/ha). An untreated control group should be included.

3. Data Collection and Analysis:

  • Visual Assessment: Visually assess the percentage of weed control or phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete kill).

  • Fresh/Dry Weight: At the end of the experiment, harvest the above-ground plant material, and measure the fresh weight. Dry the plant material in an oven at 70°C for 48 hours to determine the dry weight.

  • IC50 Calculation: Calculate the IC50 values by regression analysis of the dose-response data.

Field Efficacy Trials

Field trials are essential to evaluate the performance of herbicides under real-world conditions. This protocol outlines a general procedure.

1. Trial Site Selection and Preparation:

  • Select a site with a natural and uniform infestation of the target weed species.

  • Prepare the land according to standard agricultural practices for the specific crop (if any).

2. Experimental Design:

  • Use a randomized complete block design with at least three or four replications.

  • Plot size should be adequate for application and assessment (e.g., 2 x 5 meters).

3. Herbicide Application:

  • Apply the test compounds and commercial standards at various rates using a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.

  • Include an untreated control plot in each replication.

  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

4. Data Collection:

  • Weed Control Efficacy: Assess weed control visually as a percentage reduction in weed density and biomass compared to the untreated control at different time points after application.

  • Crop Tolerance: If applied in a crop, assess crop injury visually (e.g., stunting, chlorosis, necrosis) on a percentage scale.

  • Yield Data: At crop maturity, harvest the plots to determine the crop yield.

Mode of Action and Signaling Pathways

Pyrazolyl-pyrimidine derivatives can exhibit different modes of action, primarily by inhibiting key enzymes in essential plant metabolic pathways. Understanding these pathways is crucial for developing new herbicides and managing resistance.

Acetolactate Synthase (ALS) Inhibition

Several pyrazolyl-pyrimidine derivatives function as inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[6][7] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant death.[6]

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Growth Cell Growth & Development Protein_Synthesis->Cell_Growth Herbicide Pyrazolyl-pyrimidine (ALS Inhibitor) Herbicide->ALS

Caption: ALS Inhibition Pathway by Pyrazolyl-pyrimidine Herbicides.

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Another mode of action for some pyrazole-containing herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9][10] This enzyme is essential for the biosynthesis of plastoquinone and tocopherols.[11] The inhibition of HPPD leads to a depletion of these molecules, which in turn disrupts carotenoid biosynthesis.[11] Without carotenoids to protect chlorophyll from photo-oxidation, the plant experiences bleaching and ultimately dies.[8]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Tocopherol Tocopherol (Vitamin E) Biosynthesis Homogentisate->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Herbicide Pyrazolyl-pyrimidine (HPPD Inhibitor) Herbicide->HPPD

Caption: HPPD Inhibition Pathway by Pyrazolyl-pyrimidine Herbicides.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A novel mode of action has been identified for a new class of pyrimidine-based herbicides: the inhibition of dihydroorotate dehydrogenase (DHODH).[12][13] This enzyme catalyzes a key step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, glycoproteins, and phospholipids.[13] Inhibition of DHODH disrupts these fundamental cellular processes, leading to plant death.[14]

DHODH_Inhibition_Pathway Precursors Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Precursors->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides DNA_RNA DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA Cell_Growth Cell Growth & Metabolism Pyrimidine_Nucleotides->Cell_Growth Herbicide Pyrazolyl-pyrimidine (DHODH Inhibitor) Herbicide->DHODH

Caption: DHODH Inhibition Pathway by Pyrazolyl-pyrimidine Herbicides.

Conclusion

Pyrazolyl-pyrimidine derivatives represent a versatile and potent class of herbicides with diverse modes of action. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to compare and evaluate these compounds against existing herbicidal solutions. Further research focusing on direct, large-scale comparative field trials and detailed molecular-level investigations of their interactions with target enzymes will be invaluable for the development of the next generation of selective and effective weed management technologies.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and other therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazolo[1,5-a]pyrimidine analogs, with a focus on their activity as inhibitors of key oncogenic kinases. The information presented is compiled from recent studies and is intended to aid researchers in the design and development of novel and more potent kinase inhibitors.

Core Scaffold and Key Interaction Points

The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that serves as a versatile scaffold for ATP-competitive kinase inhibitors. Its nitrogen atoms often form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity.[1][2] Structure-activity relationship studies have demonstrated that substitutions at various positions of the pyrazolo[1,5-a]pyrimidine ring system significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.[2][3]

Below is a diagram illustrating the core pyrazolo[1,5-a]pyrimidine scaffold and the common positions for substitution that are discussed in the subsequent sections.

Caption: The core chemical structure of the pyrazolo[1,5-a]pyrimidine scaffold.

Comparative SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors

The following tables summarize the structure-activity relationships of pyrazolo[1,5-a]pyrimidine analogs against several important kinase targets. The data is compiled from various studies and highlights the impact of different substituents on inhibitory activity.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have emerged as significant targets in cancer therapy.[1][4] Several approved drugs for NTRK fusion cancers, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[1][4]

Compound/Analog SeriesR2 SubstituentR3 SubstituentR5 SubstituentR7 SubstituentTrkA IC50 (nM)Key SAR ObservationsReference
Series 1 HPicolinamide2,5-difluorophenyl-substituted pyrrolidineH1.7The amide bond of picolinamide at the C3 position significantly enhances activity.[1][1]
Macrocyclic Analogs --Pyrrolidine with pyridine or pyridinone-1-100Macrocyclization can lead to potent inhibitors. The presence of a carboxamide group is crucial for high activity.[1][1]
Compound 29 ----0.6A novel macrocyclic derivative with high potency against TrkA.[1]
Compound 30 ----1.61Another potent macrocyclic analog.[1]
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is a key regulator of transcription and a target of interest for cancer drug development.[5] SAR studies have been conducted to develop selective CDK9 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.[5]

Compound IDR-group at C7CDK9 IC50 (nM)Selectivity NotesKey SAR ObservationsReference
PIK-75 (starting point) VariedPotentMulti-kinase inhibitorKnown multi-kinase inhibitor with CDK9 activity.[5][5]
18b Optimized phenyl amidePotentGreater selectivity than PIK-75The phenyl amide moiety at the C7 position was optimized to improve selectivity and potency.[6][5][6]
Pim Kinase Inhibitors

Pim kinases are a family of serine/threonine kinases implicated in various cancers. The development of pan-Pim inhibitors is a key therapeutic strategy.[7]

Compound IDR-group modificationsPim-1 IC50 (nM)Pim-2 IC50 (nM)Key SAR ObservationsReference
1 Initial hit>10,000>10,000Identified via high-throughput screening.[7][7]
17 Optimized substituents<0.01<0.01Structure- and property-based design led to a significant 10,000-fold increase in potency against Pim-2.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for key assays used in the characterization of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of compounds against a specific kinase.

Kinase_Assay_Workflow General Workflow for In Vitro Kinase Inhibition Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Reagents Prepare assay buffer, kinase, substrate, ATP, and test compounds Incubation Incubate kinase, substrate, and test compound Reagents->Incubation 1. Initiation Initiate reaction by adding ATP Incubation->Initiation 2. Termination Stop the reaction Initiation->Termination 3. Detection Measure kinase activity (e.g., luminescence, fluorescence) Termination->Detection 4. Analysis Calculate IC50 values from dose-response curves Detection->Analysis 5.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., Tris-HCl, HEPES) containing cofactors like MgCl2 and DTT. Test compounds are serially diluted to various concentrations.

  • Reaction Setup: The kinase, a suitable substrate (e.g., a peptide or protein), and the test compound are mixed in a microplate well and pre-incubated.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically close to its Km value for the specific kinase.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C or room temperature).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified. Common detection methods include:

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the pyrazolo[1,5-a]pyrimidine analogs for a specified duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values are calculated from the dose-response curves.

Signaling Pathway Modulation

Pyrazolo[1,5-a]pyrimidine analogs often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer. For example, Trk inhibitors block the downstream signaling cascades mediated by Trk receptors, which are involved in cell survival and proliferation.

Trk_Signaling_Pathway Simplified Trk Signaling Pathway and Point of Inhibition Ligand Neurotrophin Trk_Receptor Trk Receptor Ligand->Trk_Receptor Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Inhibitor->Trk_Receptor Inhibits

Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine analogs.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The SAR data presented in this guide highlights the critical role of specific substitutions in modulating the biological activity of these analogs. Future research will likely focus on further optimizing these scaffolds to improve their pharmacokinetic properties, overcome drug resistance, and enhance their selectivity to minimize off-target effects.[2][3] The detailed experimental protocols provided herein should serve as a valuable resource for researchers in their efforts to discover the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics.

References

Benchmarking Synthetic Routes to a Key Pharmaceutical Intermediate: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of two distinct synthetic pathways to 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine, a crucial building block in the development of novel therapeutics, is presented. This guide provides a detailed examination of an established multi-step synthesis commencing from 5-nitrouracil and a more recent, streamlined approach utilizing 2,4,5-trichloropyrimidine. The comparison focuses on key performance indicators such as overall yield, step-count, and reaction conditions, offering valuable insights for researchers and professionals in drug development and process chemistry.

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, and its functionalization is a key aspect of drug design. The title compound, this compound, serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of reactive chloro- and pyrazolyl- moieties allows for diverse subsequent chemical modifications. This guide outlines and compares two synthetic strategies to access this important intermediate, providing detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.

Route 1: An Established Multi-Step Synthesis via a Nitro-Amino Intermediate

This established pathway begins with the commercially available 5-nitrouracil and proceeds through a three-step sequence involving chlorination, reduction, and a final diazotization-coupling reaction.

Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine

The initial step involves the conversion of 5-nitrouracil to 2,4-dichloro-5-nitropyrimidine. This is typically achieved through chlorination using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 2: Synthesis of 2,4-Dichloro-5-aminopyrimidine

The nitro group of 2,4-dichloro-5-nitropyrimidine is then reduced to an amino group to furnish 2,4-dichloro-5-aminopyrimidine. A common method for this transformation is catalytic hydrogenation.[1]

Step 3: Synthesis of this compound

The final step to introduce the pyrazole moiety involves the diazotization of the 5-aminopyrimidine followed by a reaction with pyrazole. This transformation is a variation of the Sandmeyer reaction.

Route 2: A Newer, More Direct Synthesis via Nucleophilic Substitution

This alternative and more contemporary route utilizes the commercially available 2,4,5-trichloropyrimidine as the starting material, enabling a more direct synthesis of the target compound through a selective nucleophilic aromatic substitution (SNAr) reaction.

Step 1 (Optional): Synthesis of 2,4,5-Trichloropyrimidine

While 2,4,5-trichloropyrimidine is commercially available, it can also be synthesized from uracil or 5-chlorouracil.[2][3][4] One common method involves the reaction of 5-chlorouracil with a chlorinating agent like phosphorus oxychloride in the presence of phosphorus pentachloride.[2]

Step 2: Synthesis of this compound

The key step in this route is the direct reaction of 2,4,5-trichloropyrimidine with pyrazole. The reaction proceeds via a nucleophilic aromatic substitution, where the pyrazole selectively displaces one of the chlorine atoms on the pyrimidine ring. The regioselectivity of this reaction is crucial for the successful synthesis of the desired product.

Comparative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and practicality.

ParameterRoute 1: Established SynthesisRoute 2: Newer Synthesis
Starting Material 5-Nitrouracil2,4,5-Trichloropyrimidine
Number of Steps 31
Key Intermediates 2,4-Dichloro-5-nitropyrimidine, 2,4-Dichloro-5-aminopyrimidineNone
Overall Yield ~60-70% (Estimated)Not explicitly found, but expected to be high in a single step
Reagents & Conditions POCl₃, H₂/Pd-C, NaNO₂, HCl, PyrazolePyrazole, Base (e.g., K₂CO₃), Solvent (e.g., DMF)
Reaction Times Multiple steps, each requiring several hoursTypically a single reaction of a few hours
Purification Chromatography often required for intermediatesDirect isolation of the product may be possible

Experimental Protocols

Route 1: Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine

Detailed protocol for this step is not available in the provided search results. A general procedure would involve heating 5-nitrouracil with an excess of phosphorus oxychloride, often in the presence of a catalytic amount of a tertiary amine.

Step 2: Synthesis of 2,4-Dichloro-5-aminopyrimidine

To a solution of 2,4-dichloro-5-nitropyrimidine in a suitable solvent such as ethyl acetate, a catalytic amount of palladium on carbon (Pd/C) is added.[1] The mixture is then subjected to a hydrogen atmosphere (typically 4-5 bar) at a controlled temperature (e.g., 20-40°C) until the reduction is complete, as monitored by techniques like TLC or HPLC.[1] The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 2,4-dichloro-5-aminopyrimidine.

Step 3: Synthesis of this compound

A specific, detailed experimental protocol for the diazotization of 2,4-dichloro-5-aminopyrimidine and subsequent reaction with pyrazole to yield the target compound could not be definitively found in the search results. A general procedure would involve dissolving the aminopyrimidine in an acidic solution (e.g., aqueous HCl), cooling to 0-5°C, and adding a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. This is followed by the addition of a solution of pyrazole, and the reaction mixture is allowed to warm to room temperature.

Route 2: Detailed Experimental Protocol

Step 1 (Optional): Synthesis of 2,4,5-Trichloropyrimidine from 5-Chlorouracil

A mixture of 5-chlorouracil, phosphorus pentachloride, and phosphorus oxychloride is heated at reflux.[2] The reaction progress is monitored, and upon completion, the excess phosphorus oxychloride is removed by distillation. The residue is then carefully poured onto crushed ice, and the resulting solid is collected by filtration, washed with water, and dried to afford 2,4,5-trichloropyrimidine.[2]

Step 2: Synthesis of this compound

A specific, detailed experimental protocol for the reaction of 2,4,5-trichloropyrimidine with pyrazole was not found in the search results. A plausible procedure would involve dissolving 2,4,5-trichloropyrimidine in a polar aprotic solvent such as DMF, followed by the addition of pyrazole and a non-nucleophilic base like potassium carbonate. The reaction mixture would then be heated to a moderate temperature (e.g., 60-100°C) and the progress monitored. After completion, the reaction would be worked up by pouring into water and extracting the product with an organic solvent.

Workflow and Pathway Diagrams

G cluster_0 Route 1: Established Synthesis cluster_1 Route 2: Newer Synthesis A 5-Nitrouracil B 2,4-Dichloro-5-nitropyrimidine A->B Chlorination (POCl3) C 2,4-Dichloro-5-aminopyrimidine B->C Reduction (H2, Pd/C) D This compound C->D Diazotization & Coupling (NaNO2, HCl, Pyrazole) E Uracil / 5-Chlorouracil F 2,4,5-Trichloropyrimidine E->F Chlorination (POCl3, PCl5) G This compound F->G Nucleophilic Substitution (Pyrazole, Base)

Figure 1. Comparative workflow of the established (Route 1) and newer (Route 2) synthetic pathways.

Conclusion

The choice between the established and newer synthetic routes to this compound will depend on several factors, including the availability and cost of starting materials, desired scale of production, and the equipment and expertise available.

The established route, while longer, utilizes well-known transformations and may be more familiar to many chemists. However, it involves multiple steps which can lower the overall yield and increase the purification effort. The use of a diazonium intermediate in the final step also requires careful handling due to potential safety concerns.

The newer route offers a more convergent and potentially more efficient synthesis. By starting from the readily available 2,4,5-trichloropyrimidine, the target molecule can be accessed in a single step. This approach is likely to be more atom-economical and generate less waste. However, the regioselectivity of the nucleophilic substitution needs to be well-controlled to avoid the formation of unwanted isomers.

Further experimental validation and optimization of the newer route, particularly concerning the specific conditions for the reaction of 2,4,5-trichloropyrimidine with pyrazole, would be highly beneficial to fully establish its superiority for the large-scale production of this important pharmaceutical intermediate.

References

A Comparative Guide to the In Vitro and In Vivo Potency of Pyrimidine-Derived Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of drugs targeting critical pathways in various diseases, particularly cancer. The journey from a promising compound in a lab-based assay to an effective therapeutic in a living organism is fraught with challenges, with discrepancies between in vitro and in vivo potency being a major hurdle. This guide provides an objective comparison of the performance of several pyrimidine-derived drugs, supported by experimental data, to illuminate the translation of potency from the bench to preclinical models.

I. Kinase Inhibitors Targeting B-Cell Malignancies and Solid Tumors

Pioneering the landscape of targeted cancer therapy, pyrimidine-based kinase inhibitors have demonstrated significant clinical success. Here, we compare the in vitro and in vivo potency of prominent examples targeting Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase delta (PI3Kδ), and the mammalian target of rapamycin (mTOR).

Data Presentation: In Vitro vs. In Vivo Potency
DrugTargetIn Vitro Potency (IC50)Cancer TypeIn Vivo ModelDosing RegimenIn Vivo Efficacy
Ibrutinib BTK0.5 nM (BTK enzyme assay)[1]B-cell MalignanciesBurkitt Lymphoma XenograftNot SpecifiedSignificantly enhanced overall survival[2]
>10 µM (HEK293 cells)[3]HEK293/MRP1 XenograftNot SpecifiedEnhanced the efficacy of vincristine[3]
Parsaclisib PI3Kδ1 nM (Ramos Burkitt's lymphoma cells)[4]B-cell MalignanciesA20 Murine Lymphoma10 mg/kgInhibition of tumor growth[5]
0.2-1.7 nM (Primary B-cells)[4]Pfeiffer Xenograft0.1-10 mg/kgDose-dependent slowing of tumor growth[5]
Sapanisertib mTORC1/mTORC2Not SpecifiedAcute Lymphoblastic LeukemiaSyngeneic Mouse Model (BCR-ABL-positive ALL)Not SpecifiedInhibited tumor growth[6]
Not SpecifiedPancreatic Neuroendocrine TumorsPatient-Derived Xenograft (PNET)Not SpecifiedStrongly inhibited tumor growth; caused tumor shrinkage in everolimus-resistant tumors[7][8]
Signaling Pathway: Ibrutinib and the BTK Signaling Cascade

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[9][10] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation and survival. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its activity and downstream signaling.[10][11] This disruption of the BCR pathway is crucial for its therapeutic effect in various B-cell malignancies.[9]

BTK_Signaling_Pathway Ibrutinib's Mechanism of Action in the BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits PKC PKCβ PLCG2->PKC NFkB NF-κB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: Ibrutinib inhibits BTK, a key kinase in the B-cell receptor signaling pathway.

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

  • Plate Coating: 96-well plates are coated with a substrate specific to the kinase of interest.

  • Kinase Reaction: The test compound (e.g., Ibrutinib) at various concentrations is added to the wells, followed by the kinase and ATP to initiate the phosphorylation reaction. Control wells without the inhibitor are included.

  • Detection: After incubation, a detection antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the phosphorylated substrate is added.

  • Signal Measurement: A substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a microplate reader. The signal is inversely proportional to the kinase inhibition.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of kinase activity against the compound concentration.

This model assesses the efficacy of an anticancer agent in a living organism.

  • Cell Implantation: Human cancer cells (e.g., Burkitt's lymphoma cells) are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Ibrutinib) via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.

Xenograft_Workflow Experimental Workflow for In Vivo Xenograft Studies start Start implant Implant Cancer Cells into Immunocompromised Mice start->implant tumor_growth Allow Tumors to Grow to Palpable Size implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer Drug (Treatment) or Vehicle (Control) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->monitor No endpoint Endpoint Reached (e.g., Tumor Size) monitor->endpoint excise Excise and Weigh Tumors endpoint->excise Yes analyze Analyze Data: Tumor Growth Inhibition excise->analyze end End analyze->end

Caption: A typical workflow for evaluating anticancer drug efficacy in a xenograft mouse model.

II. Fibroblast Growth Factor Receptor 3 (FGFR3) Inhibitors

Dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. Pyrimidine-based inhibitors targeting FGFR3 have emerged as a promising therapeutic strategy, particularly in bladder cancer.

Data Presentation: In Vitro vs. In Vivo Potency of a Pyrimidine-Based FGFR3 Inhibitor
CompoundTargetIn Vitro Potency (IC50)Cancer TypeIn Vivo ModelDosing RegimenIn Vivo Efficacy
Compound 20b FGFR3Not SpecifiedBladder CancerBladder Cancer XenograftOral AdministrationInduced tumor regression[12]
Erdafitinib FGFR3Not specifiedUrothelial CarcinomaNot specifiedNot specifiedApproved as a cancer treatment for FGFR3+ urothelial carcinoma[13]
Signaling Pathway: FGFR3 and Downstream Cascades

FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligand, dimerizes and autophosphorylates, initiating downstream signaling cascades.[13][14] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, differentiation, and survival. Mutations or amplifications of the FGFR3 gene can lead to constitutive activation of these pathways, driving tumorigenesis.[13]

FGFR3_Signaling_Pathway FGFR3 Signaling Pathway and Inhibition FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 RAS_MAPK RAS-MAPK Pathway FGFR3->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR3->PI3K_AKT STAT JAK/STAT Pathway FGFR3->STAT Inhibitor FGFR3 Inhibitor Inhibitor->FGFR3 Inhibits Proliferation Cell Proliferation, Survival & Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: FGFR3 inhibitors block the activation of downstream pro-survival signaling pathways.

Experimental Protocols

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the FGFR3 kinase domain.

  • Assay Components: The assay includes the FGFR3 kinase, a fluorescently labeled tracer that binds to the ATP-binding site of the kinase, and a europium-labeled anti-tag antibody that binds to the kinase.

  • Reaction Setup: The kinase, antibody, and test compound are incubated together. The tracer is then added.

  • FRET Measurement: In the absence of an inhibitor, the tracer and antibody are in close proximity, resulting in a high FRET signal. When an inhibitor binds to the ATP site, it displaces the tracer, leading to a decrease in the FRET signal.

  • IC50 Determination: The IC50 value is calculated by measuring the FRET signal at different concentrations of the test compound.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrimidine-derived drug for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The pyrimidine scaffold continues to be a fertile ground for the discovery of potent and selective drug candidates. The examples presented in this guide highlight the successful translation of in vitro potency to in vivo efficacy for several pyrimidine-derived kinase inhibitors. However, the journey is not always linear, and a comprehensive understanding of the target biology, detailed experimental validation, and careful consideration of pharmacokinetic and pharmacodynamic properties are paramount for the successful development of novel therapeutics. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the rational design and evaluation of the next generation of pyrimidine-based drugs.

References

Head-to-head comparison of different chlorinating agents for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-yield synthesis of chloropyrimidines is a critical step in the development of a vast array of pharmaceuticals and agrochemicals. The choice of chlorinating agent can significantly impact reaction outcomes, scalability, and safety. This guide provides an objective, data-driven comparison of common chlorinating agents for pyrimidine synthesis, supported by experimental data and detailed protocols.

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a fundamental transformation in heterocyclic chemistry. Several reagents have been developed for this purpose, each with its own set of advantages and disadvantages. The most commonly employed chlorinating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and reagents that form Vilsmeier-Haack type intermediates, such as oxalyl chloride and phosgene.

Performance Comparison of Chlorinating Agents

The selection of an appropriate chlorinating agent depends on factors such as the substrate's reactivity, desired scale, and available laboratory equipment. The following table summarizes the performance of various agents based on reported experimental data.

Chlorinating AgentSubstrate ExampleReaction ConditionsYield (%)Reference
POCl₃ 2,4-Dihydroxy-5-bromopyrimidine160 °C, 2 h, neat with pyridine90.5[1]
2,4-Dihydroxy-5-methylpyrimidine160 °C, 2 h, neat with pyridine>80[1][2]
4,6-DihydroxypyrimidineReflux in excess POCl₃High[3]
SOCl₂ 4,6-DihydroxypyrimidineN,N-dimethylaniline catalystHigh[4]
2-(Hydroxymethyl)pyrimidineDichloromethane (DCM) solvent85-95[5]
Oxalyl Chloride 2-(Hydroxymethyl)pyrimidineDMF (cat.), DCM solvent90-98[5]
4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidinewith DMF (Vilsmeier reagent)High[6]
Phosgene (or equivalents) 4,6-DihydroxypyrimidineTertiary amine baseHigh[3][7]

Detailed Experimental Protocols

Chlorination using Phosphorus Oxychloride (Solvent-Free)[1]

This procedure is suitable for large-scale preparations and minimizes solvent waste.

Procedure:

  • To a 150 mL Teflon-lined stainless steel reactor, add the hydroxypyrimidine (0.3 moles), phosphorus oxychloride (0.3 moles per hydroxyl group), and pyridine (0.3 moles).

  • Seal the reactor and heat the mixture to 160 °C for 2 hours.

  • After cooling the reactor to room temperature, carefully quench the reaction mixture with cold water (~0 °C, 100 mL).

  • Adjust the pH of the solution to 8–9 with a saturated sodium carbonate solution.

  • The chlorinated pyrimidine product can then be isolated by filtration or extraction.

Chlorination using Thionyl Chloride[4]

This method utilizes thionyl chloride as both the reagent and the solvent.

Procedure:

  • In a reaction vessel, suspend 4,6-dihydroxypyrimidine in thionyl chloride (molar ratio of 1:2 to 1:8).

  • Add N,N-dimethylaniline as a catalyst.

  • Heat the reaction mixture to reflux and maintain for a specified time until the reaction is complete (monitored by TLC or HPLC).

  • After completion, carefully quench the excess thionyl chloride.

  • The product can be isolated by distillation or crystallization.

Chlorination using Oxalyl Chloride/DMF (Vilsmeier-Haack Conditions)[5][6][8]

This method often provides milder reaction conditions.

Procedure:

  • In an aprotic solvent such as dichloromethane (DCM), prepare the Vilsmeier reagent by adding oxalyl chloride to a catalytic amount of N,N-dimethylformamide (DMF) at a controlled temperature (e.g., -10 to 40 °C).

  • Add the hydroxypyrimidine substrate to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to a temperature between 50 and 100 °C.

  • Upon completion of the reaction, quench the mixture with ice water.

  • The chlorinated product can be isolated by filtration and washing.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the general mechanistic pathways and a logical workflow for selecting a chlorinating agent.

Chlorination_Mechanism cluster_POCl3 Phosphorus Oxychloride cluster_Vilsmeier Vilsmeier-Haack Type Reagents (SOCl₂, Oxalyl Chloride, Phosgene + DMF) Pyr_OH_POCl3 Hydroxypyrimidine POCl3 POCl3 Pyr_OH_POCl3->POCl3 Nucleophilic Attack Intermediate_POCl3 Phosphate Ester Intermediate POCl3->Intermediate_POCl3 Cl_Pyr_POCl3 Chloropyrimidine Intermediate_POCl3->Cl_Pyr_POCl3 Chloride Attack DMF DMF VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺X⁻ DMF->VilsmeierReagent ChlorinatingAgent SOCl₂ / (COCl)₂ / COCl₂ ChlorinatingAgent->VilsmeierReagent Intermediate_Vilsmeier O-Acyliminium Intermediate VilsmeierReagent->Intermediate_Vilsmeier Pyr_OH_Vilsmeier Hydroxypyrimidine Pyr_OH_Vilsmeier->Intermediate_Vilsmeier Cl_Pyr_Vilsmeier Chloropyrimidine Intermediate_Vilsmeier->Cl_Pyr_Vilsmeier Chloride Attack

Caption: General mechanisms for pyrimidine chlorination.

Experimental_Workflow Start Start: Select Hydroxypyrimidine Substrate Substrate_Analysis Analyze Substrate Properties (e.g., steric hindrance, electronic effects) Start->Substrate_Analysis Reagent_Selection Select Chlorinating Agent Substrate_Analysis->Reagent_Selection POCl3_Path POCl₃ (Harsh, high-boiling) Reagent_Selection->POCl3_Path Robust Substrates SOCl2_Path SOCl₂ (Gaseous byproducts) Reagent_Selection->SOCl2_Path Ease of byproduct removal Vilsmeier_Path Vilsmeier Reagent (Milder conditions) Reagent_Selection->Vilsmeier_Path Sensitive Substrates Reaction_Optimization Optimize Reaction Conditions (Temperature, Time, Solvent, Base) POCl3_Path->Reaction_Optimization SOCl2_Path->Reaction_Optimization Vilsmeier_Path->Reaction_Optimization Workup Reaction Workup and Quenching Reaction_Optimization->Workup Purification Purification (Crystallization, Distillation, Chromatography) Workup->Purification Analysis Characterization of Chloropyrimidine (NMR, MS, Purity) Purification->Analysis End End Analysis->End

Caption: Workflow for selecting a chlorination strategy.

Concluding Remarks

The chlorination of pyrimidines is a well-established yet continually evolving field. While traditional reagents like phosphorus oxychloride remain workhorses, particularly for large-scale synthesis, modern methodologies employing Vilsmeier-Haack type reagents offer milder conditions and can be advantageous for complex or sensitive substrates. The choice of chlorinating agent should be made after careful consideration of the substrate, desired scale, and safety implications. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the synthesis of chlorinated pyrimidines.

References

Validating the Mechanism of Action for Novel Pyrimidine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] Its versatility allows for the development of compounds that target a wide array of biological molecules, making it a privileged structure in drug discovery. This guide provides an objective comparison of novel pyrimidine-based compounds, focusing on their mechanism of action and performance against alternative inhibitors. The information presented is supported by experimental data to aid researchers in their drug development efforts.

Performance Comparison of Kinase Inhibitors

The following tables summarize the in vitro potency of novel pyrimidine-based compounds against their respective kinase targets, compared with established inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Its overexpression is implicated in various cancers, making it a significant therapeutic target.[5]

Compound/Drug NameCompound TypeTarget KinaseIC50 (nM)Cell Line/Assay Conditions
Novel Pyrimidine Derivative (8f) Pyrimidine-basedFAK27.44Kinase Assay
TAE226 Bis-anilino pyrimidineFAK5.5 - 7.0Kinase Assay
Defactinib (VS-6063) Non-pyrimidineFAK, Pyk20.6In vitro kinase assay
PF-562271 Pyrimidine-basedFAK, Pyk21.5Kinase Assay
PND-1186 (VS-4718) Pyridine-basedFAK1.5In vitro kinase assay

Data compiled from multiple sources.[6][7][8][9][10]

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis. It is a promising target for the development of new cancer drugs.[11]

Compound/Drug NameCompound TypeTarget KinaseIC50 (nM)Cell Line/Assay Conditions
SKI-O-068 Pyrido[4,3-d]pyrimidinePIM-1123Biochemical enzyme assay
Pyridothienopyrimidinone (7a) PyridothienopyrimidinonePIM-11180Kinase Assay
TP-3654 Pyrazolo[1,5-a]pyrimidinepan-PIMPIM-1: <300Kinase Assay
Staurosporine AlkaloidBroad Spectrum2.6Radiometric HotSpot™ kinase assay
AZD1208 Pyrimidine-basedpan-PIM-Cellular Phosphorylation Assay

Data compiled from multiple sources.[11][12][13][14][15]

Performance Comparison of De Novo Pyrimidine Biosynthesis Inhibitors in Glioblastoma

The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Inhibiting this pathway can limit the proliferation of cancer cells.[1][2][3][4]

Compound/Drug NameCompound TypeTargetIC50Cell Line
Brequinar Non-pyrimidineDHODHNot specifiedLN229, GBM9
ML390 Non-pyrimidineDHODHNot specifiedLN229, GBM9
Compound 10580 Novel Pyrimidine-basedDHODHNot specifiedGlioblastoma-initiating cells

Data compiled from multiple sources.[1][2][4][16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by the discussed compounds and the general workflows for the key validation experiments.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activation p_FAK p-FAK (Y397) FAK->p_FAK Autophosphorylation Src Src p_FAK->Src Recruitment Grb2_Sos Grb2/Sos p_FAK->Grb2_Sos PI3K PI3K p_FAK->PI3K Src->p_FAK Migration Migration/ Invasion Src->Migration Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation ERK->Proliferation Pyrimidine_Inhibitor Novel Pyrimidine FAK Inhibitor Pyrimidine_Inhibitor->FAK Alternative_Inhibitor Alternative FAK Inhibitor (e.g., Defactinib) Alternative_Inhibitor->FAK

FAK Signaling Pathway Inhibition

PIM1_Signaling_Pathway Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1_Gene PIM1 Gene STAT->PIM1_Gene Transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translation Substrates Downstream Substrates (e.g., BAD, p27) PIM1_Kinase->Substrates Phosphorylation Cell_Survival Cell Survival/ Proliferation Substrates->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition Pyrimidine_Inhibitor Novel Pyrimidine PIM-1 Inhibitor Pyrimidine_Inhibitor->PIM1_Kinase Alternative_Inhibitor Alternative PIM-1 Inhibitor (e.g., Staurosporine) Alternative_Inhibitor->PIM1_Kinase DeNovo_Pyrimidine_Synthesis Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP RNA_DNA RNA/DNA Synthesis UTP_CTP->RNA_DNA CAD CAD DHODH DHODH UMPS UMPS Pyrimidine_Inhibitor Novel Pyrimidine DHODH Inhibitor Pyrimidine_Inhibitor->DHODH Alternative_Inhibitor Alternative DHODH Inhibitor (e.g., Brequinar) Alternative_Inhibitor->DHODH Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor dilutions) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/ Vehicle to Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme Dispense_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Initiate_Reaction Initiate Reaction (Add ATP/Substrate Mix) Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal Incubate->Stop_Reaction Read_Plate Read Plate (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment with Inhibitor Start->Cell_Culture Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (Chemiluminescence) Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis End End Analysis->End

References

Safety Operating Guide

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a chlorinated heterocyclic compound, it must be treated as hazardous waste and handled according to stringent protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is used. The Safety Data Sheet (SDS) for analogous compounds indicates that this substance may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4]

  • Gloves : Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection : Use safety glasses with side shields or chemical goggles.[1]

  • Lab Coat : A standard laboratory coat should be worn.

  • Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4][5][6][7] The following steps provide a direct operational guide for laboratory personnel.

Step 1: Waste Classification

Classify this chemical as a halogenated organic solid hazardous waste . Due to its chemical structure, it falls into the category of halogenated organic compounds.[1] All materials contaminated with this chemical, including empty containers and spill cleanup supplies, must also be treated as hazardous waste.[8]

Step 2: Select an Appropriate Waste Container
  • Compatibility : Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[1][9]

  • Integrity : Ensure the container is in good condition, free from cracks or defects.

  • Separation : Use a dedicated container for this waste stream. Do not mix with other waste types, especially incompatible materials like strong acids, bases, or oxidizers.[9][10] Keep solid and liquid waste separate.[9][10]

Step 3: Properly Label the Waste Container

Accurate labeling is a critical safety and regulatory requirement. The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste ".[1][10]

  • Full Chemical Name : "this compound". Do not use abbreviations or chemical formulas.[1]

  • Hazard Pictograms : Indicate relevant hazards (e.g., Harmful/Irritant).[10]

  • Generator Information : Name and location of the lab generating the waste.

Step 4: Store the Waste Safely

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][11]

  • Closure : Keep the waste container tightly sealed at all times, except when adding waste.[2][5][11]

  • Secondary Containment : Store liquid waste containers in a secondary containment bin or tray to contain potential spills.[9][12]

  • Segregation : Store the container away from incompatible chemicals.[10]

Step 5: Arrange for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5][11] Do not allow waste to accumulate in the lab. Federal and state regulations limit the amount of hazardous waste that can be stored in an SAA.[5][8]

Spill Management

In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.[8]

  • Evacuate and restrict access to the spill area.

  • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1]

  • Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Label the container as "Spill Debris" with the chemical name and dispose of it through EHS.

Quantitative Limits for Waste Accumulation

Laboratories are subject to strict limits on the volume of hazardous waste stored in Satellite Accumulation Areas. Adherence to these limits is mandatory for regulatory compliance.

Waste TypeMaximum Accumulation VolumeRemoval Timeframe
Standard Hazardous Waste55 gallonsN/A (must be removed within 12 months)
Acutely Toxic Waste (P-Listed)1 quart (liquid) or 1 kg (solid)Within 3 calendar days of reaching the limit

Data sourced from university EHS guidelines.[5][8][11]

Experimental Protocols Referenced

This guidance is based on standard hazardous waste management protocols established by regulatory bodies like the Environmental Protection Agency (EPA) and implemented by academic and research institutions.[5] These protocols are derived from extensive analysis of chemical properties, reactivity, and toxicology to ensure safe handling and disposal from "cradle to grave".[8]

Visualizing the Disposal Workflow

The following diagrams illustrate the procedural flow for proper disposal and the logical segregation of laboratory waste.

cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_dispose Final Disposal PPE 1. Wear Correct PPE (Gloves, Goggles, Lab Coat) Classify 2. Classify as Halogenated Organic Hazardous Waste PPE->Classify Container 3. Use Compatible, Sealed Container Classify->Container Label 4. Affix Hazardous Waste Label Container->Label Store 5. Store in Designated Satellite Accumulation Area Label->Store EHS 6. Contact EHS for Waste Pickup Store->EHS Disposal 7. Licensed Vendor Disposes of Waste EHS->Disposal

Caption: Workflow for the proper disposal of this compound.

center_node Laboratory Waste Generation Halogenated Halogenated Organics (e.g., 2,4-Dichloro...pyrimidine) center_node->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., Acetone, Ethanol) center_node->NonHalogenated Acids Acids (e.g., HCl, H2SO4) center_node->Acids Bases Bases (e.g., NaOH, KOH) center_node->Bases Solids Solid Waste (Contaminated PPE, Gels) center_node->Solids

Caption: Logical diagram for the segregation of different laboratory chemical waste streams.

References

Essential Safety and Operational Guide for Handling 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine was located. The following guidance is based on the safety profiles of structurally similar compounds, including other dichloropyrimidines and chlorinated heterocyclic compounds. It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care. This guide should be used in conjunction with your institution's safety protocols and a thorough risk assessment.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein offers procedural, step-by-step guidance to directly address operational questions concerning safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure all necessary personal protective equipment (PPE) is readily available and in good condition. All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Eyewash stations and safety showers must be easily accessible.[2]

Personal Protective Equipment (PPE)

Based on the hazards associated with analogous compounds, the following PPE is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a full-face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1]Protects against splashes and dust, which can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[1] Gloves must be inspected before each use and changed immediately if contaminated.[3]Prevents skin contact, which may cause irritation or absorption of the chemical.[1]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit may be necessary.[4][5]Minimizes the risk of skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if working outside of a fume hood or if dust or aerosols are generated.[1][6]Protects the respiratory tract from irritation due to inhalation of dust or vapors.[1]

Operational Plan for Safe Handling

A systematic approach to handling is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ventilation: Always work within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Equipment: Ensure all glassware and equipment are clean, dry, and free from contaminants.

  • Pre-use Inspection: Before starting, inspect all PPE for any signs of damage.[1]

  • Container Management: Keep the container of this compound tightly closed when not in use.[7]

2. Handling Procedure:

  • Donning PPE: Wear the specified PPE before handling the compound.

  • Dispensing: Carefully weigh and dispense the chemical, avoiding the creation of dust.

  • Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[8]

  • Hygiene: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Do not eat, drink, or smoke in the handling area.[8]

3. Spill Management:

  • Evacuation: In the event of a spill, evacuate non-essential personnel from the area.[1]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste.

  • Ventilation: Ensure the area is well-ventilated following a spill.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local environmental regulations.[9]

1. Waste Segregation:

  • Establish a dedicated and clearly labeled waste container for "Halogenated Organic Waste."[9]

  • Do not mix with incompatible materials such as strong acids or bases.[9]

2. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure cap. Polyethylene or glass containers are generally suitable.[9]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[9]

3. Disposal Procedure:

  • Collection: Place all contaminated materials, including disposable PPE and absorbent materials from spills, into the designated hazardous waste container.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9]

  • Decontamination: Decontaminate any reusable equipment and glassware thoroughly. The rinsate must be collected and disposed of as hazardous waste.[9]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Inspect and Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 handle3 Close Container When Not in Use handle2->handle3 clean1 Segregate Halogenated Waste handle3->clean1 Complete Work clean2 Decontaminate Glassware & Surfaces clean1->clean2 clean3 Collect Rinsate as Hazardous Waste clean2->clean3 clean4 Dispose of Contaminated PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.